Altropane
Beschreibung
Eigenschaften
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-[(E)-3-iodoprop-2-enyl]-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FINO2/c1-23-18(22)17-15(12-3-5-13(19)6-4-12)11-14-7-8-16(17)21(14)10-2-9-20/h2-6,9,14-17H,7-8,10-11H2,1H3/b9-2+/t14-,15+,16+,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQLIPQFXVKRKJ-UNSMHXHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(N2CC=CI)CC1C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]2CC[C@H](N2C/C=C/I)C[C@@H]1C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027571 | |
| Record name | Altropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180468-34-2 | |
| Record name | Methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-[(2E)-3-iodo-2-propen-1-yl]-8-azabicyclo[3.2.1]octane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180468-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Altropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180468342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Altropane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04947 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Altropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALTROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q4092099O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Altropane's Interaction with Dopamine Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of Altropane, a potent and selective ligand for the dopamine transporter (DAT). This compound, a phenyltropane derivative, has emerged as a critical tool in neuroscience research and clinical diagnostics, primarily for its application in single-photon emission computed tomography (SPECT) imaging to assess the integrity of the dopaminergic system. This document provides a comprehensive overview of its binding characteristics, the experimental methodologies used to elucidate its function, and visual representations of key processes.
Core Mechanism of Action: Competitive Inhibition of Dopamine Reuptake
This compound functions as a competitive inhibitor at the dopamine transporter.[1] The primary role of DAT is the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating dopaminergic neurotransmission and maintaining dopamine homeostasis.[1][2] By binding to the DAT, this compound physically blocks the re-entry of dopamine, leading to an increased concentration and prolonged presence of the neurotransmitter in the synapse. This mechanism is foundational to its use in both research and diagnostic imaging.[3]
The high affinity and selectivity of this compound for the DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), make it a particularly valuable tool.[4][5] This selectivity ensures that its effects are predominantly localized to dopaminergic pathways, providing a clear and specific signal in imaging studies.[5]
Quantitative Data Summary: Binding Affinity and Potency
The following table summarizes the in vitro binding affinity (Kd and Ki) and potency (IC50) of this compound for the dopamine transporter, as reported in various studies. These values are critical for understanding the ligand's interaction with its target and for comparing its efficacy to other DAT ligands.
| Parameter | Value (nM) | Species/Tissue | Radioligand | Reference |
| Kd | 5.33 ± 0.55 | Cynomolgus Monkey (Striatum) | [125I]this compound | [4] |
| Kd | 4.96 ± 0.38 | Human (Putamen) | [125I]this compound | [6] |
| IC50 (E-isomer) | 6.62 ± 0.78 | Cynomolgus Monkey (Striatum) | [125I]this compound | [4] |
| IC50 (Z-isomer) | 52.6 ± 0.3 | Cynomolgus Monkey (Striatum) | [125I]this compound | [4] |
| IC50 | 6.62 ± 0.78 | Rhesus Monkey | [11C,127I]this compound | [5] |
Note: Kd (dissociation constant) represents the concentration of a ligand at which half of the receptors are occupied at equilibrium. Ki (inhibition constant) is a measure of the binding affinity of an inhibitor. IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of in vitro and in vivo experimental techniques. Below are detailed methodologies for two key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the dopamine transporter.
Objective: To determine the Kd and Bmax (maximum number of binding sites) of [125I]this compound binding to dopamine transporters in primate brain tissue.
Materials:
-
Frozen primate striatal tissue
-
[125I]this compound (radioligand)
-
Unlabeled this compound or a suitable competitor (e.g., cocaine) for determining non-specific binding
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Homogenizer
-
Centrifuge
-
Glass fiber filters
-
Scintillation counter
-
Scintillation fluid
Procedure:
-
Membrane Preparation:
-
Thaw frozen striatal tissue on ice.
-
Homogenize the tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh assay buffer.
-
Repeat the centrifugation and resuspension steps.
-
Determine the protein concentration of the final membrane preparation using a standard protein assay.
-
-
Binding Assay:
-
Set up assay tubes for total binding, non-specific binding, and a range of [125I]this compound concentrations for saturation analysis.
-
For total binding , add a known amount of membrane protein (e.g., 50-100 µg) and varying concentrations of [125I]this compound to the assay buffer.
-
For non-specific binding , add the same components as for total binding, plus a high concentration of unlabeled this compound or competitor (e.g., 10 µM cocaine) to saturate the specific binding sites.
-
Incubate the tubes at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration of the assay mixture through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the concentration of [125I]this compound.
-
Analyze the data using non-linear regression analysis (e.g., Scatchard plot) to determine the Kd and Bmax.
-
Dopamine Uptake Inhibition Assay
This assay measures the functional effect of this compound on the ability of the dopamine transporter to take up dopamine.
Objective: To determine the IC50 value of this compound for the inhibition of [3H]dopamine uptake in cells expressing the dopamine transporter.
Materials:
-
Cell line stably expressing the human dopamine transporter (e.g., HEK-293 cells)
-
[3H]Dopamine (radiolabeled substrate)
-
Unlabeled dopamine
-
This compound
-
Assay Buffer: Krebs-Ringer-HEPES buffer (containing NaCl, KCl, CaCl2, MgSO4, KH2PO4, HEPES, and glucose, pH 7.4)
-
Cell culture plates (e.g., 24- or 48-well)
-
Lysis buffer (e.g., 1% SDS)
-
Scintillation counter
-
Scintillation fluid
Procedure:
-
Cell Culture:
-
Culture the DAT-expressing cells in appropriate media until they reach a suitable confluency in the culture plates.
-
-
Uptake Assay:
-
On the day of the experiment, wash the cells with pre-warmed assay buffer.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle for control) for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the uptake by adding a fixed concentration of [3H]dopamine to each well.
-
Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) at 37°C.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the assay medium and washing the cells with ice-cold assay buffer.
-
Lyse the cells by adding lysis buffer to each well.
-
-
Counting:
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of [3H]dopamine taken up at each concentration of this compound.
-
Plot the percentage of inhibition of dopamine uptake versus the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Dopamine reuptake at the synapse and competitive inhibition by this compound.
Caption: Workflow of a typical radioligand binding assay for this compound.
Caption: Workflow for SPECT imaging with this compound in a clinical setting.
References
- 1. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Parkinson's disease and dopamine transporter neuroimaging – a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound, a SPECT or PET imaging probe for dopamine neurons: I. Dopamine transporter binding in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a SPECT or PET imaging probe for dopamine neurons: III. Human dopamine transporter in postmortem normal and Parkinson's diseased brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evaluation of Altropane's Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of Altropane's binding affinity, focusing on its interaction with key monoamine transporters. This compound is a potent and selective dopamine reuptake inhibitor, and its binding characteristics are crucial for its application as a diagnostic imaging agent for neurological disorders such as Parkinson's disease.[1][2]
Core Mechanism of Action
This compound functions by selectively binding to the dopamine transporter (DAT) on presynaptic neurons.[1] This binding action blocks the reuptake of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine levels. In the context of diagnostic imaging, radiolabeled this compound allows for the visualization and quantification of DAT density, which is a key biomarker for the health of dopaminergic neurons.[1]
Quantitative Binding Affinity Data
The following tables summarize the in vitro binding affinities of this compound for the dopamine transporter (DAT) and its selectivity over the serotonin transporter (SERT). These values were determined in preclinical studies using brain tissue from cynomolgus monkeys and postmortem human brain tissue.
Table 1: this compound Binding Affinity for Dopamine Transporter (DAT)
| Species | Tissue | Ligand | Parameter | Value (nM) | Reference |
| Cynomolgus Monkey | Striatum | Unlabeled this compound (E-isomer) | IC50 | 6.62 ± 0.78 | [3] |
| Cynomolgus Monkey | Striatum | [125I]this compound | K_D_ | 5.33 ± 0.55 | [3] |
| Human | Putamen | [125I]this compound | K_D_ | 4.96 ± 0.38 | [4] |
Table 2: this compound Selectivity for Dopamine Transporter (DAT) vs. Serotonin Transporter (SERT)
| Species | Tissue | Selectivity Ratio (DAT:SERT) | Reference |
| Cynomolgus Monkey | Striatum | 28-fold | [3] |
Binding affinity for the norepinephrine transporter (NET) was not explicitly reported in the reviewed preclinical studies.
Experimental Protocols
The binding affinity of this compound is primarily determined through in vitro radioligand binding assays. Below is a detailed methodology synthesized from preclinical evaluations.
Radioligand Competition Binding Assay
This assay measures the ability of unlabeled this compound to displace a radiolabeled ligand from the dopamine transporter.
1. Tissue Preparation:
-
Brain tissue rich in dopamine transporters (e.g., striatum or putamen) is dissected.[3][4]
-
The tissue is homogenized in a cold buffer solution and centrifuged to isolate the cell membranes containing the transporters.[4]
2. Assay Procedure:
-
The membrane preparations are incubated with a known concentration of a radiolabeled ligand that binds to the dopamine transporter (e.g., [125I]this compound or [3H]WIN 35,428).[3][4]
-
Increasing concentrations of unlabeled this compound are added to compete with the radiolabeled ligand for binding to the DAT.
-
The mixture is incubated to allow binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of unlabeled this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The equilibrium dissociation constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Mechanism of Action: Dopamine Reuptake Inhibition
The following diagram illustrates the primary mechanism of action of this compound at the dopaminergic synapse.
Caption: this compound blocks the dopamine transporter (DAT), preventing dopamine reuptake.
Experimental Workflow: Competitive Binding Assay
This diagram outlines the key steps in a competitive radioligand binding assay used to determine this compound's binding affinity.
Caption: Workflow for determining this compound's binding affinity via competitive assay.
Logical Relationship: SPECT Imaging Principle
This diagram illustrates the logical relationship between DAT density, this compound binding, and the resulting SPECT image in the diagnosis of Parkinson's disease.
Caption: Relationship between DAT density, this compound binding, and SPECT signal.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Rapid detection of Parkinson's disease by SPECT with this compound: a selective ligand for dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a SPECT or PET imaging probe for dopamine neurons: I. Dopamine transporter binding in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a SPECT or PET imaging probe for dopamine neurons: III. Human dopamine transporter in postmortem normal and Parkinson's diseased brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Altropane as a Biomarker for Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altropane (IACFT: E-N-iodoallyl-2β-carbomethoxy-3β-(4-fluorophenyl)tropane) is a potent and selective radiopharmaceutical agent designed for in vivo imaging of the dopamine transporter (DAT).[1][2] The dopamine transporter is a presynaptic protein crucial for regulating dopamine levels in the brain by facilitating its reuptake from the synaptic cleft.[3] In several neurodegenerative diseases, most notably Parkinson's disease (PD), the density of these transporters is significantly reduced due to the progressive loss of dopaminergic neurons.[1][3] This makes the DAT an invaluable biomarker for disease diagnosis, monitoring progression, and evaluating therapeutic interventions.[2][3]
This compound, labeled with a radioisotope such as Iodine-123 ([¹²³I]) for Single Photon Emission Computed Tomography (SPECT) or Carbon-11 ([¹¹C]) for Positron Emission Tomography (PET), binds with high affinity and selectivity to the DAT.[1][4] This allows for the visualization and quantification of DAT density in dopamine-rich regions of the brain, primarily the striatum (caudate and putamen).[1][5] The resulting images provide a direct measure of dopaminergic neuron integrity.[3]
This technical guide provides an in-depth overview of this compound's application as a biomarker, focusing on quantitative data, experimental protocols, and the underlying biological pathways.
Mechanism of Action and Signaling Pathway
This compound's utility as a biomarker is rooted in its specific interaction with the dopamine transporter. As a cocaine analog, it functions as a potent dopamine transport inhibitor.[2][5] When radiolabeled and administered intravenously, this compound crosses the blood-brain barrier and binds to DATs on presynaptic dopaminergic neurons in the striatum.[1][2] The radioisotope's decay is then detected by SPECT or PET scanners, generating an image that reflects the density and distribution of DATs.
In a healthy brain, there is a high concentration of DATs in the striatum, leading to a strong signal in this compound imaging. In Parkinson's disease, the degeneration of dopaminergic neurons originating in the substantia nigra leads to a marked reduction in striatal DATs.[1][6] This results in a significantly decreased this compound signal, particularly in the posterior putamen, a pattern characteristic of PD.[5]
Caption: this compound's journey from injection to brain imaging.
Quantitative Data
The following tables summarize key quantitative data for this compound from various studies.
Table 1: Binding Affinity and Selectivity
| Parameter | Value | Brain Region | Species | Reference |
|---|---|---|---|---|
| K D | 4.96 ± 0.38 nM | Human Putamen | Human | [1] |
| K D | 5.33 ± 0.55 nM | Striatum | Cynomolgus Monkey | [2] |
| IC₅₀ | 6.62 ± 0.78 nM | Striatum | Cynomolgus Monkey | [2][4] |
| B MAX | 212 ± 41.1 pmol/g | Human Putamen | Human | [1] |
| B MAX | 301 pmol/g | Striatum | Cynomolgus Monkey | [2] |
| Dopamine:Serotonin Transporter Selectivity | 28-fold | Striatum | Cynomolgus Monkey |[2] |
Table 2: [¹²⁵I]this compound Binding in Postmortem Brain Tissue
| Condition | Brain Region | Binding (% of Normal) | Reference |
|---|---|---|---|
| Parkinson's Disease | Putamen | 13% | [1] |
| Parkinson's Disease | Caudate Nucleus | 17% | [1] |
| Parkinson's Disease | Nucleus Accumbens | 25% |[1] |
Table 3: SPECT Imaging Data in Human Subjects
| Parameter | Healthy Volunteers (Age-corrected) | Parkinson's Disease Patients (Age-corrected) | Reference |
|---|---|---|---|
| Binding Potential (BP) - Method 1 | 1.83 ± 0.22 | 0.83 ± 0.06 | [5] |
| Binding Potential (BP) - Method 2 | 2.09 ± 0.20 | 0.84 ± 0.07 | [5] |
| Age-related Reduction in BP | 7.6% per decade | N/A |[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound as a biomarker. Below are generalized protocols for key experiments.
Radiosynthesis of [¹¹C]this compound
This protocol describes the labeling of this compound with Carbon-11 for PET imaging.
-
Precursor Preparation: The methyl ester bond of [¹²⁷I]this compound is hydrolyzed using HCl to create a suitable precursor for [¹¹C] labeling.[4]
-
Radiolabeling: The precursor is treated with [¹¹C]CH₃I (Carbon-11 methyl iodide) to introduce the [¹¹C] methyl ester group.[4]
-
Purification: The resulting [¹¹C]this compound is purified using High-Performance Liquid Chromatography (HPLC).[4]
-
Quality Control: The final product's radiochemical purity and specific activity are determined. A radiochemical purity of >95% and a specific activity of >1,000 mCi/µmol are typically achieved.[4] The entire synthesis and purification process is usually completed within approximately 30 minutes.[4]
Caption: Workflow for the radiosynthesis of [¹¹C]this compound.
In Vivo SPECT Imaging Protocol for Human Subjects
This protocol outlines the steps for acquiring and analyzing this compound SPECT images in a clinical research setting.
-
Subject Preparation:
-
Radiotracer Administration:
-
Image Acquisition:
-
Blood Sampling (for quantitative analysis):
-
Image Reconstruction and Analysis:
-
Reconstruct the acquired SPECT data.
-
Define regions of interest (ROIs) for the striatum (caudate and putamen) and a reference region with negligible DAT density, such as the occipital cortex.[5]
-
Calculate the Binding Potential (BP), an indicator of B'max/K D, using methods like a linear graphical analysis for reversible ligands or by fitting tissue time-activity curves.[5] Automated objective striatal analysis software can also be used for standardized and reproducible quantification.[11]
-
Caption: A typical experimental workflow for human SPECT imaging.
Applications in Neurodegenerative Diseases
Parkinson's Disease (PD) and Parkinsonian Syndromes
The primary application of this compound is in the early and accurate diagnosis of Parkinson's disease.[3] Clinical symptoms of PD often appear only after a substantial loss (70-80%) of dopaminergic neurons.[6] this compound imaging can detect this loss of DATs before significant clinical disability occurs.[5][6]
It is particularly valuable in differentiating PD from other conditions with similar motor symptoms, such as essential tremor, which do not involve a loss of dopaminergic neurons.[12] this compound SPECT can also help distinguish between various Parkinsonian syndromes, such as Multiple System Atrophy (MSA) and Progressive Supranuclear Palsy (PSP), which also show dopaminergic deficits.[3][12]
Other Potential Applications
-
Attention-Deficit/Hyperactivity Disorder (ADHD): Research has explored this compound's use in ADHD, where studies have suggested an increase in DAT density in the brains of adult patients compared to healthy controls.[6][8] This is in stark contrast to the decrease seen in PD.
-
Disease Progression and Therapeutic Monitoring: By quantifying DAT density over time, this compound imaging can serve as a biomarker to track the progression of PD.[3] It also holds promise for evaluating the efficacy of neuroprotective or restorative therapies in clinical trials.[3]
Conclusion
This compound is a highly effective and selective radioligand for imaging the dopamine transporter with PET and SPECT. Its ability to provide a quantitative measure of dopaminergic neuronal integrity makes it a powerful biomarker for the early diagnosis of Parkinson's disease and for differentiating it from other movement disorders.[5][6] The detailed protocols and quantitative data presented in this guide underscore its value for researchers, clinicians, and professionals in drug development. Ongoing research continues to refine its applications and may further establish its role in monitoring disease progression and assessing novel therapeutic interventions for a range of neurodegenerative and neuropsychiatric disorders.[3]
References
- 1. This compound, a SPECT or PET imaging probe for dopamine neurons: III. Human dopamine transporter in postmortem normal and Parkinson's diseased brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a SPECT or PET imaging probe for dopamine neurons: I. Dopamine transporter binding in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. [(11)C, (127)I] this compound: a highly selective ligand for PET imaging of dopamine transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid detection of Parkinson's disease by SPECT with this compound: a selective ligand for dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Importance of Technology Transfer | Better World [autm.net]
- 7. This compound® SPECT Imaging in Patients With Parkinson Disease [clinicaltrialsgps.com]
- 8. | BioWorld [bioworld.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. This compound Dose for Imaging Patients With Suspected Parkinson's Disease | Clinical Research Trial Listing [centerwatch.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. ALSERES Pharmaceuticals, Inc. Initiates the this compound(R) POET-2 Phase III Clinical Trial Program - BioSpace [biospace.com]
The Discovery and Development of Altropane for SPECT Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altropane, chemically known as (E)-N-(3-iodoprop-2-enyl)-2β-carbomethoxy-3β-(4-fluorophenyl)nortropane, is a potent and selective radioligand developed for the in vivo imaging of the dopamine transporter (DAT). The dopamine transporter is a key protein in the regulation of dopamine neurotransmission, and its density is significantly reduced in neurodegenerative conditions such as Parkinson's disease. This technical guide provides an in-depth overview of the discovery, development, and application of this compound, particularly its iodine-123 ([¹²³I]) labeled form, as a Single Photon Emission Computed Tomography (SPECT) imaging agent for the assessment of dopaminergic neurodegeneration.
Discovery and Rationale for Development
This compound was developed as an analog of the potent dopamine transporter inhibitor WIN 35,428. The rationale behind its development was to create a radiotracer with high affinity and selectivity for the dopamine transporter, coupled with favorable pharmacokinetic properties for SPECT imaging.[1] The introduction of an N-iodoallyl group allows for radioiodination with isotopes such as iodine-123, a gamma-emitter suitable for SPECT imaging.[2] Early diagnosis of Parkinson's disease is challenging, and a reliable biomarker for the integrity of the dopaminergic system is of high clinical importance. This compound was designed to meet this need by enabling the visualization and quantification of dopamine transporter density in the brain.[3][4]
Quantitative Data
The binding characteristics of this compound to the dopamine transporter have been extensively studied. The following tables summarize key quantitative data from in vitro binding assays.
Table 1: In Vitro Binding Affinity of this compound for the Dopamine Transporter (DAT)
| Species | Preparation | Radioligand | Parameter | Value (nM) |
| Cynomolgus Monkey | Striatum Homogenate | Unlabeled this compound | IC₅₀ | 6.62 ± 0.78[5] |
| Cynomolgus Monkey | Striatum Homogenate | [¹²⁵I]this compound | K D | 5.33 ± 0.55[5] |
| Rhesus Monkey | - | [¹¹C]this compound | IC₅₀ | 6.62 ± 0.78[6] |
Table 2: In Vitro Binding Site Density and Selectivity of this compound
| Species | Preparation | Radioligand | Parameter | Value | Selectivity (DAT vs. SERT) |
| Cynomolgus Monkey | Striatum Homogenate | [¹²⁵I]this compound | Bₘₐₓ | 301 pmol/g tissue[5] | 28-fold[5] |
| Rhesus Monkey | - | [¹¹C]this compound | - | - | ~25-fold[6] |
Experimental Protocols
Synthesis of this compound Precursor
General Synthetic Scheme:
Caption: General synthesis of the this compound precursor.
Methodology:
-
Starting Material: 2β-Carbomethoxy-3β-(4-fluorophenyl)nortropane would be used as the starting material.
-
Alkylation: The nortropane derivative would be reacted with an allyl halide, such as allyl bromide, in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetonitrile).
-
Reaction Conditions: The reaction mixture would likely be stirred at an elevated temperature to drive the reaction to completion.
-
Purification: The resulting N-allyl precursor would be purified using standard techniques such as column chromatography.
-
Characterization: The structure and purity of the final product would be confirmed by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Radioiodination of this compound Precursor with Iodine-123
The radioiodination of the N-allyl precursor to form [¹²³I]this compound is a crucial step. While a specific protocol for this compound is not detailed, the radioiodination of similar vinylstannane or boronic ester precursors is well-documented and would likely follow a similar electrophilic substitution mechanism.[7][8]
Radiolabeling Workflow:
Caption: Radiolabeling workflow for [¹²³I]this compound.
Methodology:
-
Precursor: A suitable precursor, likely a trialkylstannyl or boronic ester derivative of the N-allyl nortropane, would be used.
-
Radioiodination: The precursor would be reacted with no-carrier-added [¹²³I]sodium iodide in the presence of an oxidizing agent, such as Chloramine-T or Iodogen, in a suitable solvent.
-
Quenching: The reaction would be quenched by the addition of a reducing agent like sodium metabisulfite.
-
Purification: The crude reaction mixture would be purified by High-Performance Liquid Chromatography (HPLC) to separate [¹²³I]this compound from unreacted iodide and other impurities.
-
Quality Control: The radiochemical purity of the final product would be determined by analytical HPLC and/or thin-layer chromatography (TLC). The specific activity would also be calculated.
In Vitro Dopamine Transporter Binding Assay
To determine the binding affinity and selectivity of this compound, in vitro competitive binding assays are performed using brain tissue homogenates or cells expressing the dopamine transporter.[9][10][11]
Binding Assay Workflow:
Caption: Workflow for an in vitro DAT binding assay.
Methodology:
-
Tissue Preparation: Brain tissue rich in dopamine transporters, such as the striatum, is homogenized in a suitable buffer.
-
Incubation: Aliquots of the homogenate are incubated with a fixed concentration of a radiolabeled DAT ligand (e.g., [¹²⁵I]this compound or [³H]WIN 35,428) and varying concentrations of unlabeled this compound or other competing drugs.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a gamma or scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
In Vivo SPECT Imaging Protocol
Clinical studies have established a protocol for using [¹²³I]this compound for SPECT imaging in patients with suspected Parkinsonian syndromes.[12]
SPECT Imaging Workflow:
Caption: Clinical workflow for [¹²³I]this compound SPECT imaging.
Methodology:
-
Patient Preparation: To minimize radiation exposure to the thyroid gland from free [¹²³I]iodide, patients are administered a thyroid-blocking agent (e.g., potassium iodide) prior to the scan.
-
Radiotracer Administration: A sterile solution of [¹²³I]this compound is administered intravenously. A typical dose used in clinical trials is approximately 5 millicuries (mCi).[12]
-
Uptake Period: Following injection, there is an uptake period of 15 to 20 minutes to allow for the radiotracer to distribute and bind to the dopamine transporters in the brain.[12]
-
SPECT Acquisition: The patient is positioned in the SPECT scanner, and images are acquired for approximately 30 minutes.[12]
-
Image Analysis: The acquired data are reconstructed into tomographic images. These images are then visually assessed by trained nuclear medicine physicians. Quantitative analysis, involving the calculation of striatal-to-background ratios, can also be performed to provide a more objective measure of dopamine transporter density.[3]
Mechanism of Action
This compound acts as a competitive inhibitor of the dopamine transporter. By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. In the context of SPECT imaging, the radioiodinated this compound accumulates in brain regions with high densities of dopamine transporters, primarily the striatum (caudate and putamen). The intensity of the signal detected by the SPECT camera is proportional to the density of available dopamine transporters. In Parkinson's disease, the degeneration of dopaminergic neurons leads to a significant reduction in DAT density, resulting in a decreased signal in the striatum on an [¹²³I]this compound SPECT scan.
Signaling Pathway Diagram:
Caption: this compound's mechanism of action at the synapse.
Conclusion
This compound has emerged as a valuable tool in the field of nuclear neurology. Its high affinity and selectivity for the dopamine transporter, combined with the favorable imaging characteristics of [¹²³I], make it an excellent radiopharmaceutical for the assessment of the integrity of the dopaminergic system. The use of [¹²³I]this compound SPECT imaging can aid in the early and differential diagnosis of Parkinsonian syndromes, monitor disease progression, and may play a role in the evaluation of novel therapeutic interventions aimed at modifying the course of these debilitating neurodegenerative disorders. Further research and clinical application of this compound will continue to enhance our understanding and management of Parkinson's disease and related conditions.
References
- 1. Synthesis of 3H-labeled N-(3-iodoprop-2E-enyl)-2beta-carbomethoxy-3beta-(4-methylphenyl)nortropane (PE2I) and its interaction with mice striatal membrane fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid detection of Parkinson's disease by SPECT with this compound: a selective ligand for dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine transporter SPECT imaging in Parkinson’s disease and parkinsonian disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a SPECT or PET imaging probe for dopamine neurons: I. Dopamine transporter binding in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [(11)C, (127)I] this compound: a highly selective ligand for PET imaging of dopamine transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A practical protocol for large-scale copper-mediated radioiodination of organoboronic precursors: Radiosynthesis of [123I]KX-1 for Auger radiotherapy: Copper-mediated radioiodination of [123I]KX-1 for Auger radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Altropane: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Properties
For Researchers, Scientists, and Drug Development Professionals
Altropane (O-587, IACFT) is a potent and selective phenyltropane-based dopamine reuptake inhibitor. Primarily developed as a radiolabeled imaging agent, it serves as a crucial tool for the in vivo visualization and quantification of the dopamine transporter (DAT) using Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[1][2] This high affinity for DAT makes this compound an invaluable biomarker for assessing the integrity of the dopaminergic system, particularly in the context of neurodegenerative disorders like Parkinson's disease (PD) and for research in other conditions such as attention deficit hyperactivity disorder (ADHD).[2][3]
This guide provides an in-depth overview of the core pharmacokinetic and pharmacodynamic properties of this compound, summarizing key data, detailing experimental methodologies, and visualizing its mechanism and application.
Pharmacodynamic Properties
The pharmacodynamics of this compound are centered on its specific, high-affinity interaction with the dopamine transporter.
Mechanism of Action
This compound functions as a competitive antagonist at the dopamine transporter (DAT).[4] The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a critical process for terminating dopaminergic signaling.[1] By binding to DAT, radiolabeled this compound allows for the external visualization and quantification of DAT density. In conditions such as Parkinson's disease, where dopamine-producing neurons degenerate, the density of DAT is significantly reduced.[1][5][6] This reduction in DAT provides a direct and quantifiable biomarker for the disease's progression.[7]
Caption: Mechanism of this compound at the dopaminergic synapse.
Binding Affinity and Selectivity
This compound exhibits high affinity for the dopamine transporter and notable selectivity over the serotonin transporter (5-HT). The E-isomer of this compound is significantly more potent than the Z-isomer.[8] In vitro studies in primate and human brain tissue have quantified these binding characteristics.
Table 1: In Vitro Binding Properties of this compound
| Parameter | Species / Tissue | Value | Reference |
| IC₅₀ (E-isomer) | Cynomolgus Monkey (Striatum) | 6.62 ± 0.78 nM | [8][9] |
| IC₅₀ (Z-isomer) | Cynomolgus Monkey (Striatum) | 52.6 ± 0.3 nM | [8] |
| Kₑ | Cynomolgus Monkey (Striatum) | 5.33 ± 0.55 nM | [8] |
| Bₘₐₓ | Cynomolgus Monkey (Striatum) | 301 pmol/g tissue | [8] |
| Kₑ | Human (Putamen) | 4.96 ± 0.38 nM | [5] |
| Bₘₐₓ | Human (Putamen) | 212 ± 41.1 pmol/g tissue | [5] |
| Selectivity (DA:5-HT) | Cynomolgus Monkey | 28-fold | [8] |
In Vivo Effects in Parkinson's Disease
In clinical studies, [¹²³I]this compound SPECT imaging demonstrates a marked reduction in DAT density in patients with Parkinson's disease compared to healthy controls.[7] The binding is most profoundly reduced in the posterior putamen, with the caudate nucleus being relatively spared, a pattern consistent with the known progression of dopamine neuron loss in PD.[7] In postmortem studies of PD brains, [¹²⁵I]this compound binding was found to be reduced to 13% of normal levels in the putamen and 17% in the caudate nucleus.[5]
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is characterized by its rapid brain entry and fast metabolism, making it suitable for imaging studies.
Absorption and Distribution
When administered intravenously as a radiopharmaceutical, this compound rapidly crosses the blood-brain barrier.[8] SPECT and PET images show that it quickly and selectively accumulates in dopamine-rich regions of the brain, particularly the striatum (caudate and putamen).[7][9] Peak accumulation in the striatum is typically observed within 30 minutes of injection, allowing for high-quality images to be acquired in less than two hours.[7][9]
Metabolism and Excretion
This compound is rapidly metabolized.[7] Plasma analysis following injection of [¹²³I]this compound indicates a swift conversion to more polar metabolites.[7] Similarly, studies with [¹¹C]this compound in rhesus monkeys showed that 60 minutes after injection, approximately 80% of the circulating tracer was the intact parent compound, with the remainder being polar metabolites.[9] The specific pathways of metabolism and routes of excretion are not extensively detailed in the provided search results but are typical for phenyltropane-based compounds.
Table 2: Key Pharmacokinetic Parameters of this compound
| Parameter | Details | Finding | Reference |
| Brain Entry | Blood-Brain Barrier Penetration | Rapid | [8] |
| Peak Striatal Accumulation | Time to Cₘₐₓ in Striatum | Within 30 minutes post-injection | [9] |
| Metabolism | Conversion to Metabolites | Rapid conversion to polar metabolites | [7] |
| Parent Compound in Plasma | % Intact at 60 min (Rhesus Monkey) | ~80% | [9] |
| Imaging Window | Optimal time for SPECT/PET | Within 1-2 hours post-injection | [7] |
Experimental Protocols
The following sections describe generalized methodologies for key experiments used to characterize this compound.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Kₑ) and density of binding sites (Bₘₐₓ) of this compound for the dopamine transporter in brain tissue.
Protocol:
-
Tissue Preparation: Striatal tissue from cynomolgus monkeys or postmortem human brain is dissected and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl).
-
Incubation: Aliquots of the brain homogenate are incubated with increasing concentrations of radiolabeled this compound (e.g., [¹²⁵I]this compound).
-
Competition Assay: For determining inhibitor potency (IC₅₀), a fixed concentration of radiolabeled this compound is incubated with varying concentrations of unlabeled this compound or other competing drugs.
-
Nonspecific Binding: Nonspecific binding is determined in parallel incubations containing a high concentration of a potent DAT inhibitor (e.g., mazindol or cocaine) to saturate the specific sites.
-
Separation: Following incubation (e.g., 60 minutes at room temperature), the bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting nonspecific binding from total binding. Saturation binding data are analyzed using Scatchard analysis to determine Kₑ and Bₘₐₓ. Competition data are analyzed using nonlinear regression to determine IC₅₀ values.
In Vivo SPECT Imaging in Humans
Objective: To visualize and quantify dopamine transporter density in the human brain.
Protocol:
-
Subject Preparation: Participants undergo a screening evaluation, including physical and neurological exams.[10] To prevent uptake of free radioiodide by the thyroid gland, subjects are administered a thyroid-blocking agent (e.g., potassium iodide) prior to the scan.
-
Radiotracer Administration: A dose of [¹²³I]this compound (e.g., 5-8 mCi) is administered as an intravenous bolus injection.[11][12]
-
Image Acquisition: Dynamic SPECT images of the brain are acquired over 1.5 to 2 hours using a multi-detector SPECT camera.[7]
-
Blood Sampling: (For quantitative analysis) Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma over time.[7]
-
Metabolite Analysis: Plasma samples are analyzed using techniques like HPLC to separate the parent [¹²³I]this compound from its radioactive metabolites, generating a metabolite-corrected arterial input function.[7]
-
Data Analysis:
-
Time-activity curves (TACs) are generated for regions of interest, typically the striatum (target region) and a reference region with negligible DAT density, such as the occipital cortex.[7]
-
The binding potential (BP), an index of Bₘₐₓ/Kₑ, is calculated. This can be done using kinetic modeling approaches that incorporate the arterial input function (e.g., a linear graphical method for reversible ligands) or simpler reference tissue models.[7]
-
Caption: A typical experimental workflow for this compound SPECT imaging.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (Boston Life Science) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. This compound, a SPECT or PET imaging probe for dopamine neurons: III. Human dopamine transporter in postmortem normal and Parkinson's diseased brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Importance of Technology Transfer | Better World [autm.net]
- 7. Rapid detection of Parkinson's disease by SPECT with this compound: a selective ligand for dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a SPECT or PET imaging probe for dopamine neurons: I. Dopamine transporter binding in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [(11)C, (127)I] this compound: a highly selective ligand for PET imaging of dopamine transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound® SPECT Imaging in Patients With Parkinson Disease [clinicaltrialsgps.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. This compound Dose for Imaging Patients With Suspected Parkinson's Disease | Clinical Research Trial Listing [centerwatch.com]
Altropane: A Technical Guide to its Molecular Structure, Synthesis, and Application in Dopamine Transporter Imaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altropane, a phenyltropane derivative, is a high-affinity and selective ligand for the dopamine transporter (DAT). This property has led to its development as a crucial radiopharmaceutical for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging of the dopaminergic system. This technical guide provides an in-depth overview of this compound's molecular structure, a detailed account of its chemical synthesis, and the experimental protocols for its application in neuroimaging. Quantitative data is summarized for clarity, and key pathways and workflows are visualized to facilitate understanding.
Molecular Structure of this compound
This compound, chemically known as 2β-carbomethoxy-3β-(4-fluorophenyl)-N-(1-iodoprop-1-en-3-yl)nortropane, is a cocaine analog.[1] Its core structure is a tropane skeleton, a bicyclic amine, which is substituted at the 2 and 3 positions. The key structural features contributing to its function as a DAT ligand are:
-
2β-carbomethoxy group: This ester functional group is crucial for high-affinity binding to the dopamine transporter.
-
3β-(4-fluorophenyl) group: The presence and substitution of the phenyl ring at this position significantly influence the ligand's affinity and selectivity for DAT over other monoamine transporters.
-
N-(1-iodoprop-1-en-3-yl) group: This N-substituent, particularly the iodine atom, allows for radiolabeling with isotopes such as Iodine-123 for SPECT imaging. The (E)-isomer of the iodopropenyl group has been shown to have higher potency.
The combination of these structural elements results in a molecule with high affinity and selectivity for the dopamine transporter, making it an excellent candidate for in vivo imaging.[1]
Synthesis of this compound
The synthesis of this compound can be broadly divided into two main stages: the synthesis of the core nortropane precursor and the subsequent N-alkylation to introduce the iodopropenyl side chain. The precursor, 2β-carbomethoxy-3β-(4-fluorophenyl)nortropane, is a derivative of WIN 35,428.
Synthesis of 2β-Carbomethoxy-3β-(4-fluorophenyl)nortropane
A common synthetic route to the nortropane precursor starts from tropinone. The key steps involve the formation of the 3-phenyltropane skeleton and the introduction of the carbomethoxy group.
Experimental Protocol:
-
Grignard Reaction: Tropinone is reacted with a Grignard reagent, such as 4-fluorophenylmagnesium bromide, to introduce the 4-fluorophenyl group at the 3-position. This typically results in a mixture of α and β isomers.
-
Isomer Separation: The desired β-isomer is separated from the α-isomer using chromatographic techniques.
-
Introduction of the Carbomethoxy Group: The keto group at the 2-position of the tropane ring is converted to a β-keto ester. This can be achieved through various methods, including carboxymethylation.
-
Reduction and Esterification: The keto group is then reduced, and the resulting hydroxyl group is esterified to yield the 2β-carbomethoxy-3β-(4-fluorophenyl)tropane.
-
N-Demethylation: The N-methyl group of the tropane is removed to yield the corresponding nortropane derivative, 2β-carbomethoxy-3β-(4-fluorophenyl)nortropane. This step is crucial for the subsequent N-alkylation.
N-Alkylation to Yield this compound
The final step in the synthesis of the non-radiolabeled this compound core is the N-alkylation of the nortropane precursor.
Experimental Protocol:
-
Reaction with (E)-1,3-diiodopropene: 2β-carbomethoxy-3β-(4-fluorophenyl)nortropane is reacted with (E)-1,3-diiodopropene in the presence of a base, such as potassium carbonate, in an appropriate solvent like acetonitrile.
-
Purification: The resulting this compound is then purified using chromatographic methods to yield the final product.
Radiosynthesis of [¹²³I]this compound
For its use in SPECT imaging, this compound is radiolabeled with Iodine-123. This is typically achieved through an isotopic exchange reaction on a suitable precursor.
Experimental Protocol:
-
Precursor Synthesis: A non-radioactive iodinated this compound standard is used as the precursor.
-
Radiolabeling: The precursor is reacted with Na[¹²³I] in the presence of an oxidizing agent. The reaction conditions are optimized to achieve high radiochemical yield and purity.
-
Purification: The [¹²³I]this compound is purified using High-Performance Liquid Chromatography (HPLC) to remove unreacted [¹²³I] and other impurities.
Quantitative Data on this compound Synthesis
| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Purity (%) |
| Precursor Synthesis | 2β-carbomethoxy-3β-(4-fluorophenyl)nortropane, (E)-1,3-diiodopropene | K₂CO₃, Acetonitrile | This compound (non-radiolabeled) | Data not available | >95% (typical) |
| Radiosynthesis | This compound precursor, Na[¹²³I] | Oxidizing agent, buffer | [¹²³I]this compound | High | >95% (radiochemical) |
Note: Specific yields for the non-radiolabeled synthesis are not consistently reported in the literature and can vary significantly based on the specific methods and scale of the reaction.
Experimental Protocols for SPECT Imaging with [¹²³I]this compound
[¹²³I]this compound SPECT imaging is a valuable tool for the assessment of dopamine transporter density in the brain, particularly in the context of neurodegenerative diseases like Parkinson's disease.
Patient Preparation and Administration:
-
Medication Review: Certain medications that may interfere with dopamine transporter binding should be discontinued prior to the scan.
-
Thyroid Blockade: To minimize radiation exposure to the thyroid gland from free radioiodine, patients are typically administered a thyroid-blocking agent, such as a saturated solution of potassium iodide (SSKI), prior to the injection of [¹²³I]this compound.
-
Radiotracer Administration: A sterile solution of [¹²³I]this compound (typically 185-370 MBq or 5-10 mCi) is administered intravenously as a bolus injection.[2]
Image Acquisition:
-
Uptake Phase: Following injection, there is an uptake period to allow for the radiotracer to distribute and bind to the dopamine transporters in the brain.
-
SPECT Imaging: Image acquisition is typically performed 60-120 minutes post-injection.[1] The patient's head is positioned in the SPECT scanner, and data is acquired for a specified duration (e.g., 20-30 minutes).
Data Analysis:
-
Image Reconstruction: The acquired projection data is reconstructed to generate transverse, coronal, and sagittal images of the brain.
-
Region of Interest (ROI) Analysis: Regions of interest are drawn over the striatum (caudate and putamen) and a reference region with negligible DAT density, such as the cerebellum or occipital cortex.
-
Quantification: The specific binding of [¹²³I]this compound in the striatum is quantified by calculating the ratio of the activity in the striatum to the activity in the reference region. This provides a semi-quantitative measure of DAT density.
Visualizations
Synthesis of this compound
Caption: Synthetic pathway of this compound from tropinone.
Experimental Workflow for [¹²³I]this compound SPECT Imaging
Caption: Workflow for dopamine transporter SPECT imaging with [¹²³I]this compound.
References
The Role of Altropane in Elucidating Dopamine Dysregulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Altropane, a high-affinity radioligand for the dopamine transporter (DAT), and its critical role in understanding and visualizing dopamine dysregulation in various neurological and psychiatric disorders. This compound, a cocaine analog, serves as a powerful tool in molecular imaging, enabling the quantification and assessment of DAT density, which is a key biomarker for the integrity of the dopaminergic system.[1] This document details the underlying science, experimental protocols, and data interpretation related to this compound imaging in the context of Parkinson's disease and Attention-Deficit/Hyperactivity Disorder (ADHD).
Introduction to Dopamine Dysregulation and the Dopamine Transporter
Dopamine is a crucial neurotransmitter that governs a wide array of functions, including motor control, motivation, reward, and cognitive executive functions.[2] The precise regulation of dopamine levels in the synaptic cleft is paramount for normal brain function. The dopamine transporter (DAT) is a presynaptic protein that plays a pivotal role in this regulation by mediating the reuptake of dopamine from the synapse back into the neuron.[2][3]
Dysregulation of this finely tuned system is implicated in the pathophysiology of several debilitating conditions.[2] In Parkinson's disease, a progressive neurodegenerative disorder, the loss of dopamine-producing neurons in the substantia nigra leads to a significant reduction in striatal DAT density.[1][4] Conversely, in ADHD, evidence suggests a potential hyperfunction of the dopaminergic system, with some studies indicating an increased density of DAT in the striatum.[5][6][7]
This compound: A Selective Radioligand for DAT Imaging
This compound (2β-carbomethoxy-3β-(4-fluorophenyl)-N-(1-iodoprop-1-en-3-yl) nortropane) is a potent and selective antagonist of the dopamine transporter.[1] Its high affinity and specificity for DAT make it an ideal radiotracer for in vivo imaging using Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[4][8] When labeled with a radioisotope, such as Iodine-123 ([¹²³I]) for SPECT or Carbon-11 ([¹¹C]) for PET, this compound allows for the non-invasive quantification of DAT binding, providing a surrogate measure of the density of presynaptic dopaminergic terminals.[1][7]
Mechanism of Action
Radiolabeled this compound is administered intravenously and readily crosses the blood-brain barrier. It selectively binds to the dopamine transporter on the presynaptic membrane of dopaminergic neurons. The emitted radiation from the radioisotope is then detected by a SPECT or PET scanner, generating images that reflect the distribution and density of DAT in the brain, particularly in the striatum (caudate and putamen), where dopaminergic innervation is most dense. The level of this compound binding is directly proportional to the number of available dopamine transporters.[5]
Quantitative Data Presentation
The following tables summarize key quantitative findings from this compound imaging studies in Parkinson's disease and ADHD, providing a comparative overview of DAT binding in these conditions versus healthy controls.
| Parkinson's Disease | Healthy Controls | Parkinson's Disease Patients | Percentage Reduction | Reference |
| Striatal Binding Potential (BP) | 1.83 ± 0.22 (age-corrected to 25) | 0.83 ± 0.06 | ~55% | [1] |
| [¹²⁵I]this compound Binding (pmol/g) | 49.2 ± 8.1 (Putamen) | 0.48 ± 0.33 (Putamen) | ~99% | [9] |
| [¹²⁵I]this compound Binding | Normal | 13% of normal in putamen | 87% | [9] |
| [¹²⁵I]this compound Binding | Normal | 17% of normal in caudate nucleus | 83% | [9] |
| ADHD | Healthy Controls | ADHD Patients | Percentage Increase | Reference |
| Striatal Binding Potential (SBP) | Mean value | > 2 standard deviations above mean | Not specified | [5] |
| Right Caudate DAT Binding | 2.9 ± 0.13 (age-adjusted) | 3.2 ± 0.7 (age-adjusted) | ~10% | [6] |
Experimental Protocols
The following sections provide detailed methodologies for conducting this compound imaging studies, synthesized from various clinical trial protocols and research publications.
[¹²³I]-Altropane SPECT Imaging Protocol
This protocol outlines the key steps for performing a SPECT scan to assess DAT density in patients with suspected Parkinson's disease.
Patient Preparation:
-
Obtain written informed consent from the participant.
-
Conduct a thorough medical history and physical examination.
-
Exclude patients with any condition that could interfere with the study, including a history of drug or alcohol abuse.
-
For female participants of childbearing potential, a negative pregnancy test is required.
-
Administer a thyroid-blocking agent (e.g., potassium iodide) prior to the administration of [¹²³I]-Altropane to minimize radiation exposure to the thyroid gland.
Radiotracer Administration and Imaging:
-
Administer a single intravenous (IV) injection of 5-7 mCi of [¹²³I]-Altropane.[5]
-
Commence dynamic SPECT imaging approximately 15 to 20 minutes after the injection.
-
Acquire serial SPECT images over a period of 1.5 to 2 hours.[1][5]
Image Analysis:
-
Reconstruct the acquired SPECT data to generate images of the brain.
-
Define regions of interest (ROIs) over the striatum (caudate and putamen) and a reference region with negligible DAT density, such as the occipital cortex.
-
Calculate the striatal binding potential (SBP) or binding potential (BP), which is an indirect measure of the quantity of DATs. This can be calculated using various methods, including kinetic modeling with an arterial input function or simplified reference tissue models.[1]
[¹¹C]-Altropane PET Imaging Protocol
This protocol details the procedure for a PET scan to measure DAT binding, often utilized in research settings for conditions like ADHD.
Patient Preparation:
-
Follow the same initial patient preparation steps as for the SPECT protocol.
-
Participants should typically fast for 4-6 hours prior to the scan to ensure stable metabolic conditions.[10]
-
An intravenous line is inserted for the injection of the radiotracer.[10]
Radiotracer Administration and Imaging:
-
Administer an intravenous bolus injection of [¹¹C]-Altropane.
-
Immediately following the injection, begin dynamic PET image acquisition.
-
Continue imaging for a duration of approximately 90 minutes.
Image Analysis:
-
Reconstruct the dynamic PET data into a series of time-framed images.
-
Co-register the PET images with a structural MRI of the participant's brain for accurate anatomical localization of ROIs.
-
Define ROIs for the striatal subregions (caudate, putamen) and a reference region (e.g., cerebellum).
-
Calculate the DAT binding potential using kinetic modeling approaches, such as the simplified reference tissue model (SRTM) or graphical analysis, which do not require arterial blood sampling.
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to dopamine signaling and this compound imaging workflows.
Caption: Dopamine signaling at the synapse and the site of this compound action.
Caption: General workflow for this compound-based molecular imaging studies.
Caption: Logical relationship between DAT density and disease states as measured by this compound.
Conclusion
This compound has emerged as an invaluable research and potential diagnostic tool for investigating the role of the dopamine transporter in the pathophysiology of various neurological and psychiatric disorders. Its ability to provide a quantitative measure of DAT density offers a window into the integrity of the presynaptic dopaminergic system. The detailed protocols and summarized data presented in this guide are intended to support researchers, scientists, and drug development professionals in the application of this compound imaging to further unravel the complexities of dopamine dysregulation and to aid in the development of novel therapeutic interventions. The continued use of this compound in clinical and research settings promises to enhance our understanding of these debilitating conditions and to improve patient outcomes through more precise and earlier diagnosis.[4]
References
- 1. Rapid detection of Parkinson's disease by SPECT with this compound: a selective ligand for dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. | BioWorld [bioworld.com]
- 6. Further Evidence of Dopamine Transporter Receptor Dysregulation in ADHD: A Controlled PET Imaging Study Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Further evidence of dopamine transporter dysregulation in ADHD: a controlled PET imaging study using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (Boston Life Science) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a SPECT or PET imaging probe for dopamine neurons: III. Human dopamine transporter in postmortem normal and Parkinson's diseased brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kiranpetct.com [kiranpetct.com]
A Technical Guide to the Initial Studies of Altropane for Parkinson's Disease Diagnosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. This neuronal loss leads to a significant reduction in the density of dopamine transporters (DAT), which are crucial for regulating dopamine levels in the brain. The ability to accurately visualize and quantify DAT density provides a valuable biomarker for the diagnosis of PD, monitoring disease progression, and assessing the efficacy of therapeutic interventions. Altropane, a potent and selective DAT imaging agent, has emerged as a promising tool for this purpose. This technical guide provides an in-depth overview of the initial studies on this compound for the diagnosis of Parkinson's disease, focusing on its mechanism of action, quantitative data from early clinical evaluations, and detailed experimental protocols.
This compound is a radiopharmaceutical agent that binds with high affinity to the dopamine transporter.[1] When labeled with a radioactive isotope such as iodine-123 ([¹²³I]), it can be visualized using single-photon emission computed tomography (SPECT), a widely available and cost-effective imaging modality.[2] Early research has demonstrated this compound's potential to accurately differentiate individuals with Parkinson's disease from healthy individuals by highlighting the reduction in striatal DAT density.[2]
Mechanism of Action
This compound is a tropane derivative and a cocaine analog that exhibits high selectivity for the dopamine transporter over other monoamine transporters.[3][4] In Parkinson's disease, the degeneration of dopaminergic neurons leads to a corresponding decrease in the number of available dopamine transporters in the striatum (caudate and putamen).[3]
When [¹²³I]this compound is administered intravenously, it crosses the blood-brain barrier and binds to the DAT on the presynaptic terminals of dopaminergic neurons. The emitted gamma rays from the iodine-123 isotope are then detected by a SPECT camera, generating images that reflect the density and distribution of DAT in the brain.[3] In individuals with Parkinson's disease, the SPECT images will show reduced [¹²³I]this compound uptake in the striatum, particularly in the posterior putamen, which is typically the most affected region in the early stages of the disease.[3] This allows for a quantitative assessment of the dopaminergic deficit, aiding in the early and accurate diagnosis of PD.[5]
Quantitative Data from Initial Studies
The following tables summarize the quantitative findings from initial clinical investigations of this compound in the diagnosis of Parkinson's disease.
| Study Participant Group | Number of Participants (n) | Mean Age (years) | Mean Striatal Binding Potential (BP) (Method 1) ± SD | Mean Striatal Binding Potential (BP) (Method 2) ± SD |
| Healthy Volunteers | 7 | 51 | 1.83 ± 0.22 (age-corrected to 25) | 2.09 ± 0.20 (age-corrected to 25) |
| Parkinson's Disease Patients | 8 | 58 | 0.83 ± 0.06 | 0.84 ± 0.07 |
Data from Fischman AJ, et al. Synapse. 1998.[3] SD: Standard Deviation Binding Potential Method 1: Linear graphical method for reversible receptor ligands.[3] Binding Potential Method 2: Gamma variate function fitting to the (Striatum - Occipital Cortex) tissue time-activity curve.[3]
| Parameter | Value | Study Population |
| Age-Related Decline in Striatal BP | 7.6% per decade | Healthy Volunteers |
| Reduction in Striatal BP in PD Patients | Significantly reduced (p < 0.001) | Compared to Healthy Volunteers |
Data from Fischman AJ, et al. Synapse. 1998.[3]
| Diagnostic Performance Metric | Value | Clinical Trial Phase |
| Overall Accuracy | 98% | Phase II |
| Sensitivity | 96.4% | Phase II |
| Specificity | 100% | Phase II |
Data from a blinded interpretation of this compound SPECT scans in a Phase II clinical trial.
| In Vitro Binding in Postmortem Brain Tissue | Normal Putamen (pmol/g) ± SD | Parkinson's Disease Putamen (pmol/g) ± SD | Reduction in PD |
| [¹²⁵I]this compound Binding | 49.2 ± 8.1 | 0.48 ± 0.33 | ~99% |
Data from Madras BK, et al. Synapse. 1998.[1]
Experimental Protocols
Radiosynthesis of [¹²³I]this compound
While a detailed step-by-step protocol for a specific clinical trial is often proprietary, the general method for radiosynthesis of [¹²³I]this compound involves an iododestannylation reaction from a corresponding precursor. This method is common for preparing radioiodinated compounds for nuclear medicine applications.
General Steps:
-
Precursor: A non-radioactive precursor molecule containing a trialkyltin group (e.g., tributyltin) at the position where the iodine-123 will be attached is synthesized and purified.
-
Radioiodination: The precursor is reacted with [¹²³I]sodium iodide in the presence of an oxidizing agent (e.g., chloramine-T or hydrogen peroxide) in a suitable solvent. The reaction mixture is heated to facilitate the electrophilic substitution of the tin group with the radioactive iodine.
-
Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to separate the desired [¹²³I]this compound from unreacted [¹²³I]iodide, the precursor, and other byproducts.
-
Quality Control: The final product undergoes rigorous quality control tests to ensure its suitability for human administration. These tests include:
-
Radiochemical Purity: Assessed by HPLC to determine the percentage of the total radioactivity that is in the form of [¹²³I]this compound. A purity of >95% is typically required.
-
Radionuclidic Purity: Checked to ensure that the radioactivity is predominantly from iodine-123 and not from other iodine isotopes.
-
Specific Activity: The amount of radioactivity per unit mass of the compound is determined. High specific activity is crucial to minimize the administered chemical dose.
-
Sterility and Apyrogenicity: The final product is tested for bacterial contamination and pyrogens to ensure it is safe for intravenous injection.
-
[¹²³I]this compound SPECT Imaging Protocol
The following is a representative protocol based on initial clinical studies for diagnosing Parkinson's disease.
Patient Preparation:
-
Patients are typically instructed to abstain from medications that could interfere with dopamine transporter binding for a specified period before the scan.
-
Informed consent is obtained from all participants.
Radiotracer Administration:
-
A dose of approximately 5-8 millicuries (185-296 MBq) of [¹²³I]this compound is administered as a slow intravenous injection.[6][7]
SPECT Image Acquisition:
-
Dynamic SPECT imaging is initiated shortly after the injection of the radiotracer.
-
Images are acquired over a period of 1.5 to 2 hours.[3]
-
A multi-head SPECT camera equipped with high-resolution collimators is used.
-
Data is acquired in a 128x128 matrix over 360 degrees, with multiple projections.
Image Reconstruction and Analysis:
-
The acquired projection data is reconstructed into transverse, sagittal, and coronal slices using filtered back-projection or iterative reconstruction algorithms.
-
Attenuation correction is applied to improve the accuracy of the images.
-
Regions of interest (ROIs) are drawn on the reconstructed images over the striatum (caudate and putamen) and a reference region with negligible DAT density, such as the occipital cortex.
-
Time-activity curves (TACs) are generated for each ROI, showing the change in radioactivity concentration over time.
Quantitative Analysis (Binding Potential Calculation):
Two methods have been described for calculating the binding potential (BP), which is a measure of the density of available dopamine transporters:
-
Linear Graphical Method: This method, developed for reversible receptor ligands, utilizes the tissue time-activity curves and a metabolite-corrected arterial input function to calculate the binding potential.[3]
-
Reference Tissue Model: A simplified method where the expression (Striatal TAC - Occipital TAC) is fitted to a gamma variate function. The maximum value of this function is then divided by the occipital TAC at the same time point to estimate the binding potential.[3] This method avoids the need for arterial blood sampling.
Visualizations
Dopamine Transporter Signaling Pathway
The following diagram illustrates the central role of the dopamine transporter (DAT) in dopaminergic neurotransmission and highlights key regulatory mechanisms that are relevant in the context of Parkinson's disease.
Caption: Dopamine transporter (DAT) regulation at the presynaptic terminal.
This compound SPECT Imaging Workflow for Parkinson's Disease Diagnosis
This diagram outlines the key steps involved in using [¹²³I]this compound SPECT imaging for the diagnosis of Parkinson's disease, from patient preparation to final image analysis.
Caption: Workflow for this compound SPECT imaging in Parkinson's diagnosis.
References
- 1. This compound, a SPECT or PET imaging probe for dopamine neurons: III. Human dopamine transporter in postmortem normal and Parkinson's diseased brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Rapid detection of Parkinson's disease by SPECT with this compound: a selective ligand for dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. This compound Dose for Imaging Patients With Suspected Parkinson's Disease | Clinical Research Trial Listing [centerwatch.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Altropane's Foundational Selectivity for the Dopamine Transporter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altropane, a potent phenyltropane derivative, has emerged as a critical tool in neuroscience research and clinical diagnostics, primarily due to its high binding affinity and remarkable selectivity for the dopamine transporter (DAT). This technical guide provides a foundational overview of this compound's selectivity profile, presenting key quantitative data, detailed experimental methodologies for its characterization, and visual representations of associated pathways and workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of the dopaminergic system and the development of novel therapeutic and diagnostic agents.
Introduction
This compound (also known as IACFT or O-587) is a cocaine analog that acts as a potent dopamine reuptake inhibitor. Its high affinity and selectivity for the dopamine transporter (DAT) have led to its development as a radiolabeled ligand for in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). These imaging applications are instrumental in the early diagnosis and monitoring of neurodegenerative disorders characterized by dopaminergic dysfunction, most notably Parkinson's disease. Furthermore, studies have explored its utility in understanding the pathophysiology of other conditions like Attention Deficit Hyperactivity Disorder (ADHD). A thorough understanding of this compound's binding characteristics is paramount for its effective application in both preclinical research and clinical settings.
Quantitative Binding Profile of this compound
The selectivity of this compound for the dopamine transporter (DAT) over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), is a cornerstone of its utility. The following tables summarize the available quantitative data on this compound's binding affinity. It is important to note that direct side-by-side comparisons of Ki or IC50 values for all three transporters from a single study are not consistently available in the published literature. However, the existing data unequivocally demonstrates a significantly higher affinity for DAT.
Table 1: In Vitro Binding Affinity of this compound for the Dopamine Transporter (DAT)
| Parameter | Value (nM) | Species | Tissue/System | Reference |
| IC50 | 6.62 ± 0.78 | Cynomolgus Monkey | Striatum | |
| KD | 5.33 ± 0.55 | Cynomolgus Monkey | Striatum ([125I]this compound) | |
| KD | 4.96 ± 0.38 | Human | Putamen ([125I]this compound) |
Table 2: Selectivity Profile of this compound (DAT vs. SERT)
| Selectivity Ratio (DAT:SERT) | Method | Species | Reference |
| 28-fold | IC50 Ratio | Cynomolgus Monkey | |
| 25-fold | Affinity Ratio | Not Specified |
Experimental Protocols
A precise understanding of the methodologies used to characterize this compound's binding is crucial for the interpretation of existing data and the design of future experiments. This section details the protocols for in vitro radioligand binding assays and in vivo SPECT imaging.
In Vitro Radioligand Binding Assay: [¹²⁵I]this compound
This protocol describes a competitive binding assay to determine the affinity of unlabeled compounds for the dopamine transporter using [¹²⁵I]this compound as the radioligand.
Materials:
-
Tissue Source: Striatal tissue from a relevant species (e.g., cynomolgus monkey or human post-mortem tissue), known to have high DAT density.
-
Radioligand: [¹²⁵I]this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Non-specific Binding Determinant: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909 or unlabeled this compound).
-
Test Compounds: Unlabeled compounds to be tested for their affinity to DAT.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen striatal tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
-
Binding Assay:
-
In test tubes or a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, [¹²⁵I]this compound (at a concentration close to its KD, e.g., 1-5 nM), and membrane preparation.
-
Non-specific Binding: Non-specific binding determinant, [¹²⁵I]this compound, and membrane preparation.
-
Competitive Binding: A range of concentrations of the test compound, [¹²⁵I]this compound, and membrane preparation.
-
-
Incubate the reaction mixture at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity trapped on the filters using a gamma or scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [¹²⁵I]this compound) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
In Vivo SPECT Imaging Protocol: [¹²³I]this compound in Humans
This protocol provides a general outline for the use of [¹²³I]this compound in human SPECT imaging to assess DAT density.
Patient Preparation:
-
Obtain informed consent from the participant.
-
To minimize thyroid uptake of free radioiodide, administer a thyroid-blocking agent (e.g., potassium iodide) before the administration of [¹²³I]this compound.
-
Ensure the patient is well-hydrated.
Radiopharmaceutical Administration:
-
Administer a single intravenous (IV) injection of [¹²³I]this compound. A typical dose for diagnostic imaging is approximately 5-7 mCi (185-259 MBq).
Image Acquisition:
-
SPECT imaging is typically initiated 60 to 90 minutes after the injection of the radiotracer.
-
Acquire dynamic or static images of the brain using a SPECT scanner equipped with appropriate collimators.
-
The total acquisition time is typically around 30-45 minutes.
Image Analysis:
-
Reconstruct the raw imaging data to generate transverse, coronal, and sagittal slices of the brain.
-
Visually and/or quantitatively assess the uptake of [¹²³I]this compound in the striatum (caudate and putamen).
-
For quantitative analysis, regions of interest (ROIs) are drawn over the striatum and a reference region with negligible DAT density (e.g., the cerebellum or occipital cortex).
-
Calculate the specific-to-non-specific binding ratio, often referred to as the binding potential (BP), which is an index of DAT density.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of this compound's selectivity.
Conclusion
This compound's pharmacological profile is distinguished by its high affinity and selectivity for the dopamine transporter. This foundational characteristic underpins its value as a research tool and a clinical diagnostic agent. The quantitative data, though not exhaustive across all monoamine transporters in single studies, consistently demonstrates a binding preference for DAT that is at least an order of magnitude greater than for SERT. The detailed experimental protocols provided in this guide offer a framework for the consistent and reproducible characterization of this compound and other novel compounds targeting the dopaminergic system. The continued application and refinement of these methodologies will be essential for advancing our understanding of dopamine-related pathologies and for the development of next-generation diagnostics and therapeutics.
Methodological & Application
Altropane SPECT Imaging: Application Notes and Protocols for Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altropane, a cocaine analog, is a high-affinity and selective radioligand for the dopamine transporter (DAT).[1] When labeled with Iodine-123 ([¹²³I]), it serves as a powerful imaging agent for Single Photon Emission Computed Tomography (SPECT), enabling the visualization and quantification of DAT density in the brain.[1] In Parkinson's disease (PD), the progressive loss of dopaminergic neurons in the substantia nigra leads to a significant reduction in striatal DAT levels.[2] Consequently, [¹²³I]this compound SPECT imaging provides an objective and sensitive biomarker for the diagnosis and monitoring of PD, and for assessing the efficacy of novel therapeutic interventions.[1]
These application notes provide a comprehensive overview of the protocols for utilizing [¹²³I]this compound SPECT imaging in the context of Parkinson's disease research.
Mechanism of Action and Signaling Pathway
This compound functions by binding specifically to the dopamine transporters located on the presynaptic terminals of dopaminergic neurons. In a healthy brain, dopamine is released into the synaptic cleft and subsequently reabsorbed into the presynaptic neuron via DATs. In Parkinson's disease, the degeneration of these neurons results in a decreased number of available DATs. When [¹²³I]this compound is introduced, it competes with dopamine for binding to these transporters. The resulting SPECT signal is directly proportional to the density of DATs, thus providing a quantitative measure of dopaminergic neuron integrity.
Experimental Protocols
[¹²³I]this compound Radiosynthesis
While detailed, step-by-step synthesis protocols are often proprietary, the general procedure for radiolabeling this compound with Iodine-123 involves an electrophilic substitution reaction on a suitable precursor. The following is a generalized protocol based on available literature.
Materials:
-
This compound precursor (e.g., a trialkyltin or boronic acid derivative)
-
[¹²³I]Sodium Iodide
-
Oxidizing agent (e.g., Chloramine-T)
-
Quenching agent (e.g., sodium metabisulfite)
-
HPLC purification system with a suitable column (e.g., C18)
-
Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)
-
Solid-phase extraction (SPE) cartridge (e.g., C18) for final formulation
Procedure:
-
To a reaction vial containing the this compound precursor dissolved in a suitable solvent, add [¹²³I]Sodium Iodide.
-
Initiate the radioiodination reaction by adding an oxidizing agent.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Quench the reaction by adding a reducing agent.
-
Purify the crude reaction mixture using semi-preparative HPLC to isolate [¹²³I]this compound.
-
The collected HPLC fraction containing the radiolabeled product is then diluted with water and passed through an SPE cartridge.
-
The cartridge is washed with water to remove any remaining impurities.
-
[¹²³I]this compound is eluted from the cartridge with ethanol and formulated in a sterile saline solution for injection.
-
Quality control is performed to determine radiochemical purity and specific activity.
Patient Preparation for Clinical Research
Proper patient preparation is crucial for obtaining high-quality and reliable SPECT images.
-
Medication Review: A thorough review of the patient's current medications is necessary. Certain drugs that bind to DAT, such as cocaine, amphetamines, and methylphenidate, can interfere with [¹²³I]this compound binding and should be discontinued for an appropriate period before imaging, typically at least five half-lives.[3] Other medications like some antidepressants (e.g., bupropion) and opioids may also have some effect.[3] Antiparkinsonian medications such as L-dopa and dopamine agonists do not significantly affect DAT binding and generally do not need to be stopped.[2]
-
Thyroid Blockade: To minimize radiation exposure to the thyroid gland from free [¹²³I]iodide, a thyroid-blocking agent should be administered. This is typically done by giving an oral solution of potassium iodide or Lugol's solution at least one hour before the injection of [¹²³I]this compound.[3]
-
Patient Instructions: Patients should be well-hydrated. There are no specific dietary restrictions. They should be instructed to remain as still as possible during the scan to avoid motion artifacts.
[¹²³I]this compound SPECT Image Acquisition
Radiopharmaceutical Administration:
-
Aseptically draw a calibrated dose of [¹²³I]this compound into a syringe.
-
The recommended dose for adults is typically in the range of 185 MBq (5 mCi) to 296 MBq (8 mCi), administered via a slow intravenous injection over 15-20 seconds.[2][4]
-
Flush the injection line with sterile saline.
Image Acquisition Parameters:
-
SPECT Camera: A multi-head (preferably dual-head) SPECT system equipped with low-energy, high-resolution (LEHR) collimators is recommended.[2]
-
Energy Window: A 15-20% energy window centered at the 159 keV photopeak of Iodine-123.
-
Matrix Size: 128 x 128 pixels.[5]
-
Rotation: 360° rotation with step-and-shoot acquisition, using 3° angular steps.[3]
-
Acquisition Time: Imaging is typically performed starting 15-20 minutes after tracer injection and lasts for about 30 minutes.[2] Some protocols for other DAT tracers suggest imaging 3-6 hours post-injection.
-
Patient Positioning: The patient should be positioned comfortably in a supine position with their head in a head holder to minimize movement. The radius of rotation should be minimized to improve spatial resolution.[5]
Image Processing and Analysis
Image Reconstruction:
-
Images should be reconstructed using an iterative reconstruction algorithm (e.g., OSEM) with corrections for attenuation and scatter.[6]
Qualitative (Visual) Analysis:
-
Reconstructed images are visually assessed by trained nuclear medicine physicians or researchers.
-
In healthy individuals, a symmetrical, comma-shaped or crescent-shaped pattern of high tracer uptake is observed in the striatum (caudate and putamen).
-
In Parkinson's disease, there is typically a reduced uptake of the tracer, which is often asymmetrical and more pronounced in the posterior putamen. In advanced stages, the uptake in both the putamen and caudate nucleus is severely diminished.
Quantitative Analysis: Quantitative analysis provides objective measurements of DAT density, which is crucial for longitudinal studies and clinical trials. The most common method is the calculation of the Binding Potential (BP).
Procedure for Quantitative Analysis:
-
Region of Interest (ROI) Definition: ROIs are drawn on the reconstructed SPECT images.
-
Target Regions: ROIs are placed over the striatum, and often separately over the caudate nucleus and putamen in both hemispheres.
-
Reference Region: An ROI is placed over a region with negligible DAT density, such as the occipital cortex or cerebellum, to estimate non-specific binding.[1]
-
-
Calculation of Specific Binding Ratio (SBR): A common and straightforward method to estimate BP is to calculate the SBR.
-
The formula for SBR is: (Mean counts in Target ROI - Mean counts in Reference ROI) / Mean counts in Reference ROI [2]
-
-
More Complex Modeling: For more precise quantification, dynamic SPECT imaging with arterial blood sampling can be performed to calculate the binding potential (BP_ND) using kinetic modeling. However, for clinical research, the SBR method is often sufficient and less invasive.[1]
Data Presentation
Quantitative data from [¹²³I]this compound SPECT studies should be presented in a clear and structured format to allow for easy comparison between different research cohorts.
Table 1: Example of Quantitative [¹²³I]this compound SPECT Data in Parkinson's Disease
| Parameter | Healthy Controls (n=7) | Parkinson's Disease Patients (n=8) | p-value |
| Striatal Binding Potential (BP) - Method 1 | 1.83 ± 0.22 | 0.83 ± 0.06 | < 0.001 |
| Striatal Binding Potential (BP) - Method 2 | 2.09 ± 0.20 | 0.84 ± 0.07 | < 0.001 |
Data are presented as mean ± standard deviation. Data are age-corrected. Method 1 and Method 2 represent two different approaches to calculating binding potential as described in the cited literature.[1]
Table 2: Summary of [¹²⁵I]this compound Binding in Postmortem Brain Tissue
| Brain Region | Normal Brain Tissue (pmol/g) | Parkinson's Disease Brain Tissue (pmol/g) | % Reduction |
| Putamen | 49.2 ± 8.1 | 0.48 ± 0.33 | 99% |
| Caudate Nucleus | - | - | 83% of normal |
| Nucleus Accumbens | - | - | 75% of normal |
Data are presented as mean ± standard deviation where available.[7]
Conclusion
[¹²³I]this compound SPECT imaging is a valuable tool for the in vivo assessment of the integrity of the dopaminergic system in Parkinson's disease. The protocols outlined in these application notes provide a framework for conducting high-quality research using this imaging modality. Standardization of patient preparation, image acquisition, and data analysis is essential for ensuring the reliability and reproducibility of findings across different research studies and clinical trials.
References
- 1. Rapid detection of Parkinson's disease by SPECT with this compound: a selective ligand for dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine transporter SPECT imaging in Parkinson’s disease and parkinsonian disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EANM practice guideline/SNMMI procedure standard for dopaminergic imaging in Parkinsonian syndromes 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DaT SPECT Scan: Essential Guide to Prep, Procedure & Results - Liv Hospital [int.livhospital.com]
- 5. researchgate.net [researchgate.net]
- 6. EANM practice guideline for quantitative SPECT-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a SPECT or PET imaging probe for dopamine neurons: III. Human dopamine transporter in postmortem normal and Parkinson's diseased brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Altropane Uptake in the Striatum: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the quantitative analysis of Altropane uptake in the striatum, a key measure for assessing dopamine transporter (DAT) availability. This compound, a cocaine analog, is a high-affinity and selective ligand for DAT sites, making it a valuable tool in the study of Parkinson's disease and other neurological conditions involving the dopaminergic system.[1][2] This document outlines detailed protocols for both Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging with this compound, along with a summary of quantitative data and visual representations of experimental workflows and signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative data on this compound binding in the human striatum, derived from in vitro and in vivo imaging studies.
Table 1: In Vitro Binding Properties of [¹²⁵I]this compound in Human Putamen
| Parameter | Value | Reference |
| K D (Dissociation Constant) | 4.96 ± 0.38 nM | [2] |
| B MAX (Maximum Binding Sites) | 212 ± 41.1 pmol/g tissue | [2] |
Table 2: In Vivo Striatal Binding Potential (BP) of [¹²³I]this compound measured by SPECT
| Subject Group | Method 1 (Linear Graphical) | Method 2 (Gamma Variate) | Reference |
| Healthy Volunteers (age-corrected to 25) | 1.83 ± 0.22 | 2.09 ± 0.20 | [1] |
| Parkinson's Disease Patients (age-corrected) | 0.83 ± 0.06 | 0.84 ± 0.07 | [1] |
Table 3: In Vivo Striatal k₃/k₄ of [¹¹C]this compound in Rhesus Monkeys measured by PET
| Analysis Method | k₃/k₄ Value | Reference |
| Nonlinear least-squares fitting | 3.48 ± 0.41 | [3] |
| Linear graphical method | 3.77 ± 0.45 | [3] |
Experimental Protocols
Protocol 1: [¹²³I]this compound SPECT Imaging
This protocol describes the procedure for quantitative SPECT imaging of dopamine transporters in the human brain using [¹²³I]this compound.
1. Subject Preparation:
-
Subjects should be screened for any contraindications to the procedure.[4][5]
-
A physical and neurological evaluation should be conducted.[4]
-
Certain medications may need to be discontinued prior to the scan.[6]
-
For women of childbearing potential, a negative pregnancy test is required.[5]
2. Radiotracer Administration:
-
A single intravenous (IV) injection of 5-8 millicuries (mCi) of [¹²³I]this compound is administered.[5][6]
3. Image Acquisition:
-
Dynamic SPECT images are acquired over 1.5-2 hours.[1]
-
For routine clinical scans, a 30-minute acquisition starting 15-20 minutes after injection may be sufficient.[6]
4. Arterial Blood Sampling (for full kinetic modeling):
-
Arterial blood samples are collected throughout the imaging session.[1]
-
Plasma radioactivity is analyzed chromatographically to obtain a metabolite-corrected arterial input function.[1]
5. Image Analysis:
-
Regions of Interest (ROIs): ROIs are drawn on the SPECT images over the striatum (caudate and putamen) and a reference region with negligible DAT density, such as the occipital cortex.[1]
-
Quantitative Analysis Methods:
-
Method 1: Linear Graphical Method: Tissue time-activity curves (TACs) from the ROIs and the metabolite-corrected arterial input function are analyzed using a linear graphical method developed for reversible receptor ligands to calculate the binding potential (BP), which is an estimate of B'max/K D.[1]
-
Method 2: Reference Tissue Method: The expression (Striatum TAC - Occipital Cortex TAC) is fitted to a gamma variate function. The maximum value of this function is then divided by the Occipital Cortex TAC at the same time point to estimate the BP.[1]
-
Protocol 2: [¹¹C]this compound PET Imaging
This protocol outlines the procedure for PET imaging of dopamine transporters using [¹¹C]this compound, which allows for repeated imaging studies due to the shorter half-life of Carbon-11.[7]
1. Subject Preparation:
-
Similar to the SPECT protocol, subjects should undergo appropriate screening and preparation.
2. Radiotracer Administration:
-
An intravenous injection of approximately 5-10 mCi of [¹¹C]this compound is administered over 20-30 seconds.[3][7]
3. Image Acquisition:
-
Dynamic PET images are acquired for a total of 60-90 minutes.[3][7]
-
A typical framing sequence would be: 8 frames of 15 seconds, 4 frames of 60 seconds, and 27 frames of 120 seconds.[7]
4. Arterial Blood Sampling:
-
Arterial blood samples are collected in parallel with imaging to generate a metabolite-corrected arterial input function.[3]
-
Metabolite analysis is performed using HPLC.[3]
5. Image Analysis:
-
Regions of Interest (ROIs): ROIs are defined for the striatum (caudate and putamen) and a reference region (e.g., cerebellum or occipital cortex).
-
Quantitative Analysis Methods:
-
Nonlinear Least-Squares Fitting: The PET data and metabolite-corrected arterial blood data are used to calculate the ratio of association and dissociation rate constants (k₃/k₄) using nonlinear least-squares fitting.[3]
-
Linear Graphical Method: A linear graphical method for reversible ligands can also be applied to calculate k₃/k₄.[3][7] The distribution volume ratio (DVR) can be determined from the slope of the linear portion of the plot (e.g., 40-60 minutes).[7]
-
Visualizations
The following diagrams illustrate the experimental workflow for this compound imaging and the relationship between this compound uptake and dopamine transporter availability.
Caption: Experimental workflow for a typical this compound imaging study.
Caption: Relationship between this compound uptake and DAT availability.
References
- 1. Rapid detection of Parkinson's disease by SPECT with this compound: a selective ligand for dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a SPECT or PET imaging probe for dopamine neurons: III. Human dopamine transporter in postmortem normal and Parkinson's diseased brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [(11)C, (127)I] this compound: a highly selective ligand for PET imaging of dopamine transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound® SPECT Imaging in Patients With Parkinson Disease [clinicaltrialsgps.com]
- 5. This compound Dose for Imaging Patients With Suspected Parkinson's Disease | Clinical Research Trial Listing [centerwatch.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Longitudinal Studies of Dopamine Transporter Density Using Altropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altropane is a potent and selective radioligand for the dopamine transporter (DAT), making it a valuable tool for in vivo imaging of dopaminergic nerve terminals using Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[1][2] Its favorable properties, including high affinity and selectivity for DAT, facilitate the quantification of DAT density in the brain.[1][2] Longitudinal studies employing this compound imaging are crucial for monitoring the progression of neurodegenerative diseases such as Parkinson's disease, assessing the efficacy of therapeutic interventions, and understanding the long-term changes in the dopaminergic system.[3][4] These notes provide detailed protocols and data for the application of this compound in longitudinal research settings.
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound, essential for designing and interpreting longitudinal imaging studies.
Table 1: this compound Binding Affinity and Selectivity
| Parameter | Value | Species | Method | Reference |
| IC50 (DAT) | 6.62 ± 0.78 nM | Cynomolgus Monkey | In vitro binding assay | [1][2] |
| K D (DAT) | 5.33 ± 0.55 nM | Cynomolgus Monkey | In vitro binding assay with [¹²⁵I]this compound | [2] |
| Bmax (DAT) | 301 pmol/g tissue | Cynomolgus Monkey | In vitro binding assay with [¹²⁵I]this compound | [2] |
| Dopamine:Serotonin Transporter Selectivity | 25-fold to 28-fold | Cynomolgus Monkey | In vitro binding assay | [1][2][5] |
| Binding Potential (BP) - Healthy Volunteers (age-corrected to 25) | 1.83 ± 0.22 (Method 1) | Human | [¹²³I]this compound SPECT | [6] |
| 2.09 ± 0.20 (Method 2) | Human | [¹²³I]this compound SPECT | [6] | |
| Binding Potential (BP) - Parkinson's Disease Patients (age-corrected) | 0.83 ± 0.06 (Method 1) | Human | [¹²³I]this compound SPECT | [6] |
| 0.84 ± 0.07 (Method 2) | Human | [¹²³I]this compound SPECT | [6] |
Table 2: Radiolabeling and Imaging Characteristics
| Parameter | Value | Radionuclide | Notes | Reference |
| Radiochemical Purity | >95% | [¹¹C] | [1][5] | |
| Specific Activity | >1,000 mCi/µmol | [¹¹C] | At end of synthesis | [1][5] |
| Synthesis Time | ~30 minutes | [¹¹C] | [1][5] | |
| Injected Dose (Preclinical) | ~10 mCi | [¹¹C] | Rhesus Monkeys | [1] |
| Injected Dose (Clinical) | 5-7 mCi | [¹²³I] | Human | [7] |
| ~5 mCi | [¹¹C] | Human | [5] | |
| Imaging Window (Preclinical) | 90 minutes | [¹¹C] | Dynamic PET | [1] |
| Imaging Window (Clinical) | 1.5 - 2 hours | [¹²³I] | Dynamic SPECT | [6] |
| 60 - 90 minutes | [¹¹C] | Dynamic PET | [5][8] | |
| Metabolism | Rapidly converted to polar metabolites | [¹²³I] | Plasma analysis | [6] |
| ~80% intact tracer at 60 min post-injection | [¹¹C] | Plasma analysis | [1][5] |
Experimental Protocols
Protocol 1: [¹¹C]-Altropane Synthesis and Quality Control
This protocol outlines the radiosynthesis of [¹¹C]-Altropane for PET imaging.
-
Precursor Preparation: Treat [¹²⁷I]-Altropane with hydrochloric acid to hydrolyze the methyl ester bond, yielding the precursor for [¹¹C] labeling.[1]
-
Radiolabeling: Introduce the [¹¹C] methyl ester group by treating the precursor with [¹¹C]CH₃I.[1]
-
Purification: Purify the resulting [¹¹C]-Altropane using High-Performance Liquid Chromatography (HPLC).[1]
-
Quality Control:
Protocol 2: Longitudinal PET Imaging with [¹¹C]-Altropane in a Preclinical Model (Rhesus Monkey)
This protocol describes a longitudinal study design for assessing changes in DAT density over time in a non-human primate model.
-
Subject Preparation:
-
Anesthetize the animal and maintain anesthesia throughout the imaging session.
-
Place an intravenous catheter for radiotracer injection and an arterial line for blood sampling.
-
-
Baseline Imaging Session:
-
Follow-up Imaging Sessions:
-
Repeat the imaging procedure at predetermined intervals (e.g., 6 months, 12 months) to monitor longitudinal changes.
-
Ensure consistent subject positioning and imaging parameters across all sessions.
-
-
Image and Data Analysis:
-
Reconstruct PET images and co-register them with anatomical MRI scans for region of interest (ROI) definition (e.g., caudate, putamen, cerebellum as a reference region).
-
Correct arterial blood data for metabolites using HPLC analysis.[1]
-
Perform kinetic modeling of the time-activity curves from the ROIs and the metabolite-corrected arterial input function to calculate the binding potential (BP) or the distribution volume ratio (DVR). A linear graphical method for reversible ligands can be employed.[1]
-
Compare the calculated binding parameters across the different time points to assess longitudinal changes in DAT density.
-
Protocol 3: Longitudinal SPECT Imaging with [¹²³I]-Altropane in Human Subjects
This protocol is designed for longitudinal studies in human participants to track disease progression or response to therapy.
-
Participant Preparation:
-
Obtain informed consent.
-
Administer a thyroid-blocking agent (e.g., potassium iodide) to minimize radiation exposure to the thyroid gland.
-
-
Baseline Imaging Session:
-
Position the participant comfortably in the SPECT scanner.
-
Inject a single intravenous bolus of 5-7 mCi of [¹²³I]-Altropane.[7]
-
Acquire dynamic SPECT images over 1.5 to 2 hours.[6]
-
For quantitative analysis, arterial blood sampling can be performed to obtain a metabolite-corrected arterial input function.[6]
-
-
Follow-up Imaging Sessions:
-
Schedule subsequent imaging sessions at clinically relevant intervals (e.g., annually) to monitor changes in DAT density.
-
Maintain consistent imaging protocols and scanner calibration across all study visits.
-
-
Image and Data Analysis:
-
Reconstruct SPECT images.
-
Define regions of interest (ROIs) on the images, typically the striatum (caudate and putamen) and a reference region with negligible DAT density, such as the occipital cortex.[6]
-
Calculate the binding potential (BP) using methods such as a linear graphical analysis for reversible ligands or a simplified reference tissue model.[6]
-
Longitudinal changes in BP are then statistically analyzed to determine the rate of DAT decline or the effect of an intervention.
-
Visualizations
Caption: Workflow for a longitudinal this compound imaging study.
References
- 1. [(11)C, (127)I] this compound: a highly selective ligand for PET imaging of dopamine transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a SPECT or PET imaging probe for dopamine neurons: I. Dopamine transporter binding in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Dopamine Transporter Imaging in Parkinson Disease: Progressive Changes and Therapeutic Modification after Anti-parkinsonian Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid detection of Parkinson's disease by SPECT with this compound: a selective ligand for dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Striatal and extrastriatal dopamine transporter levels relate to cognition in Lewy body diseases: an 11C this compound positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]
Application of Altropane in Animal Models of Parkinson's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altropane is a potent and selective radioligand for the dopamine transporter (DAT), a key protein involved in the regulation of dopamine neurotransmission.[1] In neurodegenerative conditions like Parkinson's disease (PD), the density of DAT is significantly reduced due to the progressive loss of dopaminergic neurons in the substantia nigra.[1][2] This makes this compound, when labeled with a positron-emitting (e.g., ¹¹C) or single-photon-emitting (e.g., ¹²³I) isotope, an invaluable tool for the in vivo visualization and quantification of DAT using Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), respectively.[1][2][3][4][5] This document provides detailed application notes and protocols for the use of this compound in preclinical animal models of Parkinson's disease, aiding researchers in the assessment of disease progression and the evaluation of potential therapeutic interventions.
Data Presentation
Table 1: In Vitro Binding Properties of this compound
| Parameter | Species | Brain Region | Value | Reference |
| K D | Human | Putamen | 4.96 ± 0.38 nM | [3] |
| B MAX | Human | Putamen | 212 ± 41.1 pmol/g tissue | [3] |
| K D | Cynomolgus Monkey | Striatum | 5.33 ± 0.55 nM | [5] |
| B MAX | Cynomolgus Monkey | Striatum | 301 pmol/g tissue | [5] |
| IC 50 | Cynomolgus Monkey | Striatum | 6.62 ± 0.78 nM | [5] |
Table 2: In Vivo this compound Imaging Data in Parkinson's Models
| Imaging Modality | Animal Model | Brain Region | Parameter | Value (Control) | Value (PD Model) | Reference |
| SPECT | Human | Striatum | Binding Potential (BP) | 1.83 ± 0.22 | 0.83 ± 0.06 | [2] |
| PET | Rhesus Monkey | Striatum | k3/k4 | 3.48 ± 0.41 | Not specified | [4] |
| SPECT | 6-OHDA Rat | Striatum | Right to Left Ratio | Correlated with dopamine content | Correlated with dopamine content | [6] |
| Autoradiography | Human Postmortem | Putamen | [¹²⁵I]this compound Binding | 49.2 ± 8.1 pmol/g | 0.48 ± 0.33 pmol/g | [3] |
| Autoradiography | Human Postmortem | Caudate Nucleus | % of Normal Binding | 100% | 17% | [3] |
| Autoradiography | Human Postmortem | Nucleus Accumbens | % of Normal Binding | 100% | 25% | [3] |
Experimental Protocols
Protocol for 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) to create a rat model of Parkinson's disease.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Anesthetic (e.g., isoflurane)
-
Stereotactic frame
-
Hamilton syringe (10 µL)
-
Dental drill
Procedure:
-
Preparation of 6-OHDA Solution: Prepare a fresh solution of 6-OHDA at a concentration of 2-5 mg/mL in sterile saline containing 0.02-0.2% ascorbic acid to prevent oxidation.[7][8] The solution should be protected from light.
-
Anesthesia and Stereotactic Surgery: Anesthetize the rat with isoflurane and place it in a stereotactic frame.[7][8]
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole at the desired coordinates for the medial forebrain bundle. Typical coordinates relative to bregma are: Anteroposterior (AP): -4.3 mm; Mediolateral (ML): +1.6 mm; Dorsoventral (DV): -8.4 mm from the skull surface.[8]
-
-
6-OHDA Injection:
-
Slowly lower the Hamilton syringe needle to the target DV coordinate.
-
Inject 2-5 µL of the 6-OHDA solution at a rate of 1 µL/min.[7]
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.
-
-
Post-operative Care: Suture the incision and allow the animal to recover. Provide post-operative analgesia as required and monitor the animal's weight and well-being.[7] Behavioral testing can typically commence 2-3 weeks post-surgery.
Protocol for this compound SPECT Imaging in 6-OHDA Rats
This protocol outlines the procedure for conducting SPECT imaging with [¹²³I]this compound to assess DAT density in the 6-OHDA rat model.
Materials:
-
6-OHDA-lesioned and control rats
-
[¹²³I]this compound
-
Anesthetic (e.g., isoflurane)
-
Small animal SPECT scanner
-
Data acquisition and analysis software
Procedure:
-
Radiotracer Preparation and Administration:
-
[¹²³I]this compound is typically obtained from a commercial supplier or synthesized in-house.
-
Anesthetize the rat with isoflurane.
-
Administer a bolus injection of [¹²³I]this compound (typically 1-2 mCi) via the tail vein.
-
-
SPECT Image Acquisition:
-
Position the anesthetized animal in the SPECT scanner.
-
Dynamic SPECT imaging is recommended to assess the tracer kinetics. Acquire data for 90-120 minutes post-injection.[2]
-
For static imaging, a 30-minute acquisition starting 60-90 minutes post-injection can be performed.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the SPECT data using an appropriate algorithm (e.g., OSEM).
-
Co-register the SPECT images with a standard rat brain atlas or an anatomical MRI scan for accurate region of interest (ROI) delineation.
-
Define ROIs for the striatum (caudate and putamen) and a reference region with negligible DAT density, such as the cerebellum or occipital cortex.[2]
-
-
Quantification:
-
Calculate the specific binding ratio (SBR) or binding potential (BP) using the following formula: SBR = (Activity in Striatum - Activity in Reference Region) / Activity in Reference Region
-
For dynamic data, kinetic modeling can be applied to obtain more detailed quantitative parameters.[2]
-
Protocol for Behavioral Assessment: Cylinder Test
The cylinder test is used to assess forelimb use asymmetry, a characteristic motor deficit in the unilateral 6-OHDA rat model.[6]
Materials:
-
Transparent cylinder (20 cm diameter, 30 cm high)
-
Video recording equipment
Procedure:
-
Place the rat in the transparent cylinder.
-
Videotape the rat for 5-10 minutes.
-
During rearing behavior (when the rat stands on its hind legs), record the number of times the left forelimb, right forelimb, or both forelimbs are used to contact the cylinder wall for support.
-
Calculate the percentage of contralateral forelimb use (impaired side) relative to the total number of forelimb contacts. A significant decrease in the use of the contralateral forelimb indicates a successful lesion.
Visualizations
Caption: Workflow for creating the 6-OHDA rat model of Parkinson's disease.
Caption: Workflow for this compound SPECT imaging and data analysis.
Caption: Logical workflow for correlating this compound imaging with behavioral outcomes.
Caption: Signaling pathway illustrating this compound's mechanism of action.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Rapid detection of Parkinson's disease by SPECT with this compound: a selective ligand for dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a SPECT or PET imaging probe for dopamine neurons: III. Human dopamine transporter in postmortem normal and Parkinson's diseased brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [(11)C, (127)I] this compound: a highly selective ligand for PET imaging of dopamine transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a SPECT or PET imaging probe for dopamine neurons: I. Dopamine transporter binding in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correlative single photon emission computed tomography imaging of [123I]this compound binding in the rat model of Parkinson's - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Frontiers | Alterations in functional and structural connectivity in the 6-OHDA-induced Parkinsonian rat model [frontiersin.org]
Application Notes and Protocols for Radiolabeling Altropane with Iodine-123
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altropane, a potent and selective dopamine transporter (DAT) imaging agent, is a valuable tool in neuroscience research and the clinical evaluation of Parkinsonian syndromes. When labeled with Iodine-123 ([¹²³I]), a gamma-emitting radionuclide with a half-life of 13.22 hours, [¹²³I]this compound allows for in vivo visualization of DAT density in the brain using Single Photon Emission Computed Tomography (SPECT).[1] This document provides a detailed protocol for the radiolabeling of this compound with Iodine-123 via electrophilic substitution on a stannylated precursor, along with guidelines for purification and quality control of the final radiopharmaceutical.
Principle of the Method
The radiolabeling of this compound with Iodine-123 is achieved through an iododestannylation reaction. This method involves the electrophilic substitution of a trialkylstannyl group (e.g., tributylstannyl) on the this compound precursor molecule with radioactive Iodine-123. The reaction is facilitated by an oxidizing agent, which converts the [¹²³I]iodide into a more electrophilic species. This approach offers high radiochemical yields and purity under mild reaction conditions.
Experimental Protocol
This protocol outlines a representative procedure for the radiolabeling of this compound with Iodine-123. The specific parameters may require optimization based on the available starting materials and equipment.
Materials and Reagents
-
Precursor: (E)-N-(3-(tributylstannyl)allyl)-2β-carbomethoxy-3β-(4-fluorophenyl)tropane
-
Radioisotope: No-carrier-added Sodium [¹²³I]Iodide (Na[¹²³I]) in 0.1 M NaOH
-
Oxidizing Agent: Chloramine-T solution (1 mg/mL in sterile water for injection) or 3% Hydrogen Peroxide
-
Acidic Medium: 0.1 M Hydrochloric Acid (HCl) or Acetic Acid
-
Quenching Solution: Sodium metabisulfite solution (2 mg/mL in sterile water for injection)
-
Solvents: Ethanol (absolute, HPLC grade), Acetonitrile (HPLC grade), Water for Injection (WFI)
-
Purification:
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column.
-
Solid-Phase Extraction (SPE) C18 cartridges.
-
-
Quality Control:
-
Analytical HPLC system with a C18 reverse-phase column and a radioactivity detector.
-
Thin-Layer Chromatography (TLC) plates (silica gel) and a radio-TLC scanner.
-
Radiolabeling Procedure
-
Preparation: In a shielded hot cell, place 10-20 µg of the tributylstannyl-Altropane precursor dissolved in 100 µL of ethanol into a sterile reaction vial.
-
Addition of Radioisotope: To the reaction vial, add 185-370 MBq (5-10 mCi) of no-carrier-added Na[¹²³I].
-
Acidification: Add 50 µL of 0.1 M HCl to the reaction mixture to create an acidic environment.
-
Initiation of Reaction: Add 20-50 µL of Chloramine-T solution (1 mg/mL) to initiate the radioiodination reaction. Gently agitate the vial.
-
Reaction Time and Temperature: Allow the reaction to proceed for 5-10 minutes at room temperature.
-
Quenching the Reaction: Stop the reaction by adding 100 µL of sodium metabisulfite solution. This will reduce any unreacted oxidizing agent.
Purification of [¹²³I]this compound
Purification is crucial to remove unreacted [¹²³I]iodide, the stannylated precursor, and other reaction byproducts.
Method A: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dilute the reaction mixture with the HPLC mobile phase.
-
Injection: Inject the diluted mixture onto a semi-preparative C18 HPLC column.
-
Elution: Elute the column with a suitable mobile phase (e.g., a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid) at a constant flow rate.
-
Fraction Collection: Collect the radioactive peak corresponding to [¹²³I]this compound, as identified by a radioactivity detector.
-
Solvent Removal and Formulation: Remove the HPLC solvent from the collected fraction by rotary evaporation or nitrogen stream. Formulate the purified [¹²³I]this compound in a sterile solution for injection (e.g., 10% ethanol in saline).
Method B: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with ethanol followed by sterile water.
-
Loading: Load the quenched reaction mixture onto the conditioned C18 cartridge. The [¹²³I]this compound and the precursor will be retained on the cartridge, while unreacted [¹²³I]iodide will pass through.
-
Washing: Wash the cartridge with sterile water to remove any remaining unbound radioactivity.
-
Elution: Elute the purified [¹²³I]this compound from the cartridge with a small volume of absolute ethanol.
-
Formulation: Dilute the ethanolic solution with sterile saline to the desired final concentration and ethanol percentage for injection.
Quality Control
Radiochemical Purity (RCP)
-
Analytical HPLC: Inject a small aliquot of the final formulated product onto an analytical C18 HPLC column. The radiochemical purity is determined by integrating the peak area of [¹²³I]this compound relative to the total radioactivity detected. The RCP should typically be >95%.
-
Radio-TLC: Spot a small amount of the final product onto a silica gel TLC plate. Develop the plate using an appropriate solvent system (e.g., ethyl acetate). The Rf value of [¹²³I]this compound will be distinct from that of free [¹²³I]iodide. Scan the plate using a radio-TLC scanner to determine the percentage of radioactivity corresponding to the product.
Other Quality Control Parameters
-
pH: The pH of the final product should be within a physiologically acceptable range (typically 5.0-7.5).
-
Sterility and Endotoxin Testing: Perform standard sterility and bacterial endotoxin tests to ensure the safety of the radiopharmaceutical for in vivo use.
Data Presentation
The following table summarizes typical quantitative data obtained during the radiolabeling of this compound with Iodine-123. These values are representative and may vary depending on the specific reaction conditions and purification method employed.
| Parameter | Typical Value | Method of Determination |
| Radiochemical Yield (decay-corrected) | 60-85% | Calculation from total starting radioactivity and purified product radioactivity |
| Radiochemical Purity | > 95% | Analytical HPLC or Radio-TLC |
| Specific Activity | > 185 GBq/µmol (> 5 Ci/µmol) | Calculation based on the amount of radioactivity and the mass of this compound |
| Total Synthesis Time | 30-45 minutes | Direct measurement |
Mandatory Visualizations
Experimental Workflow for [¹²³I]this compound Synthesis
Caption: Workflow for the synthesis and quality control of [¹²³I]this compound.
Logical Relationship of Quality Control Steps
Caption: Key quality control checks for the release of [¹²³I]this compound.
References
a standard operating procedures for clinical trials involving Altropane
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Altropane is a potent and selective radioligand for the dopamine transporter (DAT), a key protein involved in regulating dopamine levels in the brain.[1] Due to its high affinity and specificity for DAT, radiolabeled this compound ([¹²³I]this compound for SPECT and [¹¹C]this compound for PET) serves as a valuable in vivo imaging agent to assess the integrity of the nigrostriatal dopamine system.[1][2] Clinical research has demonstrated its utility in the differential diagnosis of Parkinsonian syndromes and in the investigation of neuropsychiatric disorders such as Attention Deficit Hyperactivity Disorder (ADHD).[3][4]
The primary application of this compound in clinical trials is to visualize and quantify the density of dopamine transporters in the striatum. A reduced DAT density is a well-established pathological hallmark of Parkinson's disease.[5] Conversely, studies in ADHD have suggested a potential dysregulation of DAT, with some research indicating increased DAT binding.[3][4] These application notes and protocols are designed to provide a standardized framework for conducting clinical trials utilizing this compound imaging to ensure data quality, consistency, and participant safety.
Core Principles and Responsibilities
All clinical trials involving this compound must adhere to the principles of Good Clinical Practice (GCP), as defined by the International Council for Harmonisation (ICH). The principal investigator (PI) is responsible for ensuring that all study procedures are conducted in accordance with the approved protocol, applicable regulations, and institutional policies. All personnel involved in the trial must be appropriately trained on the study protocol and these Standard Operating Procedures (SOPs).
Subject Screening and Eligibility
A comprehensive screening process is crucial to ensure participant safety and the scientific validity of the trial. The following provides a general framework for inclusion and exclusion criteria, which should be adapted for specific study protocols.
3.1 Inclusion Criteria (General)
-
Male or female participants, typically 18 years of age or older.[6] For pediatric studies, a specific age range should be defined in the protocol.
-
Willing and able to provide written informed consent.[7]
-
For studies investigating Parkinsonian syndromes, a clinical diagnosis of possible or probable Parkinson's disease or other movement disorder is required.[7]
-
For ADHD studies, a diagnosis of ADHD according to DSM-5 criteria is necessary.[8]
-
Female participants of childbearing potential must have a negative pregnancy test and agree to use a highly effective method of contraception throughout the study.[6]
3.2 Exclusion Criteria (General)
-
History of hypersensitivity to this compound or any of its excipients.
-
Pregnancy or breastfeeding.[8]
-
Clinically significant unstable medical conditions.
-
Use of medications known to interfere with dopamine transporter binding within a specified washout period (see Table 1).[9]
-
Participation in another clinical trial involving an investigational drug or device within a specified timeframe.
-
Presence of any condition that, in the opinion of the investigator, would compromise the participant's safety or the integrity of the study data.
-
For Parkinson's studies, conditions that may confound the diagnosis, such as a history of major stroke or other neurological disorders.[10]
-
For ADHD studies, a current diagnosis of a psychotic disorder, bipolar disorder, or severe depression may be an exclusion criterion.[8]
Table 1: Medications with Potential to Interfere with this compound Imaging
| Medication Class | Examples | Recommended Washout Period |
| Dopamine Transporter Inhibitors | Methylphenidate, Bupropion | 5 half-lives |
| Stimulants | Amphetamine, Modafinil | 5 half-lives |
| Tricyclic Antidepressants | Amitriptyline, Nortriptyline | 4 weeks |
| Certain Antipsychotics | Haloperidol | 4 weeks |
| Cocaine and other illicit drugs | - | Abstinence should be confirmed by toxicology screening |
Note: This table provides general guidance. The specific washout period for each medication should be defined in the study protocol and determined in consultation with a qualified physician.
Experimental Protocols
4.1 Radiopharmaceutical Handling and Administration
-
Dosage: For SPECT imaging, a typical intravenous (IV) dose of [¹²³I]this compound is between 5 and 8 millicuries (mCi).[6] For PET imaging, a typical IV dose of [¹¹C]this compound is approximately 10 mCi.[11] The exact dose will be specified in the study protocol.
-
Administration: this compound should be administered as an intravenous bolus injection.[8]
-
Thyroid Blockade: For studies using [¹²³I]this compound, a thyroid-blocking agent (e.g., potassium iodide) should be administered prior to the radiotracer injection to minimize radiation exposure to the thyroid gland.
4.2 Imaging Protocol
4.2.1 SPECT Imaging Protocol
-
Image Acquisition: Dynamic SPECT images are typically acquired for 60 to 120 minutes, starting immediately after the injection of [¹²³I]this compound.[1][7] A recent study suggests that a 30-minute acquisition starting 15-20 minutes post-injection may be sufficient for visual interpretation.[6]
-
Image Reconstruction: Images should be reconstructed using an established algorithm, such as ordered subset expectation maximization (OSEM), with corrections for attenuation and scatter.[12]
4.2.2 PET Imaging Protocol
-
Image Acquisition: Dynamic PET images are acquired for approximately 90 minutes following the intravenous bolus injection of [¹¹C]this compound.[11]
-
Arterial Blood Sampling: For quantitative analysis of binding potential, arterial blood samples may be collected throughout the scan to measure the concentration of the radiotracer in plasma and its metabolites.[1][11]
-
Image Reconstruction: PET data should be reconstructed using appropriate algorithms that account for factors such as attenuation, scatter, and random coincidences.
4.3 Data Analysis
-
Region of Interest (ROI) Analysis: The primary outcome measure is typically the binding potential (BP) of this compound in the striatum (caudate and putamen). This is calculated by defining ROIs on the reconstructed images. The occipital cortex is often used as a reference region, as it is considered to have a negligible density of dopamine transporters.[1]
-
Visual Interpretation: In addition to quantitative analysis, SPECT images are often visually assessed by trained and blinded readers to classify striatal uptake as normal or abnormal.[6]
Safety Monitoring and Adverse Event Reporting
Participant safety is paramount in all clinical trials. The following procedures are essential for monitoring and reporting adverse events (AEs).
-
Monitoring: Participants should be monitored for any AEs during and after the administration of this compound and the imaging procedure. This includes monitoring vital signs and inquiring about any subjective symptoms.
-
Adverse Event (AE) Definition: An AE is any untoward medical occurrence in a clinical investigation subject administered a pharmaceutical product, which does not necessarily have a causal relationship with this treatment.
-
Serious Adverse Event (SAE) Definition: An SAE is any AE that results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect.
-
Reporting: All AEs and SAEs must be documented in the participant's source documents and reported to the study sponsor and the Institutional Review Board (IRB) or Independent Ethics Committee (IEC) in accordance with regulatory requirements and the study protocol.[13][14][15] The relationship of the AE to the study drug should be assessed by the investigator.[13]
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on this compound.
Table 2: [¹²³I]this compound Binding Potential (BP) in Healthy Volunteers and Parkinson's Disease Patients
| Study Population | Striatal BP (Mean ± SD) - Method 1 | Striatal BP (Mean ± SD) - Method 2 | Reference |
| Healthy Volunteers (age-corrected to 25) | 1.83 ± 0.22 | 2.09 ± 0.20 | [1] |
| Parkinson's Disease Patients (age-corrected) | 0.83 ± 0.06 | 0.84 ± 0.07 | [1] |
Table 3: [¹¹C]this compound Binding (k₃/k₄) in Rhesus Monkeys
| Analysis Method | k₃/k₄ (Mean ± SEM) | Reference |
| Nonlinear least-squares fitting | 3.48 ± 0.41 | [11] |
| Linear graphical method | 3.77 ± 0.45 | [11] |
Table 4: Diagnostic Accuracy of [¹²³I]this compound SPECT in Parkinson's Disease
| Parameter | Value | Reference |
| Overall Accuracy | 98% | [16] |
| Sensitivity | 96.4% | [16] |
| Specificity | 100% | [16] |
Visualizations
7.1 this compound Mechanism of Action
Caption: this compound binds to the dopamine transporter (DAT) on presynaptic neurons.
7.2 this compound Clinical Trial Workflow
Caption: A generalized workflow for a clinical trial involving this compound imaging.
7.3 Safety Reporting Logical Flow
Caption: Logical flow for the reporting of adverse events in a clinical trial.
References
- 1. Rapid detection of Parkinson's disease by SPECT with this compound: a selective ligand for dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. Further evidence of dopamine transporter dysregulation in ADHD: a controlled PET imaging study using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a SPECT or PET imaging probe for dopamine neurons: III. Human dopamine transporter in postmortem normal and Parkinson's diseased brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. This compound® SPECT Imaging in Patients With Parkinson Disease [clinicaltrialsgps.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A systematic review of the potential effects of medications and drugs of abuse on dopamine transporter imaging using [123I]I-FP-CIT SPECT in routine practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inclusion/Exclusion Criteria | Boxer Lab [boxerlab.ucsf.edu]
- 11. [(11)C, (127)I] this compound: a highly selective ligand for PET imaging of dopamine transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Iterative Reconstruction Method and Attenuation Correction in Brain Dopamine Transporter SPECT Using an Anthropomorphic Striatal Phantom - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hptn.org [hptn.org]
- 14. hptn.org [hptn.org]
- 15. Adverse event reporting requirements [media.tghn.org]
- 16. | BioWorld [bioworld.com]
Application Notes and Protocols: Altropane PET Imaging for the Differential Diagnosis of Parkinsonian Syndromes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altropane is a potent and selective radioligand for the dopamine transporter (DAT), a key protein involved in the regulation of dopamine levels in the brain. The density of DAT is significantly reduced in neurodegenerative parkinsonian syndromes, such as Parkinson's disease (PD), Multiple System Atrophy (MSA), Progressive Supranuclear Palsy (PSP), and Corticobasal Syndrome (CBS), due to the degeneration of dopaminergic neurons in the substantia nigra. Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging with radiolabeled this compound allows for the in vivo quantification of DAT density, providing an objective biomarker to aid in the differential diagnosis of these conditions. This document provides detailed application notes and protocols for the use of this compound PET imaging in this context.
This compound can be radiolabeled with either Carbon-11 ([11C]) for PET or Iodine-123 ([123I]) for SPECT.[1][2] [11C]this compound offers the advantages of PET, including higher resolution and sensitivity, while [123I]this compound is more widely accessible due to the longer half-life of 123I. Both tracers exhibit high affinity and selectivity for DAT.[2]
Principle of the Method
In a healthy brain, dopaminergic neurons originating in the substantia nigra project to the striatum (comprising the caudate and putamen), where they release dopamine. The dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus regulating the duration and intensity of the dopaminergic signal.
In neurodegenerative parkinsonian syndromes, the progressive loss of these dopaminergic neurons leads to a corresponding reduction in the density of DAT in the striatum. This compound, when injected intravenously, crosses the blood-brain barrier and binds specifically to DAT. The amount of this compound binding in the striatum, as measured by PET or SPECT, is therefore directly proportional to the density of functional dopaminergic nerve terminals.
A significant reduction in this compound uptake in the striatum, particularly in the putamen, is a hallmark of neurodegenerative parkinsonism.[3] This allows for the differentiation of these syndromes from conditions that do not affect the presynaptic dopaminergic system, such as essential tremor or drug-induced parkinsonism.[4]
Data Presentation: Quantitative Analysis of this compound Binding
Quantitative analysis of this compound PET/SPECT images is crucial for an objective assessment of DAT density. The most common outcome measure is the Binding Potential (BP), which reflects the ratio of the density of available transporters (Bmax) to the equilibrium dissociation constant (KD). It is typically calculated using a reference tissue model, with the occipital cortex often serving as the reference region due to its negligible DAT density.[3]
Table 1: Quantitative [123I]this compound SPECT Findings in Parkinson's Disease
| Parameter | Healthy Volunteers (n=7) | Parkinson's Disease Patients (n=8) | Percentage Reduction in PD | Reference |
| Striatal Binding Potential (BP) - Method 1 | 1.83 ± 0.22 | 0.83 ± 0.06 | ~55% | [3] |
| Striatal Binding Potential (BP) - Method 2 | 2.09 ± 0.20 | 0.84 ± 0.07 | ~60% | [3] |
Data are presented as mean ± standard deviation, corrected to age 25. The study highlighted a significant reduction in striatal accumulation in all PD patients, with the most profound loss in the posterior putamen.[3]
Table 2: Postmortem [125I]this compound Binding in Parkinson's Disease Brains
| Brain Region | Normal Aged-Matched Controls (n=4) | Parkinson's Disease Brains (n=4) | Percentage Reduction in PD | Reference |
| Putamen | 49.2 ± 8.1 pmol/g | 0.48 ± 0.33 pmol/g | ~99% | [5] |
| Caudate Nucleus | (Data not provided as mean ± SD) | (Binding was 17% of normal values) | ~83% | [5] |
| Nucleus Accumbens | (Data not provided as mean ± SD) | (Binding was 25% of normal levels) | ~75% | [5] |
This postmortem study demonstrates the dramatic reduction of DAT sites in PD, which underlies the signal changes observed in in-vivo imaging.[5]
Experimental Protocols
Radiosynthesis of [11C]this compound
The radiosynthesis of [11C]this compound is typically achieved via N-methylation of a suitable precursor using [11C]methyl iodide ([11C]CH3I).[2] The following is a generalized protocol based on standard methods for 11C-labeling.
Materials:
-
This compound precursor (desmethyl-altropane)
-
[11C]Methyl iodide ([11C]CH3I) produced from a cyclotron
-
Dimethyl sulfoxide (DMSO)
-
5N Sodium hydroxide (NaOH)
-
HPLC system with a semi-preparative C18 column
-
Mobile phase (e.g., acetonitrile/0.1 M ammonium formate buffer)
-
Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)
-
Ethanol for elution
-
Sterile water for injection
-
0.9% Sodium chloride for injection
Protocol:
-
[11C]CH3I Production: Produce [11C]CO2 via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. Convert the [11C]CO2 to [11C]CH3I using an automated synthesis module (e.g., GE PETtrace MeI Microlab).[6]
-
Reaction Setup: In a sealed reaction vessel, dissolve 1-2 mg of the desmethyl-altropane precursor in approximately 0.2 mL of DMSO. Add a small volume (e.g., 3 µL) of 5N NaOH.
-
Radiolabeling: Bubble the produced [11C]CH3I through the precursor solution at room temperature for 2-3 minutes to trap the radioactivity.
-
Reaction: Heat the sealed reaction vessel to approximately 85°C for 5 minutes.[6]
-
Purification:
-
After cooling, dilute the reaction mixture with the HPLC mobile phase.
-
Inject the mixture onto the semi-preparative HPLC system to separate [11C]this compound from unreacted precursor and byproducts.
-
Collect the fraction corresponding to [11C]this compound.
-
-
Formulation:
-
Trap the collected HPLC fraction on a C18 SPE cartridge.
-
Rinse the cartridge with sterile water to remove HPLC solvents.
-
Elute the final [11C]this compound product from the cartridge with 1.0 mL of ethanol into a sterile vial containing 0.9% sodium chloride for injection.
-
Pass the final solution through a 0.22 µm sterile filter.
-
-
Quality Control: Perform standard quality control tests, including radiochemical purity (≥95%), specific activity, pH, and sterility. The entire process from end of bombardment (EOB) should take approximately 30-45 minutes.[2][7]
Clinical PET Imaging Protocol with [11C]this compound
Patient Preparation:
-
Informed Consent: Obtain written informed consent from the patient.
-
Medication Review: Review the patient's current medications. Dopaminergic medications may interfere with this compound binding and should ideally be withheld, if clinically feasible, for a duration appropriate to their half-life.
-
Exclusion Criteria: Exclude patients with contraindications to PET imaging, such as pregnancy or recent exposure to significant radiation.[8] A prior history of participation in other investigational drug trials within 30 days may also be an exclusion criterion.[8]
-
Fasting: Patients are typically required to fast for at least 4 hours prior to the scan.
Imaging Procedure:
-
Patient Positioning: Position the patient comfortably on the scanner bed with their head immobilized to minimize motion.
-
Tracer Administration: Administer approximately 10 mCi (370 MBq) of [11C]this compound as an intravenous bolus injection.[2]
-
PET Scan Acquisition:
-
Initiate a dynamic PET scan of the brain for 90 minutes immediately following the injection.[2]
-
A typical framing protocol for a dynamic scan could be: 12 × 10 s, 6 × 30 s, 5 × 60 s, 4 × 300 s, followed by longer frames for the remainder of the scan.[9]
-
Alternatively, a static scan can be acquired for 30 minutes, starting 15-20 minutes after tracer administration.[8]
-
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM), with corrections for attenuation, scatter, and random coincidences.
Data Analysis:
-
Image Co-registration: Co-register the PET images with the patient's MRI scan to allow for accurate anatomical delineation of regions of interest (ROIs).
-
ROI Definition: Define ROIs for the caudate, putamen (anterior and posterior), and a reference region such as the occipital cortex.
-
Time-Activity Curves (TACs): For dynamic scans, generate TACs for each ROI.
-
Quantitative Analysis: Calculate the Binding Potential (BP_ND) for the striatal subregions using a reference tissue model (e.g., Logan graphical analysis or simplified reference tissue model).
-
Visual Interpretation: Images are also visually assessed by trained nuclear medicine physicians or radiologists blinded to the clinical information.[8] The assessment focuses on the size, shape, and intensity of tracer uptake in the caudate and putamen, looking for the characteristic pattern of reduced uptake, particularly in the posterior putamen, which is typical for Parkinson's disease.[3]
Visualizations
References
- 1. Is this compound SPECT more sensitive to fluoroDOPA PET for detecting early Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [(11)C, (127)I] this compound: a highly selective ligand for PET imaging of dopamine transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid detection of Parkinson's disease by SPECT with this compound: a selective ligand for dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a SPECT or PET imaging probe for dopamine neurons: III. Human dopamine transporter in postmortem normal and Parkinson's diseased brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Automated radiosynthesis of [11C]morphine for clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the radiosynthesis of the Alzheimer tracer 2-(4-N-[11C]methylaminophenyl)-6-hydroxybenzothiazole ([11C]PIB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vitro Autoradiography with Altropane in Postmortem Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altropane is a potent and selective radioligand for the dopamine transporter (DAT), making it an invaluable tool for investigating the integrity of the dopaminergic system. [ 7 ] This application note provides a detailed protocol for the use of radiolabeled this compound in in vitro autoradiography studies on postmortem human brain tissue. In vitro autoradiography allows for the precise localization and quantification of DAT binding sites, offering crucial insights into various neurological and psychiatric disorders, including Parkinson's disease. [ 2, 4 ] this compound, a phenyltropane derivative, exhibits high affinity for the DAT and has been successfully used in both SPECT and PET imaging. [ 1, 3 ] The protocols outlined below are designed to guide researchers in obtaining reliable and reproducible results for the characterization of dopamine transporter density and distribution.
Quantitative Data Summary
The following tables summarize the binding characteristics of this compound to the dopamine transporter in primate and human brain tissue.
Table 1: Binding Affinity (Kd) and Density (Bmax) of Radiolabeled this compound
| Radioligand | Brain Region | Kd (nM) | Bmax (pmol/g wet tissue) | Species | Reference |
| [125I]this compound | Striatum | 5.33 ± 0.55 | 301 | Cynomolgus Monkey | [ 19 ] |
| [125I]this compound | Putamen | 4.96 ± 0.38 | 212 ± 41.1 | Human | [ 2 ] |
| [3H]WIN 35,428* | Striatum | 11 ± 4 | Not Reported | Human | [ 13 ] |
*Note: WIN 35,428 is a closely related phenyltropane and its binding characteristics are often compared with this compound. [ 19 ]
Table 2: Inhibitory Potency (IC50) of this compound and Competing Ligands
| Ligand | Brain Region | IC50 (nM) | Species | Reference |
| This compound (E-isomer) | Striatum | 6.62 ± 0.78 | Cynomolgus Monkey | [ 19 ] |
| This compound (Z-isomer) | Striatum | 52.6 ± 0.3 | Cynomolgus Monkey | [ 19 ] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the binding of this compound to the dopamine transporter and the general workflow for in vitro autoradiography.
Experimental Protocols
I. Tissue Preparation
-
Tissue Source : Obtain postmortem human brain tissue from a certified brain bank. The tissue should have a postmortem interval of less than 48 hours and be stored at -80°C until use. [ 8 ]
-
Brain Region Selection : Dissect the brain region of interest, such as the caudate, putamen, or nucleus accumbens, on a cold surface. [ 2 ]
-
Cryosectioning :
-
Mount the frozen tissue block onto a cryostat chuck using an embedding medium.
-
Allow the tissue to equilibrate to the cryostat temperature (-16°C to -20°C).
-
Cut coronal sections at a thickness of 10-20 µm. [ 9 ]
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
Store the slides at -80°C until the day of the experiment.
-
II. In Vitro Autoradiography Procedure
-
Pre-incubation :
-
Thaw the slides to room temperature.
-
To remove endogenous dopamine and other interfering substances, pre-incubate the slides in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature. [ 9 ]
-
-
Incubation :
-
Total Binding : Incubate a set of slides in a buffer solution containing a specific concentration of [3H]this compound. The concentration should be chosen based on the Kd value to label a significant portion of the receptors (e.g., 1-5 nM).
-
Non-specific Binding : Incubate an adjacent set of slides in the same incubation solution as for total binding, but with the addition of a high concentration of a competing ligand (e.g., 10 µM mazindol or unlabeled this compound) to block the specific binding of [3H]this compound to the DAT. [ 9 ]
-
Incubate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.
-
-
Washing :
-
To remove unbound radioligand, wash the slides in ice-cold buffer. Perform a series of short washes (e.g., 2 x 5 minutes) to minimize the dissociation of specifically bound [3H]this compound. [ 9 ]
-
Follow with a quick rinse in ice-cold deionized water to remove buffer salts. [ 9 ]
-
-
Drying and Exposure :
-
Dry the slides rapidly under a stream of cool, dry air.
-
Appose the dried slides to a tritium-sensitive phosphor imaging plate or autoradiographic film in a light-tight cassette.
-
Include calibrated tritium standards to allow for the quantification of radioactivity.
-
Expose the film or plate at 4°C for a period determined by the specific activity of the radioligand and the density of the receptors (typically several weeks for 3H).
-
III. Data Analysis
-
Image Acquisition : Scan the exposed film or imaging plate using a suitable densitometer or phosphor imager to generate a digital image of the autoradiogram.
-
Quantification :
-
Using image analysis software, measure the optical density in the brain regions of interest on the images from both the total and non-specific binding slides.
-
Use the calibration curve generated from the tritium standards to convert the optical density values into units of radioactivity (e.g., fmol/mg tissue).
-
Specific Binding Calculation : Subtract the non-specific binding from the total binding to determine the amount of specific [3H]this compound binding. [ 9 ]
-
Specific Binding = Total Binding - Non-specific Binding.
-
Applications
-
Neurodegenerative Diseases : In vitro autoradiography with this compound is a powerful technique to study the loss of dopamine transporters in Parkinson's disease. Studies have shown a marked reduction in [125I]this compound binding in the putamen, caudate nucleus, and nucleus accumbens of Parkinson's diseased brains compared to healthy controls. [ 2 ]
-
Psychiatric Disorders : This technique can also be applied to investigate the role of the dopaminergic system in conditions such as ADHD and substance abuse. [ 6, 13 ]
-
Pharmacological Studies : It allows for the characterization of the binding of novel compounds to the dopamine transporter and can be used in drug discovery and development to assess the potency and selectivity of new drug candidates.
Application Notes and Protocols for Altropane Studies: Dosimetry and Radiation Safety Considerations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosimetry and radiation safety considerations essential for conducting preclinical and clinical research involving Altropane. This compound, a potent and selective dopamine transporter (DAT) ligand, is a valuable tool for in vivo imaging of the dopaminergic system using Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). This document outlines detailed protocols for radiolabeling, quality control, and in vivo imaging, alongside critical radiation safety procedures to ensure the safe and effective use of this radiopharmaceutical.
Introduction to this compound
This compound is a tropane derivative that binds with high affinity to the dopamine transporter, making it an excellent imaging agent for studying neurological and psychiatric disorders associated with dopaminergic dysfunction, such as Parkinson's disease and Attention-Deficit/Hyperactivity Disorder (ADHD). For imaging purposes, this compound is radiolabeled with either the SPECT isotope Iodine-123 ([¹²³I]) or the PET isotope Carbon-11 ([¹¹C]). The choice of radionuclide depends on the imaging modality available and the specific research question.
Dosimetry of this compound
Estimating the radiation dose absorbed by different organs is a critical aspect of planning any study involving radiopharmaceuticals. While specific dosimetry data for this compound is not extensively published, data from a closely related tropane derivative, [¹²³I]IPT, provides a reasonable estimate for [¹²³I]this compound studies. The Medical Internal Radiation Dose (MIRD) formalism is used to calculate the absorbed dose.
Table 1: Estimated Absorbed Radiation Doses for a [¹²³I]-Labeled Tropane Analog
| Organ | Absorbed Dose (mGy/MBq) |
| Basal Ganglia | 0.028 |
| Stomach | 0.11 (Male dose-limiting organ) |
| Urinary Bladder | 0.14 (Female dose-limiting organ) |
| Liver | 0.045 |
| Lungs | 0.023 |
| Red Marrow | 0.018 |
| Ovaries | 0.027 |
| Testes | 0.016 |
| Thyroid | 0.033 |
| Whole Body | 0.020 |
Data adapted from a study on [¹²³I]IPT, a structurally similar tropane derivative. These values should be considered as estimates for [¹²³I]this compound.
For [¹¹C]this compound, the radiation dose is generally lower due to the short half-life of Carbon-11 (20.4 minutes). The effective dose for most ¹¹C-labeled radiopharmaceuticals is in the range of 4-7 µSv/MBq.
Experimental Protocols
Radiolabeling of this compound
The radiosynthesis of [¹¹C]this compound involves the methylation of a precursor molecule using [¹¹C]methyl iodide.
Protocol:
-
Precursor Preparation: The precursor for [¹¹C]this compound is the desmethyl analog, which is prepared by hydrolysis of the methyl ester of this compound.
-
[¹¹C]Methyl Iodide Production: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. [¹¹C]CO₂ is then converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) using standard radiochemical methods.
-
Radiolabeling Reaction: The desmethyl-Altropane precursor is dissolved in a suitable organic solvent (e.g., DMF). [¹¹C]CH₃I is trapped in the reaction vessel containing the precursor and a base (e.g., NaOH or a non-nucleophilic base) is added to facilitate the methylation reaction. The reaction is typically heated for a short period (e.g., 5 minutes at 80°C).
-
Purification: The reaction mixture is purified using High-Performance Liquid Chromatography (HPLC) to separate [¹¹C]this compound from unreacted precursor and other impurities.
-
Formulation: The purified [¹¹C]this compound is formulated in a physiologically compatible solution (e.g., sterile saline with a small amount of ethanol) for injection. The final product is passed through a sterile filter.
The synthesis of [¹²³I]this compound typically involves an electrophilic radioiodination of a stannylated precursor.
Protocol:
-
Precursor Synthesis: A suitable precursor, such as a tri-alkylstannyl derivative of this compound, is synthesized.
-
Radioiodination Reaction: The stannyl precursor is dissolved in an appropriate solvent. No-carrier-added [¹²³I]NaI is added to the reaction mixture in the presence of an oxidizing agent (e.g., chloramine-T or hydrogen peroxide) to facilitate the electrophilic substitution of the stannyl group with ¹²³I. The reaction is typically performed at room temperature.
-
Quenching: The reaction is quenched by the addition of a reducing agent (e.g., sodium metabisulfite).
-
Purification: The reaction mixture is purified using HPLC to isolate [¹²³I]this compound.
-
Formulation: The purified product is formulated in a sterile, pyrogen-free solution for intravenous administration.
Quality Control
Table 2: Quality Control Specifications for Radiolabeled this compound
| Test | Method | Specification |
| Identity | Co-elution with a non-radioactive standard on HPLC | Retention time of the radioactive peak should match that of the standard. |
| Radiochemical Purity | HPLC or Thin Layer Chromatography (TLC) | ≥ 95% |
| Radionuclidic Purity | Gamma-ray spectroscopy | For [¹²³I]this compound: presence of characteristic 159 keV photopeak. For [¹¹C]this compound: presence of 511 keV annihilation peak. |
| Specific Activity | Calculated from the amount of radioactivity and the mass of the compound | For [¹¹C]this compound: > 37 GBq/µmol (>1000 mCi/µmol) at the time of injection. For [¹²³I]this compound: as high as practically achievable. |
| pH | pH meter or pH strips | 4.5 - 7.5 |
| Sterility | Standard microbiological testing | No bacterial or fungal growth. |
| Endotoxin Level | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V, where V is the maximum recommended dose in mL. |
In Vivo Imaging Protocol
-
Informed Consent: For human studies, obtain written informed consent. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Fasting: Subjects may be required to fast for a few hours prior to the scan.
-
Thyroid Blockade (for [¹²³I]this compound): To minimize radiation exposure to the thyroid from free ¹²³I, administer a thyroid blocking agent (e.g., potassium iodide or Lugol's solution) at least one hour before the injection of [¹²³I]this compound.
-
Dose Calculation: Calculate the required dose of radiolabeled this compound based on the subject's weight and the imaging protocol. Typical injected doses are 185-370 MBq (5-10 mCi) for [¹²³I]this compound SPECT and 370-740 MBq (10-20 mCi) for [¹¹C]this compound PET.
-
Injection: Administer the radiotracer intravenously as a bolus injection, followed by a saline flush.
For [¹²³I]this compound SPECT:
-
Imaging Start Time: 90-120 minutes post-injection.
-
Instrumentation: A SPECT scanner equipped with a high-resolution collimator.
-
Acquisition Parameters: Acquire dynamic or static images of the brain. Typical static acquisition time is 20-30 minutes.
For [¹¹C]this compound PET:
-
Imaging Start Time: Immediately after injection for dynamic studies, or at a specific time point (e.g., 40-60 minutes post-injection) for static imaging.
-
Instrumentation: A PET or PET/CT scanner.
-
Acquisition Parameters: Acquire dynamic data for up to 90 minutes or a static image for 20-30 minutes.
Radiation Safety Considerations
General Principles
The principles of A s L ow A s R easonably A chievable (ALARA) should always be followed. This includes minimizing time spent near radioactive sources, maximizing distance from sources, and using appropriate shielding.
Specifics for Iodine-123
-
Half-life: 13.2 hours.
-
Emissions: Gamma rays (159 keV) and X-rays.
-
Shielding: Lead shielding is effective. A few millimeters of lead will significantly reduce exposure.
-
Contamination Monitoring: Use a low-energy gamma scintillation probe for surveying work areas.
-
Waste Disposal: Waste should be segregated and stored for decay. Due to its relatively short half-life, storage for 10 half-lives (approximately 5.5 days) will reduce the activity to less than 0.1% of the original amount.
Specifics for Carbon-11
-
Half-life: 20.4 minutes.
-
Emissions: Positrons (β+), which annihilate to produce two 511 keV gamma rays.
-
Shielding: High-density materials like lead or tungsten are required for shielding the 511 keV gamma rays.
-
Contamination Monitoring: A survey meter with a pancake probe can detect the high-energy gamma rays.
-
Waste Disposal: Due to its very short half-life, waste can be stored for decay for a few hours before disposal as non-radioactive waste.
Table 3: Personal Protective Equipment (PPE) for Handling this compound
| Task | Required PPE |
| Radiolabeling | Lab coat, safety glasses, disposable gloves (double-gloving recommended), lead apron (for [¹²³I]), and work in a shielded hot cell or fume hood. |
| Dose Dispensing | Lab coat, safety glasses, disposable gloves, lead-lined syringe shield. |
| Subject Injection | Disposable gloves, lab coat. |
Visualizations
Caption: Experimental workflow for an this compound imaging study.
Caption: Key considerations for radiation safety in this compound studies.
Troubleshooting & Optimization
Technical Support Center: Optimizing Altropane Injection Dose for SPECT Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Altropane for SPECT imaging. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended injection dose of [¹²³I]-Altropane for human SPECT imaging?
A clinical study for imaging patients with suspected Parkinson's Disease utilized a single intravenous (IV) administration of 5 millicuries (mCi) (185 megabecquerels [MBq]) of [¹²³I]-Altropane.[1]
Q2: When should SPECT imaging be initiated after this compound injection, and for how long?
In a clinical trial setting, this compound SPECT images were acquired for 30 minutes, starting 15 to 20 minutes after administration.[1] Another study involving dynamic SPECT imaging acquired images over a period of 1.5 to 2 hours.[2] For other dopamine transporter (DAT) tracers like [⁹⁹ᵐTc]TRODAT-1, an uptake duration of 260 minutes has been suggested as optimal.[3]
Q3: What are the key considerations for image interpretation?
Image interpretation typically involves both visual and quantitative assessment of striatal uptake.
-
Visual Assessment: Expert readers visually interpret images to determine if striatal uptake is normal (caudate and putamen fully visible) or abnormal (unilateral or bilateral reduction).[1] Image quality is also assessed and can be rated as excellent, good, fair, poor, or unevaluable.[1]
-
Quantitative Analysis: This involves calculating the binding potential (BP), which reflects the density of DAT sites.[2] A common method is to use a target region (e.g., striatum) to a reference region (e.g., occipital cortex) ratio.[4] It is important to consider the age-dependent decrease in striatal DAT binding when performing quantitative analysis.[5]
Q4: Are there any medications or substances that can interfere with this compound SPECT imaging?
Yes, certain medications and drugs of abuse can interfere with dopamine transporter imaging and may lead to false-positive results. For instance, methylphenidate is known to block DAT binding.[6] Cocaine and amphetamines are also known to affect DAT binding.[6] It is crucial to review the subject's medication and substance use history.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Poor Image Quality (Low signal-to-noise ratio) | - Insufficient injected dose- Suboptimal uptake time- Patient motion during scan | - Review and optimize the injected dose based on established protocols.- Ensure the uptake time is adequate for sufficient tracer localization in the striatum.- Immobilize the patient's head to minimize motion. If significant motion occurs, repeating the scan may be necessary.[5] |
| Abnormally Low Striatal Uptake in a Healthy Control Subject | - Interference from medications or drugs of abuse- Technical error in radiotracer administration | - Screen subjects for use of medications or substances known to interfere with DAT imaging.[6]- Verify the correct administration of the radiotracer. |
| High Background Activity | - Insufficient uptake time- Impaired renal clearance | - Increase the uptake time to allow for greater clearance of the tracer from non-target tissues.- Assess renal function of the subject, as excretion is primarily renal for similar tracers.[7] |
| Artifacts in Reconstructed Images | - Inadequate scatter or attenuation correction | - Apply appropriate scatter and attenuation correction methods during image reconstruction.[8][9] |
Experimental Protocols
Protocol 1: [¹²³I]-Altropane SPECT Imaging in Human Subjects (Example)
-
Subject Preparation:
-
Radiotracer Administration:
-
Administer a single intravenous (IV) injection of 5 mCi (185 MBq) of [¹²³I]-Altropane.[1]
-
-
Image Acquisition:
-
Image Reconstruction and Analysis:
Quantitative Data Summary
Table 1: Recommended Injection Doses for DAT SPECT Imaging
| Radiotracer | Injected Dose | Subject Population |
| [¹²³I]-Altropane | 5 mCi (185 MBq)[1] | Human |
| [⁹⁹ᵐTc]TRODAT-1 | 740 - 962 MBq[3] | Human |
Table 2: Imaging Timelines for DAT SPECT
| Radiotracer | Time to Imaging | Acquisition Duration |
| [¹²³I]-Altropane | 15 - 20 minutes[1] | 30 minutes[1] |
| [¹²³I]-Altropane (Dynamic) | Immediate | 1.5 - 2 hours[2] |
| [⁹⁹ᵐTc]TRODAT-1 (Optimal) | 260 minutes[3] | 60 s/projection[3] |
Visualizations
Caption: Experimental workflow for this compound SPECT imaging.
Caption: Troubleshooting logic for poor SPECT image quality.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Rapid detection of Parkinson's disease by SPECT with this compound: a selective ligand for dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Imaging Parameters for SPECT scans of [99mTc]TRODAT-1 Using Taguchi Analysis | PLOS One [journals.plos.org]
- 4. This compound® SPECT Imaging in Patients With Parkinson Disease [clinicaltrialsgps.com]
- 5. Dopamine transporter SPECT imaging in Parkinson’s disease and parkinsonian disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A systematic review of the potential effects of medications and drugs of abuse on dopamine transporter imaging using [123I]I-FP-CIT SPECT in routine practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, biodistribution and radiation dosimetry of [123I]ioflupane in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Optimization of SPECT/CT imaging protocols for quantitative and qualitative 99mTc SPECT - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Altropane Image Interpretation and Artifact Reduction
Welcome to the technical support center for Altropane imaging. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in image interpretation and artifact reduction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Image Interpretation
Q1: What are the key characteristics of a high-quality this compound SPECT scan?
A high-quality this compound scan, which targets the dopamine transporter (DAT), should exhibit high and selective accumulation in the striatum (caudate and putamen) with minimal binding in other brain regions.[1][2] Visually, a normal scan in an axial view shows two intense, comma-shaped signals corresponding to the striata, with clear separation from the surrounding low-activity background.[3] The putamen should be clearly distinguishable from the caudate nucleus.[1]
Q2: How do I differentiate between Parkinsonian Syndromes (PS) and Essential Tremor (ET) using this compound imaging?
This compound SPECT imaging is a valuable tool for differentiating neurodegenerative PS from non-degenerative conditions like ET.[4]
-
Normal Scan (Suggestive of ET): A normal scan will show intact, symmetrical, comma-shaped uptake in both the caudate and putamen, indicating a healthy dopaminergic system.[3]
-
Abnormal Scan (Suggestive of PS): An abnormal scan typically shows reduced radiotracer uptake, particularly in the putamen.[2][5] The pattern of loss is often asymmetrical, with the putamen affected more severely than the caudate nucleus, leading to a "period" or oval shape instead of the classic "comma".[3]
Q3: My this compound signal seems low. What could be the cause?
Low striatal signal can be due to several factors:
-
Pathophysiology: The primary reason for a reduced signal is the loss of dopamine transporters, which is a hallmark of Parkinsonian syndromes.[5]
-
Pharmacological Interference: Certain medications can interfere with this compound binding to the DAT. It is crucial to document all patient medications.[6]
-
Procedural Issues: Incorrect radiopharmaceutical dose, improper timing between injection and acquisition, or patient-specific metabolic factors can affect signal intensity.[2][6]
-
Image Artifacts: Motion, partial volume effects, or improper image reconstruction can artificially lower the measured uptake values.
Artifact Reduction and Troubleshooting
Q4: I've observed blurring and indistinct striatal borders in my reconstructed images. What is the likely cause and how can I fix it?
This is a classic sign of patient motion artifact . Head movement during the long acquisition times of SPECT imaging can cause significant image distortion.[7]
Troubleshooting Steps:
-
Prevention (Pre-Acquisition):
-
Detection (During/Post-Acquisition):
-
Review sinograms or rotating projection images to visually detect patient motion.
-
Mention any significant motion in the final report as a limitation.[6]
-
-
Correction (Post-Acquisition):
Q5: The quantitative values (e.g., binding potential) from my striatal regions of interest (ROIs) seem underestimated. What could be causing this?
This is likely due to the Partial Volume Effect (PVE) . PVE occurs because the limited spatial resolution of SPECT and PET scanners causes a blurring of the image.[10] This leads to two primary issues:
-
Spill-out: The signal from a small, high-activity region (like the striatum) "spills out" into the surrounding lower-activity tissue, leading to an underestimation of the true signal within the ROI.[10]
-
Spill-in: Signal from adjacent high-activity areas can "spill in" to your ROI, causing an overestimation.[10]
Troubleshooting and Correction:
-
Correction Algorithms: Applying a Partial Volume Correction (PVC) algorithm is the most effective solution. These methods use information from a co-registered high-resolution anatomical image (like an MRI) to correct for the geometric blurring.[10][11][12]
-
Methodology: One common method is the Meltzer two-component method, which uses a convolved binary brain mask derived from an MRI to create correction factors.[11][13]
-
Importance: PVC is critical for accurate quantification, especially when studying neurodegenerative diseases where brain atrophy can exacerbate PVE.[10]
Quantitative Data on Correction Techniques
The effectiveness of various artifact correction techniques can be quantified. The table below summarizes reported improvements from different methods.
| Artifact Type | Correction Technique | System | Key Finding | Percent Improvement / Efficacy | Reference |
| Patient Motion | Manual Shift Correction | SPECT Phantom | Accurately corrected for various simulated motions. | Average absolute position difference: 1.5 mm | [9] |
| Patient Motion | 2D-Fit Method | SPECT Phantom | Accurately determined cardiac location, artifact-free reconstruction. | Average absolute position difference: 1.7 mm | [9] |
| Partial Volume Effect | MRI-based PVC Algorithm | PET Phantom | Full recovery of true activity demonstrated. | <10% root-mean-square error (single slice); <2% (averaged over 4 slices) | [12] |
| Image Noise | Bayesian Estimation | PET (¹¹C-Altropane) | Reduced noise in parametric images without introducing bias. | 30-50% reduction in standard deviation of binding potential | [14] |
| Metal Artifacts | O-MAR Algorithm | CT | Significant reduction in artifacts for mildly affected areas. | 45% reduction in CT value artifacts | [15] |
| Metal Artifacts | O-MAR Algorithm | CT | Significant reduction in artifacts for severely affected areas. | 77% reduction in CT value artifacts | [15] |
Experimental Protocols
Reference Protocol: [¹²³I]-Altropane SPECT Imaging
This section provides a generalized methodology based on common practices for dopamine transporter imaging.
-
Patient Preparation:
-
To block thyroid uptake of free radioiodine, administer a thyroid-blocking agent (e.g., Lugol's solution or potassium iodide) at least 1 hour before tracer injection.
-
Ensure no interfering medications are being used by the patient. A thorough medication history is required.[6]
-
Position the patient comfortably on the scanner bed to minimize motion. Use head restraints as needed.[8]
-
-
Radiotracer Administration:
-
Administer a dose of 5-8 mCi of [¹²³I]-Altropane via intravenous injection.[16]
-
Record the exact time of injection.
-
-
Image Acquisition:
-
Wait for the appropriate uptake period. High-quality images can be obtained within 1-2 hours post-injection.[2]
-
Scanner: Use a SPECT gamma camera equipped with a low-energy, high-resolution (LEHR) collimator.
-
Energy Window: Set a 15-20% energy window centered at 159 keV for Iodine-123.
-
Acquisition Parameters:
-
Matrix: 128x128
-
Rotation: 360°
-
Projections: 120 projections (e.g., 3° per step)
-
Time per Projection: 20-30 seconds
-
-
-
Image Reconstruction:
-
Use an iterative reconstruction algorithm such as Ordered Subsets Expectation Maximization (OSEM).
-
Apply standard corrections for attenuation (using a CT-based map if available) and scatter.
-
Perform motion correction and partial volume correction as needed.
-
-
Data Analysis:
-
Define Regions of Interest (ROIs) on the striatum (caudate, putamen) and a reference region with low DAT concentration, such as the occipital or visual cortex.[11][13]
-
Calculate the specific binding ratio (SBR) or standardized uptake value ratio (SUVR) using the formula: (Activity in Striatal ROI - Activity in Reference ROI) / Activity in Reference ROI.
-
Compare results to an age-matched reference database if available.[6]
-
Visualizations and Workflows
Logical Workflow for this compound Image Acquisition and Analysis
The following diagram outlines the key steps from patient preparation to final quantitative analysis in a typical this compound imaging study.
Troubleshooting Common Image Artifacts
This flowchart provides a decision-making process for identifying and addressing common artifacts in this compound images.
This compound Binding Mechanism
This diagram illustrates the biological target of this compound, which is essential for correctly interpreting the imaging signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid detection of Parkinson's disease by SPECT with this compound: a selective ligand for dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine transporter SPECT imaging in Parkinson’s disease and parkinsonian disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACR-ACNM Practice Parameter for the Performance of Dopamine Transporter (DaT) Single Photon Emission Computed Tomography (SPECT) Imaging for Movement Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a SPECT or PET imaging probe for dopamine neurons: III. Human dopamine transporter in postmortem normal and Parkinson's diseased brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Motion correction in SPECT using virtual projections and 3D reconstruction [inis.iaea.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Comparison of four motion correction techniques in SPECT imaging of the heart: a cardiac phantom study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TPC - Partial volume effect [turkupetcentre.net]
- 11. Striatal and extrastriatal dopamine transporter levels relate to cognition in Lewy body diseases: an 11C this compound positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Correction for partial volume effects in PET: principle and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PET radioligands reveal the basis of dementia in Parkinson disease and dementia with Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Parametric imaging with Bayesian priors: a validation study with (11)C-Altropane PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative analysis of metal artifact reduction in total hip arthroplasty using virtual monochromatic imaging and orthopedic metal artifact reduction, a phantom study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
a improving signal-to-noise ratio in Altropane brain imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Altropane brain imaging experiments and improving the signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in brain imaging?
This compound is a cocaine analog that serves as a radioligand with a high affinity and selectivity for dopamine transporter (DAT) sites in the brain.[1][2][3] It is labeled with Iodine-123 ([¹²³I]) for Single Photon Emission Computed Tomography (SPECT) imaging.[1] This technique allows for the in vivo measurement of DAT density, which is a key biomarker for assessing the integrity of the nigrostriatal dopamine system. A decline in DAT density is a well-established characteristic of Parkinson's disease.[1][3]
Q2: What is the primary cause of low signal-to-noise ratio (SNR) in this compound SPECT imaging?
Low SNR in this compound SPECT imaging can stem from a variety of factors, broadly categorized as patient-specific, acquisition-related, and processing-related issues. Key contributors include insufficient photon counts from the region of interest, high background noise, patient motion during the scan, and suboptimal selection of imaging parameters.
Q3: Can medications interfere with this compound imaging results?
Yes, certain medications can interfere with the binding of this compound to the dopamine transporter, potentially leading to inaccurate imaging results.[4] It is crucial to review the patient's medication history and, if medically permissible, discontinue any interfering drugs for an appropriate duration before the scan.[5]
Q4: What is a typical injected dose of [¹²³I]this compound for a patient study?
Clinical studies have utilized varying doses of [¹²³I]this compound. Doses of 5 millicuries (mCi) and 8 mCi have been reported in studies investigating its use for imaging patients with suspected Parkinson's disease.[6][7] The specific dose should be in accordance with institutional guidelines and study protocols.
Troubleshooting Guides
Issue 1: Grainy or Noisy Images (Low SNR)
Question: My reconstructed this compound SPECT images appear grainy and lack clear definition of the striatal structures. What steps can I take to improve the signal-to-noise ratio?
Answer:
Improving a low SNR in this compound SPECT imaging requires a systematic approach to optimizing both the data acquisition and image reconstruction phases.
Troubleshooting Steps & Solutions:
| Parameter | Potential Issue | Recommended Action | Rationale |
| Acquisition Time | Insufficient scan duration per projection. | Increase the acquisition time per projection, if feasible within clinical and patient comfort constraints. | Longer acquisition times allow for the collection of more photon counts, which is a primary determinant of SNR.[8] |
| Collimator Selection | Inappropriate collimator for brain imaging. | Utilize a high-resolution collimator, such as a Low-Energy High-Resolution (LEHR) collimator.[9][10] | High-resolution collimators improve the ability to distinguish small structures, though they may have lower sensitivity. The trade-off between resolution and sensitivity is critical for brain SPECT.[9] |
| Energy Window | Suboptimal energy window settings. | Set the primary photopeak window at 159 keV with a ±10% width.[11] Implement scatter correction using additional energy windows (e.g., Triple Energy Window - TEW).[1][12] | Proper energy windowing is essential for accepting true photons and rejecting scattered photons, which contribute to noise. |
| Patient Motion | Movement during the scan. | Ensure the patient is comfortably and securely positioned. Use head holders and straps to minimize movement.[5] If motion is detected, consider motion correction software or repeating the acquisition. | Patient motion blurs the image and reduces the effective signal from small structures like the striatum. |
| Reconstruction Parameters | Non-optimized reconstruction algorithm. | Use an iterative reconstruction algorithm like Ordered Subsets Expectation Maximization (OSEM).[10][13] The number of iterations and subsets should be optimized; increasing iterations can increase noise.[14][15] | Iterative reconstruction methods can provide a better SNR compared to filtered back-projection by more accurately modeling the imaging process.[16] |
Issue 2: Poor Contrast Between Striatum and Background
Question: The distinction between the striatum and surrounding background tissue in my this compound SPECT images is poor. How can I enhance the contrast?
Answer:
Low contrast can obscure the specific binding in the striatum, making accurate quantification difficult. The following steps can help improve the contrast-to-noise ratio (CNR).
Troubleshooting Steps & Solutions:
| Technique | Implementation | Expected Outcome |
| Scatter Correction | Implement a robust scatter correction method, such as the Triple Energy Window (TEW) technique or model-based compensation.[12][17] | Reduces the contribution of scattered photons, which degrade image contrast by adding a diffuse background signal.[1] |
| Attenuation Correction | Apply attenuation correction using a concurrently acquired CT scan or a calculated method like the Chang correction.[11] | Compensates for the absorption of photons within the patient's head, leading to more accurate and higher contrast images. |
| Collimator Choice | As mentioned for SNR, a high-resolution collimator is crucial. | A long-bore, high-resolution collimator can significantly improve contrast for small structures compared to a general-purpose collimator.[9] |
| Image Filtering | Apply a post-reconstruction filter (e.g., a Butterworth filter) judiciously. | Can smooth noise in the image, potentially making the striatal signal more conspicuous. However, excessive filtering can blur the image and reduce resolution. |
Experimental Protocols
Protocol 1: Standard [¹²³I]this compound SPECT Acquisition
This protocol outlines a typical procedure for acquiring this compound SPECT data for the assessment of dopamine transporter availability.
-
Patient Preparation:
-
Obtain informed consent.
-
Review patient's current medications for any potential interference with DAT binding.[5]
-
Administer a thyroid-blocking agent (e.g., potassium iodide) at least one hour prior to radiotracer injection to minimize thyroid uptake of free [¹²³I].[18]
-
Position the patient comfortably on the imaging table with their head in a holder to minimize motion.[5]
-
-
Radiotracer Administration:
-
Administer a bolus intravenous injection of [¹²³I]this compound (typically 185-370 MBq).[19]
-
-
Image Acquisition:
-
Commence SPECT acquisition approximately 1.5 to 2 hours post-injection.[20]
-
Use a SPECT system equipped with high-resolution collimators.
-
Set the primary energy window to 159 keV ± 10%.[11]
-
Acquire data over 360° with 120 projections (3° increments).[11][19]
-
Acquisition time per projection should be optimized based on system sensitivity, with a total scan time of approximately 30-40 minutes.[18][19]
-
Use a 128x128 matrix size.[11]
-
Protocol 2: Image Reconstruction and Analysis
-
Image Reconstruction:
-
Perform scatter correction using the Triple Energy Window (TEW) method.
-
Apply attenuation correction using a CT-based attenuation map or the Chang method with a linear attenuation coefficient of µ = 0.11 cm⁻¹.[19]
-
Reconstruct the data using an iterative algorithm such as OSEM.[16] Optimize the number of iterations and subsets to balance noise and resolution.
-
Apply a post-reconstruction filter (e.g., Butterworth) as needed to reduce noise.
-
-
Image Analysis:
-
Reorient the reconstructed images to a standard anatomical space (e.g., parallel to the anterior-posterior commissure line).[11]
-
Define regions of interest (ROIs) for the striatum (caudate and putamen) and a reference region with negligible DAT density (e.g., occipital cortex or cerebellum).[20]
-
Calculate the specific binding ratio (SBR) or binding potential (BP) as a measure of DAT availability.[20]
-
Quantitative Data Summary
The following table summarizes key parameters and their impact on this compound SPECT imaging, derived from phantom and clinical studies.
| Parameter | Recommended Setting/Method | Impact on SNR/Image Quality | Reference |
| Collimator | Low-Energy High-Resolution (LEHR) | Improves spatial resolution and contrast for small structures, which is critical for striatal imaging. | [9][10] |
| Image Matrix Size | 128 x 128 | Provides a good balance between spatial resolution and noise levels for brain SPECT. | [11] |
| Number of Projections | 120 over 360° | Sufficient angular sampling to avoid artifacts in the reconstructed images. | [11][19] |
| Scatter Correction | Triple Energy Window (TEW) or Model-Based | Improves image contrast and quantitative accuracy by reducing the contribution of scattered photons. | [12][17] |
| Reconstruction Algorithm | Ordered Subsets Expectation Maximization (OSEM) | Generally provides better image quality and SNR compared to Filtered Back-Projection (FBP). | [10][16] |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. The Effect of Parallel-hole Collimator Material on Image and Functional Parameters in SPECT Imaging: A SIMIND Monte Carlo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. radiology.unm.edu [radiology.unm.edu]
- 6. Scatter correction based on an artificial neural network for 99mTc and 123I dual-isotope SPECT in myocardial and brain imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [(11)C, (127)I] this compound: a highly selective ligand for PET imaging of dopamine transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rigaku.com [rigaku.com]
- 9. Collimator selection for SPECT brain imaging: the advantage of high resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciencerepository.org [sciencerepository.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. abis-files.deu.edu.tr [abis-files.deu.edu.tr]
- 13. Optimization of iterative reconstruction parameters with attenuation correction, scatter correction and resolution recovery in myocardial perfusion SPECT/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of Number of Iterations as a Reconstruction Parameter in Bone SPECT Imaging Using a Novel Thoracic Spine Phantom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of SPECT/CT imaging protocols for quantitative and qualitative 99mTc SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of image reconstruction method for SPECT studies performed using [99mTc-EDDA/HYNIC] octreotate in patients with neuroendocrine tumors | Sowa-Staszczak | Nuclear Medicine Review [journals.viamedica.pl]
- 17. Correction for scatter and septal penetration using convolution subtraction methods and model-based compensation in 123I brain SPECT imaging-a Monte Carlo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Faster Acquisition for Dopamine Transporter Imaging Using Swiftscan Step and Shoot Continuous SPECT Without Impairing Visual and Semiquantitative Analysis [frontiersin.org]
- 19. jnm.snmjournals.org [jnm.snmjournals.org]
- 20. Rapid detection of Parkinson's disease by SPECT with this compound: a selective ligand for dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
a troubleshooting poor Altropane binding in research subjects
Welcome to the technical support center for Altropane binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during in vitro and in vivo experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a radiopharmaceutical agent, specifically a cocaine analog, developed for medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[1] Its primary mechanism of action is to selectively bind with high affinity to the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft.[1] This allows for the visualization and quantification of DAT density in the brain, which is a valuable biomarker for neurological disorders characterized by dopaminergic dysfunction, such as Parkinson's disease.[1][2]
Q2: What are the expected binding affinity values for this compound?
A2: The binding affinity of this compound can vary depending on the experimental conditions and the tissue being studied. However, published data provides a general range for key binding parameters. These values are crucial for designing experiments and for troubleshooting unexpected results.
Q3: Which medications or substances can interfere with this compound binding?
A3: A number of centrally acting agents can interfere with this compound binding to the dopamine transporter, potentially leading to inaccurate imaging results or confounding in vitro assay data. It is crucial to consider the subject's medication history. While not exhaustive, the table below lists several substances known to interact with DAT.
Q4: My SPECT scan shows low striatal uptake in a subject expected to be a healthy control. What are the potential causes?
A4: Unexpectedly low striatal uptake in a healthy control can be due to several factors. Firstly, subclinical dopaminergic deficit might be present. Secondly, the subject may have been exposed to medications or drugs that block the dopamine transporter (see table below for examples).[3] Technical issues during image acquisition or processing, such as patient motion or incorrect data reconstruction, can also lead to artificially low uptake values.[4][5]
Q5: What does high background signal or noise in my SPECT images indicate?
A5: High background signal in SPECT imaging can obscure the specific signal from the striatum, making accurate quantification difficult. This can be caused by a variety of factors including patient-related issues like obesity, which can increase soft tissue attenuation.[6] Technical factors such as incorrect radiotracer dose, improper energy window settings on the gamma camera, or suboptimal reconstruction parameters can also contribute to increased noise and background.[4][7]
Troubleshooting Guides
This section provides a more detailed approach to resolving specific issues you might encounter during your experiments.
Issue 1: High Non-Specific Binding (NSB) in In Vitro Assays
High non-specific binding can mask the specific signal, leading to a poor assay window. Ideally, NSB should be less than 50% of the total binding.[2]
| Potential Cause | Recommended Solution(s) |
| Radioligand Issues | Ensure the radiochemical purity of this compound is >90%. Impurities can significantly contribute to NSB.[8] Consider using a lower concentration of this compound, ideally at or below its Kd value.[8] |
| Assay Buffer Composition | Incorporate Bovine Serum Albumin (BSA) (e.g., 0.1-1%) into the assay buffer to coat surfaces and reduce non-specific interactions.[2] Adjusting the salt concentration in the buffer can also help mitigate charge-based non-specific interactions.[9] |
| Incubation Time & Temperature | Optimize incubation time. Shorter incubation times may reduce NSB, but it's crucial to ensure the binding has reached equilibrium.[2] Lowering the temperature can also decrease non-specific interactions. |
| Washing Steps | Increase the number of washes or the volume of ice-cold wash buffer to more effectively remove unbound radioligand.[2] Ensure the washing process is rapid to prevent dissociation of the specifically bound ligand.[10] |
| Tissue/Cell Preparation | Titrate the amount of membrane protein used in the assay. A typical starting range is 100-500 µg per well.[8] |
Issue 2: Poor Image Quality or Artifacts in SPECT Imaging
Image quality is paramount for accurate quantification of this compound binding. Artifacts can lead to misinterpretation of the data.
| Potential Cause | Recommended Solution(s) |
| Patient Motion | Patient motion is a common source of artifacts, which can create defects or blurring in the reconstructed images.[4] Ensure the patient is comfortable and immobilize the head as much as possible. Review the raw image data (sinograms) for evidence of movement.[5] |
| Soft Tissue Attenuation | Photon attenuation by surrounding tissues (e.g., in obese patients) can lead to an underestimation of tracer uptake in the striatum.[6] Utilize attenuation correction methods during image reconstruction if available on your SPECT/CT system.[4] |
| Incorrect Image Reconstruction | Suboptimal reconstruction parameters (e.g., filter choice, number of iterations) can introduce noise or smooth the image excessively, affecting quantitative accuracy.[7] It is important to use a validated and standardized reconstruction protocol.[11] |
| Radiopharmaceutical Issues | Issues such as radiotracer extravasation at the injection site can lead to insufficient counts in the brain.[12] Ensure a clean intravenous injection and check for any signs of infiltration. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| KD (in vitro) | 5.33 ± 0.55 nM | [125I]this compound binding in cynomolgus monkey striatum. | [13] |
| BMAX (in vitro) | 301 pmol/g tissue | [125I]this compound binding in cynomolgus monkey striatum. | [13] |
| KD (in vitro) | 4.96 ± 0.38 nM | [125I]this compound binding in normal human putamen homogenates. | [14] |
| BMAX (in vitro) | 212 ± 41.1 pmol/g tissue | [125I]this compound binding in normal human putamen homogenates. | [14] |
| IC50 | 6.62 ± 0.78 nM | Unlabeled this compound (E-isomer) inhibiting [3H]WIN 35,428 binding in monkey striatum. | [13][15] |
| Interfering Substance | Effect on DAT Binding | Recommendation for Imaging | Reference |
| Cocaine | High-affinity DAT blocker, significantly reduces this compound binding. | Discontinue use. A washout period is necessary. | [3] |
| Amphetamines | Competes for reuptake and can cause DAT internalization, reducing binding sites. | Discontinue use. A washout period is necessary. | [3] |
| Methylphenidate | Blocks DAT, leading to reduced tracer uptake. | Discontinue use before imaging. | [3] |
| Bupropion | Antidepressant that can decrease striatal DAT binding ratios. | Consider withdrawal before imaging. | [3] |
| Modafinil/Armodafinil | Reduces striatal DAT binding. | Consider withdrawal before imaging. | [1] |
| Benztropine | Anticholinergic that may influence DAT binding. | Effects appear minor, but withdrawal could be considered. | [1] |
| Sertraline | SSRI that may block DAT, leading to decreased striatal uptake. | Effects are generally modest (~10%). | [1] |
Experimental Protocols
Protocol 1: In Vitro Saturation Binding Assay with [125I]this compound
This protocol outlines a general procedure for determining the KD and BMAX of [125I]this compound in brain tissue homogenates.
-
Tissue Preparation:
-
Homogenize dissected brain tissue (e.g., striatum) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a desired protein concentration (determined by a protein assay like the Bradford method).
-
-
Assay Setup:
-
Prepare a series of dilutions of [125I]this compound in assay buffer.
-
For each concentration, set up triplicate tubes for "total binding" and "non-specific binding".
-
To the "non-specific binding" tubes, add a high concentration of a competing, non-labeled DAT ligand (e.g., 10 µM GBR 12909 or unlabeled this compound) to saturate the specific binding sites.
-
Add the prepared membrane homogenate to all tubes.
-
Incubate the tubes at a controlled temperature (e.g., room temperature or 4°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This traps the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Count the radioactivity on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate "specific binding" by subtracting the non-specific counts from the total counts for each concentration.
-
Plot the specific binding against the concentration of free [125I]this compound.
-
Use non-linear regression analysis to fit the data to a one-site binding model to determine the KD and BMAX.
-
Protocol 2: General Workflow for this compound SPECT Imaging
This protocol provides a general overview of the steps involved in a clinical or preclinical this compound SPECT scan.
-
Subject Preparation:
-
Obtain informed consent and screen for any contraindications or interfering medications.[16]
-
Administer a thyroid-blocking agent (e.g., potassium iodide) to prevent uptake of free radioiodine by the thyroid gland.
-
Position the subject comfortably on the imaging bed to minimize motion.
-
-
Radiotracer Administration:
-
Administer a single intravenous (IV) bolus of [123I]this compound. The exact dose will depend on the specific study protocol (e.g., 5-8 mCi).[17]
-
-
Image Acquisition:
-
Image Reconstruction and Processing:
-
Reconstruct the raw projection data into transverse, sagittal, and coronal slices.
-
Apply attenuation correction using a standardized method (e.g., Chang's method) to account for photon absorption within the head.[11]
-
Co-register the SPECT images with an anatomical imaging modality like MRI, if available, for better localization of the striatum.
-
-
Data Analysis:
-
Define regions of interest (ROIs) for the striatal structures (caudate and putamen) and a reference region with negligible DAT density (e.g., occipital cortex).
-
Calculate the specific binding ratio or binding potential, which is a semi-quantitative measure of DAT availability. This is often expressed as the ratio of specific striatal uptake to the uptake in the reference region.[17]
-
Visualizations
Caption: Dopamine signaling at the synapse and the mechanism of this compound action.
Caption: A logical workflow for troubleshooting poor this compound binding results.
Caption: Standard experimental workflow for an in vivo this compound imaging study.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. A systematic review of the potential effects of medications and drugs of abuse on dopamine transporter imaging using [123I]I-FP-CIT SPECT in routine practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 5. med.emory.edu [med.emory.edu]
- 6. UpToDate 2018 [sniv3r2.github.io]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
- 9. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 10. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. This compound, a SPECT or PET imaging probe for dopamine neurons: I. Dopamine transporter binding in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a SPECT or PET imaging probe for dopamine neurons: III. Human dopamine transporter in postmortem normal and Parkinson's diseased brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [(11)C, (127)I] this compound: a highly selective ligand for PET imaging of dopamine transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound® SPECT Imaging in Patients With Parkinson Disease [clinicaltrialsgps.com]
- 17. Rapid detection of Parkinson's disease by SPECT with this compound: a selective ligand for dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
a addressing confounding factors in Altropane clinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Altropane in clinical studies. The following information is designed to help address specific issues related to confounding factors that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common confounding factors in this compound clinical studies?
A1: The most significant confounding factors in this compound clinical studies are patient age, co-morbid neurological conditions, and the use of certain medications that can interfere with dopamine transporter (DAT) binding.[1][2] Patient heterogeneity, in general, is a challenge in Parkinson's disease (PD) clinical trials and can be a confounding factor.
Q2: How does age affect this compound imaging results?
A2: Dopamine transporter density naturally declines with age. Studies using [¹²³I]this compound have shown a significant age-related reduction in DAT binding potential. One study quantified this decline as a 7.6% reduction in binding potential per decade.[1] Therefore, it is crucial to account for age in the analysis of this compound SPECT data to avoid misinterpretation of results, especially when comparing individuals of different ages.
Q3: Which medications are known to interfere with this compound binding?
A3: Several medications can interfere with this compound binding to the dopamine transporter, potentially leading to inaccurate (false-positive) results. These include stimulants and other drugs that have an affinity for DAT. Specific examples include:
-
Methylphenidate and Dexmethylphenidate: These medications, commonly used for ADHD, are known to block DAT. Studies have shown that a single dose of methylphenidate can block approximately 60% of striatal DAT binding.[2]
-
Modafinil and Armodafinil: These wakefulness-promoting agents have also been shown to reduce striatal DAT binding. One study reported a 65% reduction in striatal DAT binding with armodafinil as assessed with [¹¹C]this compound PET.[2]
-
Cocaine and Amphetamines: These substances are potent DAT inhibitors and will significantly impact this compound imaging results.[2]
Q4: How can we control for confounding factors in our this compound clinical study?
A4: Confounding factors can be addressed through careful study design and statistical analysis. Key strategies include:
-
Strict Inclusion and Exclusion Criteria: Defining a homogenous study population by having clear criteria for age, disease stage (e.g., Hoehn and Yahr stages I-III), and duration of diagnosis can minimize variability.
-
Medication Washout Periods: For participants taking medications known to interfere with DAT binding, a washout period is recommended before this compound imaging. A clinical trial protocol for an this compound study specified that disallowed medications should be discontinued at least 12 hours prior to the SPECT exam.[3]
-
Statistical Correction: In the data analysis phase, statistical methods such as analysis of covariance (ANCOVA) or multiple regression can be used to adjust for the effects of confounding variables like age.[1] For example, age-corrected binding potential values can be calculated and used in statistical comparisons.[1]
Troubleshooting Guides
Problem: A subject with no clinical signs of Parkinson's disease shows reduced this compound binding.
-
Possible Cause: Interference from concomitant medications.
-
Troubleshooting Steps:
-
Review the subject's medication history thoroughly. Check for the use of any drugs known to affect the dopamine transporter system, such as methylphenidate, modafinil, or certain antidepressants.
-
If the subject is taking an interfering medication, a washout period should be implemented according to the study protocol, followed by a repeat scan if feasible.
-
Document the use of all concomitant medications for all subjects to allow for post-hoc analysis of potential medication effects.
-
Problem: High variability in this compound binding values within a patient group.
-
Possible Cause: Uncontrolled confounding variables such as age or disease heterogeneity.
-
Troubleshooting Steps:
-
Age Correction: Ensure that all quantitative this compound binding data is corrected for age. This can be done by using a regression-based approach derived from a healthy control group to adjust each individual's data.
-
Subgroup Analysis: If there is significant heterogeneity in your patient population (e.g., wide range of disease duration or severity), consider performing subgroup analyses to see if the variability is concentrated in a particular subset of patients.
-
Review Inclusion/Exclusion Criteria: For future studies, you may need to refine your inclusion and exclusion criteria to create a more homogenous study population.
-
Data Presentation
Table 1: Impact of Age on this compound Binding Potential
| Age Group | Mean Age (years) | Mean Striatal Binding Potential (BP) (Method 1) | Mean Striatal Binding Potential (BP) (Method 2) |
| Healthy Volunteers | 50.1 | 1.83 +/- 0.22 (age-corrected to 25) | 2.09 +/- 0.20 (age-corrected to 25) |
| Parkinson's Disease Patients | 60.5 | 0.83 +/- 0.06 (age-corrected) | 0.84 +/- 0.07 (age-corrected) |
Data adapted from Fischman et al., Synapse, 1998.[1] Note the 7.6% reduction in BP per decade observed in healthy volunteers.
Table 2: Effect of Concomitant Medications on Dopamine Transporter Imaging
| Medication | Mechanism of Action | Reported Impact on DAT Binding |
| Methylphenidate | DAT Blocker | ~60% reduction in striatal DAT binding after a single dose.[2] |
| Armodafinil | DAT Blocker | ~65% reduction in striatal DAT binding.[2] |
| Levodopa/Carbidopa | Dopamine Precursor | Minimal to no significant difference in striatal DAT binding ratios after washout.[2] |
| N-acetyl cysteine | Antioxidant | Small but significant increase in DAT binding in the caudate and putamen.[2] |
Experimental Protocols
Protocol: Age Correction for this compound SPECT Data
-
Acquire Data from a Healthy Control Population: Obtain this compound SPECT scans from a cohort of healthy volunteers with a wide age range.
-
Quantify Striatal Binding: For each healthy control, calculate the striatal binding potential (BP) or a similar quantitative measure of DAT density.
-
Perform Linear Regression: Plot the striatal BP values against the age of the healthy controls and perform a linear regression analysis to determine the relationship between age and BP. The slope of the regression line will represent the average rate of decline in BP per year. A published study found a 7.6% decline per decade.[1]
-
Calculate Age-Corrected BP: For each participant in the clinical study (both patients and controls), use the regression equation to calculate their predicted BP based on their age. The age-corrected BP can then be calculated as: Age-Corrected BP = Observed BP - (Slope * (Participant's Age - Mean Age of Reference Group))
-
Use Corrected Data for Analysis: Use the age-corrected BP values in all subsequent statistical comparisons between groups.
Protocol: this compound SPECT Imaging Acquisition (Example)
-
Patient Preparation:
-
Administer a thyroid-blocking agent (e.g., supersaturated potassium iodide solution) prior to the injection of [¹²³I]this compound to minimize radiation exposure to the thyroid gland.
-
Ensure the patient has followed any required medication washout protocols.
-
-
Radiotracer Administration:
-
Administer a single intravenous (IV) injection of [¹²³I]this compound. A dose of 5 millicuries (mCi) has been used in clinical studies.[3]
-
-
Image Acquisition:
-
Image Reconstruction and Analysis:
-
Reconstruct the acquired projection data into transverse, sagittal, and coronal slices.
-
Perform quantitative analysis by drawing regions of interest (ROIs) over the striatum (caudate and putamen) and a reference region with negligible DAT density (e.g., occipital cortex).
-
Calculate the striatal binding potential (BP) or specific binding ratio (SBR) using the ROI data.
-
Mandatory Visualization
Caption: Dopamine signaling pathway at the synapse.
Caption: Workflow for addressing confounding factors.
Caption: Logical relationships in this compound studies.
References
- 1. Rapid detection of Parkinson's disease by SPECT with this compound: a selective ligand for dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A systematic review of the potential effects of medications and drugs of abuse on dopamine transporter imaging using [123I]I-FP-CIT SPECT in routine practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Altropane Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of Altropane. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to potential problems you might encounter during the synthesis and purification of this compound.
Synthesis Troubleshooting
Q1: My N-alkylation reaction of the nortropane precursor is resulting in a low yield. What are the potential causes and solutions?
A1: Low yields in the N-alkylation step can arise from several factors. Here's a breakdown of potential issues and how to address them:
-
Poor quality of the alkylating agent: The iodoallylating agent can degrade over time. Ensure you are using a fresh or properly stored reagent.
-
Suboptimal reaction conditions: The choice of base and solvent is critical. While various conditions can be used, ensure your solvent is anhydrous and the base is appropriately strong. For instance, using sodium hydride (NaH) in an anhydrous solvent like N,N-Dimethylformamide (DMF) is a common practice for N-alkylation of nortropane analogs.
-
Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before workup.
-
Side reactions: The formation of byproducts can reduce the yield of the desired product. See the section on common impurities for more details.
Q2: I am observing significant amounts of the 2α-epimer as a byproduct in my synthesis. How can I minimize its formation and remove it?
A2: The formation of the 2α-epimer is a known issue in the synthesis of 3β-phenyltropane analogs.[1]
-
Minimizing Formation: The stereoselectivity of the initial steps to form the 2β-carbomethoxy-3β-phenyltropane precursor is crucial. Careful control of reaction temperatures, often requiring very low temperatures (e.g., -45 to -78°C), can favor the formation of the desired 2β isomer.[1]
-
Removal: The 2α-epimer must be separated chromatographically. High-Performance Liquid Chromatography (HPLC) is the most effective method for this separation.
Q3: What are common sources of impurities in this compound synthesis?
A3: Impurities can be introduced at various stages of the synthesis and purification process.[2][3] Common sources include:
-
Starting materials: Impurities in the initial nortropane precursor or the alkylating agent will carry through the synthesis.
-
Side-products: As mentioned, the 2α-epimer is a common side-product.[1] Other potential byproducts can arise from incomplete reactions or degradation.
-
Reagents and solvents: Residual solvents and reagents from the reaction and workup steps can be present in the final product.
-
Degradation: this compound, particularly when radiolabeled, can be susceptible to degradation over time.
Purification Troubleshooting
Q4: I'm having trouble with the HPLC purification of this compound. My peaks are tailing. What can I do?
A4: Peak tailing for basic compounds like this compound on reversed-phase columns (e.g., C18) is a common problem. This is often due to interactions between the basic amine group of this compound and acidic silanol groups on the silica surface of the stationary phase.
-
Mobile Phase Modification: Adding a small amount of a basic modifier, like triethylamine (TEA) or using a buffer at a slightly acidic pH can help to saturate the silanol groups and improve peak shape.
-
Column Choice: Using a "base-deactivated" or "end-capped" column can significantly reduce peak tailing for basic compounds.
-
Sample Concentration: Overloading the column can lead to peak distortion. Try injecting a more dilute sample.
Q5: How do I choose the right HPLC method for this compound purification?
A5: The choice of HPLC method depends on the scale of your purification (analytical vs. preparative) and the specific impurities you need to separate.
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is commonly used. The exact gradient and composition will need to be optimized for your specific separation.
-
Detector: A UV detector is suitable for non-radiolabeled this compound. For radiolabeled this compound, a radioactivity detector is required.
Experimental Protocols
Below are detailed methodologies for the key steps in this compound synthesis and purification. These are generalized protocols and may require optimization for your specific laboratory conditions.
Synthesis of this compound Precursor: 2β-Carbomethoxy-3β-(4-fluorophenyl)nortropane
This synthesis typically starts from a commercially available tropane derivative and involves multiple steps. A key step is the conjugate addition of a Grignard reagent to anhydroecgonine methyl ester.
Materials:
-
Anhydroecgonine methyl ester
-
4-Fluorophenylmagnesium bromide (Grignard reagent)
-
Anhydrous diethyl ether
-
Trifluoroacetic acid (TFA)
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve anhydroecgonine methyl ester in anhydrous diethyl ether.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add the 4-fluorophenylmagnesium bromide solution dropwise to the cooled solution.
-
Stir the reaction mixture at -78°C for several hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2β-carbomethoxy-3β-(4-fluorophenyl)tropane.
-
If N-demethylation is required to get the nortropane precursor, this can be achieved using various reagents like α-chloroethyl chloroformate followed by hydrolysis.
N-Alkylation of 2β-Carbomethoxy-3β-(4-fluorophenyl)nortropane to form this compound
Materials:
-
2β-Carbomethoxy-3β-(4-fluorophenyl)nortropane
-
1,3-Diiodopropene (or a suitable iodoallylating agent)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous DMF.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of 2β-carbomethoxy-3β-(4-fluorophenyl)nortropane in anhydrous DMF dropwise to the cooled suspension.
-
Stir the mixture at 0°C for 30 minutes.
-
Add 1,3-diiodopropene dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by HPLC.
HPLC Purification of this compound
Instrumentation:
-
Preparative HPLC system with a UV detector (and radioactivity detector for radiolabeled this compound).
Chromatographic Conditions (Starting Point):
-
Column: C18 reversed-phase column (dimensions will depend on the scale of purification).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA)
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B will be required to elute this compound and separate it from impurities. A typical starting point could be a linear gradient from 10% to 90% B over 20-30 minutes.
-
Flow Rate: Dependent on the column dimensions.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
Procedure:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Filter the sample to remove any particulate matter.
-
Inject the sample onto the equilibrated HPLC column.
-
Collect fractions corresponding to the this compound peak.
-
Analyze the collected fractions for purity.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data
The following tables summarize typical quantitative data for this compound synthesis and purification. Please note that these values can vary significantly depending on the specific experimental conditions and scale.
Table 1: Reaction Yields
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Precursor Synthesis | Anhydroecgonine methyl ester | 2β-Carbomethoxy-3β-(4-fluorophenyl)nortropane | 40-60 |
| N-Alkylation | 2β-Carbomethoxy-3β-(4-fluorophenyl)nortropane | This compound (crude) | 60-80 |
| Radiolabeling | Precursor | [¹²³I]this compound | 40-50 (radiochemical yield) |
Table 2: Purity Specifications
| Product | Analytical Method | Purity Specification |
| This compound (non-radiolabeled) | HPLC-UV | >98% |
| [¹²³I]this compound | Radio-HPLC | >95% (radiochemical purity) |
Visualizations
This compound Synthesis Pathway
Caption: A simplified schematic of the this compound synthesis pathway.
This compound Purification Workflow
Caption: A typical workflow for the purification of this compound.
Troubleshooting Logic for Low N-Alkylation Yield
Caption: A decision tree for troubleshooting low yields in the N-alkylation step.
References
a minimizing off-target binding of Altropane in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing off-target binding of Altropane during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary binding target?
This compound is a cocaine analog designed as a high-affinity and selective radioligand for the dopamine transporter (DAT).[1][2] It is primarily used for in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) to quantify DAT density in the brain, particularly in the striatum.[1][2][3] This makes it a valuable tool in the study of Parkinson's disease and other neurological conditions associated with dopaminergic dysfunction.[4]
Q2: How selective is this compound for the dopamine transporter (DAT)?
This compound exhibits high selectivity for DAT over other monoamine transporters, which is a key advantage for minimizing off-target binding. Specifically, it has been shown to be approximately 28-fold more selective for DAT than for the serotonin transporter (SERT).[5] This high selectivity contributes to the excellent quality of images with minimal background signal from non-DAT-rich regions.[1][2]
Q3: What are the potential off-target binding sites for this compound?
While this compound is highly selective for the dopamine transporter (DAT), potential off-target binding may occur at other monoamine transporters, namely the serotonin transporter (SERT) and the norepinephrine transporter (NET). However, the affinity of this compound for SERT is significantly lower than for DAT.[5] The binding affinity for NET is less extensively characterized in direct comparison to DAT in the provided literature.
Q4: Can other medications interfere with this compound binding?
Yes, drugs that bind to the dopamine transporter can interfere with this compound imaging and may lead to false-positive results. For instance, methylphenidate is known to block a significant percentage of striatal DAT, which would inhibit this compound binding.[6] It is crucial to review the subject's medication history and consider a washout period for any drugs that have a known affinity for DAT.
Troubleshooting Guide: High Off-Target or Non-Specific Binding Signal
Encountering a higher-than-expected background or non-specific signal can be a challenge. Below are common issues and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| High background signal throughout the brain | 1. Suboptimal imaging time point: The time between this compound injection and imaging may not be sufficient for clearance of unbound tracer from non-target tissues. | 1. Optimize injection-to-scan time: this compound shows rapid and specific striatal binding, with maximal accumulation typically within 30-60 minutes post-injection.[1][2] Consider acquiring dynamic scans to determine the optimal imaging window where the specific-to-non-specific binding ratio is maximal. |
| 2. Excessive tracer dose: A higher dose might lead to increased non-specific binding. | 2. Titrate tracer concentration: While standard doses are established, for preclinical models, it may be beneficial to perform a dose-response study to find the lowest effective dose that provides a robust signal in the target region. | |
| 3. Improper data analysis: The choice of reference region for signal normalization is critical. | 3. Use an appropriate reference region: The occipital cortex or cerebellum, which have a negligible density of dopamine transporters, are commonly used as reference regions to estimate and subtract non-specific binding.[1] Ensure the accurate delineation of this region in your analysis. | |
| Signal in unexpected, non-striatal regions | 1. Potential binding to SERT or NET: Although lower affinity, some signal may arise from binding to other monoamine transporters. | 1. Perform a blocking study: To confirm that the signal is DAT-specific, a blocking study can be performed. In a separate imaging session, pre-administer a high-affinity DAT blocker (e.g., GBR 12909 or methylphenidate) before injecting this compound. A significant reduction in the signal in the target region would confirm DAT-specific binding. |
| 2. Radiochemical impurities: The presence of unbound radioisotope or radiolabeled metabolites can contribute to non-specific signal. | 2. Ensure radiochemical purity: Confirm the radiochemical purity of the this compound solution before injection. Plasma analysis can also be performed to assess the presence of radiolabeled metabolites.[1] |
Quantitative Data: this compound Binding Affinities
The binding affinity of a ligand for its target is a critical parameter. The equilibrium dissociation constant (K D ) and the inhibition constant (IC 50 ) are commonly used measures, with lower values indicating higher affinity.
| Ligand | Target | Species | K D (nM) | IC 50 (nM) | Selectivity (DAT vs. SERT) | Reference |
| [ 125 I]this compound | DAT | Cynomolgus Monkey | 5.33 ± 0.55 | - | - | [5] |
| This compound (E-isomer) | DAT | Cynomolgus Monkey | - | 6.62 ± 0.78 | 28-fold | [5] |
| [ 125 I]this compound | DAT | Human (postmortem) | 4.96 ± 0.38 | - | - | [7] |
Experimental Protocols
Protocol 1: In Vivo SPECT Imaging with this compound in a Rodent Model
This protocol provides a general framework for conducting in vivo SPECT imaging in a rodent model to assess dopamine transporter availability.
1. Animal Preparation:
- Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane). The choice of anesthetic should be consistent across a study as some anesthetics can affect neurotransmitter systems.
- Place the animal on the scanner bed and secure its head in a stereotaxic frame to minimize motion artifacts.
- Maintain the animal's body temperature using a heating pad.
2. Radiotracer Administration:
- Administer [ 123 I]this compound via a tail vein catheter. The exact dose should be determined based on the specific activity of the radiotracer and the imaging system's sensitivity.
- The injection should be followed by a saline flush to ensure the full dose is delivered.
3. SPECT Image Acquisition:
- Initiate a dynamic SPECT scan immediately after radiotracer injection for a duration of 90-120 minutes.[1]
- Alternatively, for static imaging, a scan can be performed at a predetermined time point (e.g., 60 minutes post-injection) when the target-to-background ratio is expected to be optimal.
4. Image Reconstruction and Analysis:
- Reconstruct the SPECT data using an appropriate algorithm (e.g., OSEM).
- Co-register the SPECT images with an anatomical reference image (e.g., from a CT or MRI scan) for accurate anatomical localization.
- Define regions of interest (ROIs) for the striatum (target region) and the cerebellum or occipital cortex (reference region).
- Calculate the binding potential (BP ND ) using a suitable kinetic model or by calculating the ratio of specific to non-specific binding at equilibrium.
Protocol 2: Blocking Study to Confirm DAT-Specific Binding
This protocol is designed to verify that the observed this compound signal is specific to the dopamine transporter.
1. Baseline Scan:
- Perform an initial SPECT scan with [ 123 I]this compound as described in Protocol 1 to establish a baseline signal.
2. Blocking Agent Administration:
- In a subsequent imaging session with the same animal (allowing for sufficient decay of the radioisotope from the first scan), administer a selective DAT blocking agent (e.g., GBR 12909) at a dose known to saturate the dopamine transporters. This is typically done 15-30 minutes prior to the this compound injection.
3. Second SPECT Scan:
- Administer the same dose of [ 123 I]this compound as in the baseline scan.
- Acquire the SPECT images using the identical parameters as the baseline scan.
4. Data Analysis:
- Analyze the images from both scans and compare the binding potential in the striatum. A significant reduction in this compound binding in the presence of the blocking agent confirms that the signal is specific to DAT.
Visualizations
Caption: Workflow for a typical this compound in vivo SPECT experiment.
Caption: A logical workflow for troubleshooting high background signals.
References
- 1. Rapid detection of Parkinson's disease by SPECT with this compound: a selective ligand for dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [(11)C, (127)I] this compound: a highly selective ligand for PET imaging of dopamine transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound, a SPECT or PET imaging probe for dopamine neurons: I. Dopamine transporter binding in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A systematic review of the potential effects of medications and drugs of abuse on dopamine transporter imaging using [123I]I-FP-CIT SPECT in routine practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a SPECT or PET imaging probe for dopamine neurons: III. Human dopamine transporter in postmortem normal and Parkinson's diseased brain - PubMed [pubmed.ncbi.nlm.nih.gov]
a overcoming limitations of Altropane imaging in atypical parkinsonism
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals utilizing Altropane imaging to study atypical parkinsonism.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound imaging experiments in a question-and-answer format.
Issue 1: Image Quality and Artifacts
Q: Our this compound SPECT images show a "semicolon sign" where the caudate and putamen appear disconnected. Is this indicative of severe putaminal dopamine transporter (DAT) loss?
A: Not necessarily. The "semicolon sign" is a common artifact caused by improper patient positioning, specifically a forward head tilt.[1][2][3] This tilt can cause the caudate and putamen, which are small structures, to appear on separate axial slices, giving the false impression of reduced or absent putaminal activity.[1][2][3]
-
Troubleshooting Steps:
-
Review Image Slices: Carefully scroll through the entire image dataset to see if normal putaminal activity is visible on adjacent slices.
-
Verify Patient Positioning: Ensure the technologist has followed a strict protocol for optimal head positioning to minimize tilt. The head should be carefully aligned with the scanner's axis.
-
Use Quantitative Software with Caution: Be aware that automated quantitative software may misinterpret this artifact, leading to erroneously low calculations of putaminal uptake.[1][2][3] Manual review and region-of-interest (ROI) placement may be necessary.
-
Q: We are observing high background noise and poor striatal definition in our images. What could be the cause?
A: High background noise and poor striatal definition can stem from several factors:
-
Patient-related factors: Patient movement during the scan is a primary cause of image degradation.[4] Ensuring patient comfort and using head restraints can minimize motion.
-
Technical factors: Incorrect image reconstruction parameters or insufficient acquisition time can lead to noisy images. The acquisition time for this compound SPECT is typically around 30 minutes.[5]
-
Tracer-related issues: While this compound is known for its rapid and selective accumulation in the striatum, issues with radiolabeling purity or dose could theoretically affect image quality.[6]
Issue 2: Confounding Variables
Q: Can patient medications interfere with this compound binding and affect our results?
A: Yes, several medications can interfere with dopamine transporter binding, potentially leading to false-positive or false-negative results.[7]
-
Drugs with high affinity for DAT: Central nervous system stimulants like amphetamines and methylphenidate directly compete with this compound for binding to the dopamine transporter and can cause a "false-positive" result (appearing as reduced uptake).[7]
-
Serotonin-reuptake inhibitors (SSRIs): While this compound has high selectivity for DAT over serotonin transporters, some DAT tracers have cross-reactivity.[8] SSRIs may also indirectly upregulate or downregulate DAT expression, potentially confounding results.[9]
-
Dopaminergic agents: Levodopa and dopamine agonists used to treat parkinsonian symptoms can also influence DAT binding.
-
Recommendation: It is crucial to obtain a detailed medication history from all subjects. A washout period for potentially interfering drugs is often required before imaging. The specific duration should be determined based on the drug's half-life, but a temporary discontinuation is standard practice.[9]
Q: We are seeing a wide range of striatal uptake values within our healthy control group. Is this normal?
A: Some variability is expected. Dopamine transporter concentration in the striatum naturally decreases with age, at a rate of approximately 6-8% per decade.[6][7] This age-related decline should be accounted for in your analysis, typically by using age-matched control groups or applying age-correction formulas to your quantitative data.
II. Quantitative Data Summary
Dopamine transporter imaging provides quantitative measures of striatal function. The most common metric is the Binding Potential (BP), which reflects the density of available dopamine transporters.
Note: Specific quantitative data for this compound in atypical parkinsonian syndromes (APS) are not widely published. The table below includes this compound data for Healthy Controls and Parkinson's Disease (PD) and provides data for other common DAT SPECT tracers in APS to indicate the expected patterns of DAT reduction. These values should be considered illustrative.
| Group | Tracer | Region | Binding Potential (BP) / Striatal Binding Ratio (SBR) (Mean ± SD) | Key Findings |
| Healthy Controls | [123I]this compound | Total Striatum | 1.83 ± 0.22 (Method 1) / 2.09 ± 0.20 (Method 2)[6] | High striatal uptake, clear "comma" shape. |
| Parkinson's Disease (PD) | [123I]this compound | Total Striatum | 0.83 ± 0.06 (Method 1) / 0.84 ± 0.07 (Method 2)[6] | Significant reduction in striatal uptake, especially in the posterior putamen. |
| Multiple System Atrophy (MSA-P) | [123I]Ioflupane | Striatum | 0.70 ± 0.33[10][11] | Reduced uptake, often more severe than PD, but can be indistinguishable. |
| Progressive Supranuclear Palsy (PSP) | [123I]Ioflupane | Striatum | 0.51 ± 0.39[10][11] | Typically shows a more severe and uniform reduction in both caudate and putamen compared to PD.[10][11] |
| Corticobasal Degeneration (CBD) | [123I]Ioflupane | Striatum | Mildly reduced; Mean Striatum BSI >2.11 showed 100% specificity vs. PD in one study.[12] | Often shows asymmetric and more variable reduction; some cases may even have normal scans. |
III. Experimental Protocols
This section provides a detailed methodology for a typical this compound SPECT imaging experiment.
1. Subject Preparation
-
Inclusion/Exclusion Criteria: Define clear criteria for subject enrollment. For atypical parkinsonism studies, diagnosis should be made by a movement disorder specialist based on established clinical criteria.
-
Informed Consent: Obtain written informed consent from all participants.
-
Medication Review: Conduct a thorough review of all current medications. Discontinue drugs known to interfere with the dopamine transporter (e.g., cocaine, amphetamines, methylphenidate) for an appropriate washout period (typically at least 5 half-lives) prior to imaging.
-
Thyroid Blockade: To minimize radiation exposure to the thyroid from free [123I], administer a thyroid-blocking agent (e.g., potassium iodide) before the this compound injection.
2. Radiotracer Administration
-
Dosage: A typical intravenous (IV) dose of [123I]this compound is 5 millicuries (mCi) or 185 megabecquerels (MBq).[5]
-
Administration: Administer the dose via a slow intravenous injection.
3. Image Acquisition
-
Timing: this compound exhibits rapid uptake in the striatum. SPECT images can be acquired starting 15 to 20 minutes after the injection.[5]
-
Patient Positioning: The patient should be in a supine position with their head comfortably placed in a head holder to minimize motion. Careful alignment of the head to the scanner's axis is critical to avoid artifacts.[1]
-
Scanner & Parameters: Use a SPECT gamma camera equipped with high-resolution collimators.
-
Acquisition Duration: Acquire images for approximately 30 minutes.[5]
4. Image Processing and Analysis
-
Reconstruction: Reconstruct transverse images using an appropriate algorithm (e.g., filtered back-projection or iterative reconstruction) with attenuation correction.
-
Region of Interest (ROI) Analysis:
-
Define ROIs for the striatum (caudate and putamen) and a reference region with negligible DAT density (e.g., occipital cortex).
-
Calculate the specific striatal uptake.
-
-
Calculation of Binding Potential (BP):
-
One common method for calculating BP for reversible ligands like this compound involves analyzing tissue time-activity curves and metabolite-corrected arterial input functions.[1]
-
A simpler approach uses a reference region: BP = (Activity in Striatum - Activity in Occipital Cortex) / Activity in Occipital Cortex.
-
Specialized software can automate ROI placement and BP calculation.
-
IV. Visualizations (Graphviz)
.dot
Caption: Dopamine signaling pathway and this compound's mechanism of action.
.dot
References
- 1. Rapid detection of Parkinson's disease by SPECT with this compound: a selective ligand for dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a SPECT or PET imaging probe for dopamine neurons: I. Dopamine transporter binding in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Parkinson’s disease and levodopa-induced dyskinesias: a quantitative analysis through 99mTc-TRODAT-1 SPECT imaging of the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging-Pathologic Correlation in Corticobasal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Striatal and extrastriatal dopamine transporter levels relate to cognition in Lewy body diseases: an 11C this compound positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine transporter SPECT imaging in Parkinson’s disease and parkinsonian disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a SPECT or PET imaging probe for dopamine neurons: III. Human dopamine transporter in postmortem normal and Parkinson's diseased brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 123I-Ioflupane/SPECT binding to striatal dopamine transporter (DAT) uptake in patients with Parkinson's disease, multiple system atrophy, and progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pub.dzne.de [pub.dzne.de]
- 11. Dopamine transporter SPECT imaging in Parkinson's disease and atypical Parkinsonism: a study of 137 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dopamine Transporter SPECT Imaging in Corticobasal Syndrome | PLOS One [journals.plos.org]
a protocol adjustments for Altropane studies in pediatric populations
Technical Support Center: Altropane Studies in Pediatric Populations
Disclaimer: The following guidelines are based on general principles of pediatric molecular imaging and pharmacology. Currently, there is a lack of specific published data and established protocols for the use of this compound in pediatric populations. Researchers should consult with pediatric imaging specialists, nuclear medicine physicians, and their institutional review boards (IRBs) or ethics committees before conducting any such studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when adapting this compound studies for pediatric patients?
A1: Pediatric patients present unique challenges in molecular imaging compared to adults.[1][2] Key considerations include:
-
Psychological and Physiological Differences: Children are not small adults; their psychology, physiology, and pathophysiology require tailored approaches.[1]
-
Cooperation and Movement: Younger children may have difficulty remaining still, often necessitating sedation or general anesthesia, which carries its own risks and can prolong the procedure.[1][3] Gaining the child's trust and cooperation is crucial to avoid repeat examinations.[2][3]
-
Radiation Sensitivity: Growing organs in children are more susceptible to the harmful effects of ionizing radiation, and their longer life expectancy increases the lifetime risk.[2][4] The "As Low As Reasonably Achievable" (ALARA) principle must be strictly followed.[2]
-
Pharmacokinetics: Drug absorption, distribution, metabolism, and excretion can differ significantly in children compared to adults and can vary with age.[5]
Q2: How should the injected dose of [¹²³I]this compound be adjusted for a pediatric patient?
A2: There are no established pediatric-specific dosages for [¹²³I]this compound. However, general principles for pediatric dose adjustment should be applied. Dosing should not be a simple linear extrapolation from adult doses based on body weight.[5] Allometric scaling, which considers the metabolic rate in relation to body size, is a more appropriate method for pediatric dose calculations.[6]
It is crucial to work with a pediatric nuclear medicine specialist or radiopharmacist to determine the appropriate dose. Any proposed dosing regimen will require thorough justification and approval from an ethics committee.
Q3: What are the key considerations for patient preparation in pediatric this compound studies?
A3: Proper patient preparation is critical for a successful pediatric imaging study.
-
Fasting: Patients should fast for at least 4 hours before the scan to ensure optimal image quality.[7]
-
Hydration: Good hydration is important, but non-glucose-containing isotonic solutions should be used.[8]
-
Environment: The imaging environment should be made as child-friendly as possible to reduce anxiety.[3]
-
Sedation: If sedation is necessary, it should be administered by personnel with pediatric training.[3] The need for sedation should be minimized through techniques and equipment designed for pediatric patients.[3]
Q4: Are there alternatives to sedation for managing patient movement?
A4: Yes, several strategies can be employed to minimize the need for sedation:
-
Fast Imaging Protocols: Utilizing advanced imaging systems with faster scan times can reduce the period a child needs to remain still.[1][2]
-
Child-Friendly Environment: Creating a welcoming and non-intimidating atmosphere can help gain a child's cooperation.[3]
-
Immobilization Devices: Using appropriate head immobilizers can help prevent motion artifacts.[3]
-
Dedicated Staff: Having technologists and staff trained in pediatric imaging can result in better compliance with protocols.[3]
Troubleshooting Guide
Q: The SPECT images show significant motion artifacts. What can be done to mitigate this?
A: Motion artifacts are a common issue in pediatric imaging.[3]
-
Problem: The child was unable to remain still during the scan.
-
Solution:
-
Re-evaluate Sedation Needs: If not already used, consider if sedation is appropriate and safe for the patient. This should be done in consultation with pediatric specialists.[3]
-
Use Immobilizers: Ensure that age- and size-appropriate immobilizers are used correctly.[3]
-
Optimize Scan Time: If possible, use a scanner with faster acquisition times to reduce the chance of movement during the scan.[1][7]
-
Improve Patient Comfort and Cooperation: For future scans, work on building rapport with the child and creating a more calming environment.[2]
-
Q: The calculated radiation exposure for the study seems high for a pediatric patient. How can this be reduced?
A: Minimizing radiation dose is a primary concern in pediatric imaging.[2][4]
-
Problem: The proposed or administered dose of the radiotracer may not be optimized for the pediatric patient.
-
Solution:
-
Review Dosing Protocol: Ensure the dose was calculated based on established pediatric guidelines (e.g., allometric scaling) and not a simple weight-based reduction from the adult dose.[6]
-
Optimize Imaging Parameters: Adjust scan parameters such as reducing tube voltage or current and avoiding multiphasic studies to lower the radiation dose.[2]
-
Utilize High-Sensitivity Equipment: Employing modern SPECT or PET/CT scanners with higher sensitivity can allow for a reduction in the injected tracer activity while maintaining image quality.[1]
-
Justify the Procedure: Confirm that the diagnostic information to be gained from the this compound scan outweighs the risks of radiation exposure for the specific clinical question.
-
Data Presentation
Table 1: Adult Dosing for [¹²³I]this compound SPECT Imaging
| Parameter | Value | Reference |
| Injected Dose | 5-8 mCi (185-296 MBq) | [9][10] |
| Imaging Start Time | 15-20 minutes post-injection | [9] |
| Image Acquisition Duration | 30 minutes | [9] |
Note: This table presents data from adult studies. These values are not directly applicable to pediatric patients and are provided for reference only.
Table 2: General Principles of Pediatric vs. Adult Body Composition
| Parameter | Premature Infant | Full-Term Infant | Adult | Reference |
| Total Body Water | 85% | 78% | 60% | [5] |
| Extracellular Fluid | 50% of body weight | 35% of body weight | 19% of body weight | [5] |
Note: These physiological differences impact drug distribution and must be considered when developing pediatric dosing regimens.[5]
Experimental Protocols
Methodology for [¹²³I]this compound SPECT Imaging in Adults (for reference)
This protocol is based on studies conducted in adult populations and would require significant modification for pediatric use.[9][11]
-
Patient Preparation:
-
Obtain informed consent.
-
Administer a thyroid-blocking agent (e.g., potassium iodide) prior to this compound administration to minimize thyroid uptake of free radioiodine.
-
Confirm the patient has followed any necessary fasting or medication discontinuation protocols.[9]
-
-
Radiotracer Administration:
-
Image Acquisition:
-
Image Analysis:
-
Reconstruct the SPECT data.
-
Visually and/or quantitatively analyze the striatal uptake of [¹²³I]this compound. In healthy individuals, there is rapid and selective accumulation in the striatum.[11]
-
Visualizations
Caption: Workflow for a pediatric molecular imaging study.
Caption: Troubleshooting common issues in pediatric imaging.
References
- 1. siemens-healthineers.com [siemens-healthineers.com]
- 2. researchgate.net [researchgate.net]
- 3. Problems and preferences in pediatric imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. radiologybusiness.com [radiologybusiness.com]
- 5. pre-med.jumedicine.com [pre-med.jumedicine.com]
- 6. Practical Considerations for Dose Selection in Pediatric Patients to Ensure Target Exposure Requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. km.fsh.mi.th [km.fsh.mi.th]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. This compound Dose for Imaging Patients With Suspected Parkinson's Disease | Clinical Research Trial Listing [centerwatch.com]
- 11. Rapid detection of Parkinson's disease by SPECT with this compound: a selective ligand for dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
a quality control measures for radiolabeled Altropane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with radiolabeled Altropane.
Frequently Asked Questions (FAQs)
Q1: What is radiolabeled this compound and what is its primary application?
A1: Radiolabeled this compound is a radiopharmaceutical agent used in medical imaging.[1] It is a cocaine analog that binds with high affinity and selectivity to dopamine transporters (DAT) in the brain.[2][3] This property makes it a valuable tool for imaging and quantifying DAT density using techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).[1][3] Its primary application is in the early diagnosis and study of neurological disorders characterized by dopaminergic dysfunction, such as Parkinson's disease.[1][2]
Q2: Which radionuclides are typically used to label this compound?
A2: this compound has been successfully labeled with different radionuclides for various imaging modalities. For PET imaging, Carbon-11 (¹¹C) is used.[4] For SPECT imaging, Iodine-123 (¹²³I) is a common choice.[2] While direct Technetium-99m (⁹⁹ᵐTc) labeling of this compound is less commonly cited, other tropane derivatives have been successfully labeled with ⁹⁹ᵐTc for DAT imaging.[5][6]
Q3: What are the critical quality control parameters for radiolabeled this compound?
A3: The key quality control parameters for radiolabeled this compound include:
-
Radiochemical Purity (RCP): This is the percentage of the total radioactivity in the desired chemical form.[7] For [¹¹C]this compound, the radiochemical purity should be greater than 95%.[4]
-
Specific Activity: This is the amount of radioactivity per unit mass of the compound. For [¹¹C]this compound, a high specific activity of over 1,000 mCi/µmol has been reported.[4]
-
Radionuclidic Purity: This ensures that the radioactivity present is from the intended radionuclide.
-
Chemical Purity: This verifies the absence of non-radioactive chemical impurities.
Q4: Why is High-Performance Liquid Chromatography (HPLC) the preferred method for determining radiochemical purity?
A4: HPLC is the preferred method because it provides high-resolution separation of the radiolabeled compound from potential radioactive and non-radioactive impurities.[8] It allows for the accurate quantification of the radiochemical purity and can detect degradation products, such as those caused by radiolysis, which may not be identifiable by other methods like thin-layer chromatography (TLC).[8]
Troubleshooting Guide
Low Radiochemical Purity
Q5: My HPLC analysis shows a low radiochemical purity (<95%) for my radiolabeled this compound preparation. What are the possible causes and solutions?
A5: Low radiochemical purity can stem from several factors throughout the radiolabeling and purification process.
| Potential Cause | Troubleshooting Steps |
| Incomplete Radiolabeling Reaction | - Verify precursor quality: Ensure the this compound precursor is pure and has not degraded. - Optimize reaction conditions: Check and optimize reaction temperature, time, and pH. - Reagent concentration: Confirm the correct concentration of all reagents, including the radiolabeling agent. |
| Degradation of the Product (Radiolysis) | - Minimize synthesis time: The synthesis time for [¹¹C]this compound is typically around 30 minutes.[4] - Use of quenchers/stabilizers: Consider the addition of appropriate radical scavengers to the formulation.[8] - Control radioactivity concentration: High concentrations of radioactivity can increase radiolysis. |
| Inefficient HPLC Purification | - Check HPLC system: Ensure the HPLC system is functioning correctly (pump, detector, injector). - Column integrity: Verify the column has not degraded and is providing adequate separation. - Mobile phase preparation: Ensure the mobile phase is correctly prepared and degassed. |
| Formation of Radioactive Impurities | - Identify impurities: Use HPLC to identify the nature of the radioactive impurities. Common impurities can include unreacted radionuclide or hydrolyzed species. - Adjust purification: Modify the HPLC purification gradient to better separate the impurities from the final product. |
Inconsistent HPLC Results
Q6: I am observing inconsistent retention times and peak shapes during the HPLC analysis of radiolabeled this compound. What could be the issue?
A6: Inconsistent HPLC results are often related to the analytical method or the HPLC system itself.
| Potential Cause | Troubleshooting Steps |
| Mobile Phase Issues | - Inconsistent composition: Prepare fresh mobile phase and ensure accurate mixing of solvents. - Degassing: Ensure the mobile phase is properly degassed to prevent air bubbles in the system. |
| Column Problems | - Column contamination: Flush the column with a strong solvent to remove any contaminants. - Column degradation: If the peak shape continues to be poor, the column may need to be replaced. |
| System Leaks | - Check for leaks: Inspect all fittings and connections for any signs of leaks, which can cause pressure fluctuations and affect retention times. |
| Injector Issues | - Sample loop contamination: Clean the injector and sample loop. - Inconsistent injection volume: Ensure the injector is accurately delivering the set volume. |
Unexpected Biological Distribution in Preclinical Studies
Q7: My radiolabeled this compound is showing unexpected uptake in non-target organs during in vivo imaging. What could be the cause?
A7: Unexpected biodistribution can be a result of impurities in the radiopharmaceutical preparation.
| Potential Cause | Troubleshooting Steps |
| Presence of Lipophilic Impurities | - Re-evaluate HPLC purification: Ensure that all lipophilic impurities are effectively removed during the purification process. - Characterize impurities: If possible, identify the structure of the impurities to understand their biodistribution. |
| Formation of Polar Metabolites | - Perform metabolite analysis: It is known that this compound is converted to polar metabolites.[2][4] Analyze blood samples at different time points to quantify the rate of metabolism. |
| Low Specific Activity | - Competition with endogenous ligands: If the specific activity is too low, the radiotracer may face competition from endogenous dopamine for binding to the dopamine transporter. |
Experimental Protocols
Protocol 1: Radiochemical Purity Determination by HPLC
This protocol outlines a general method for determining the radiochemical purity of radiolabeled this compound.
-
HPLC System Preparation:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
A common system consists of a pump, an injector, a C18 column, a UV detector, and a radioactivity detector.
-
-
Mobile Phase:
-
A typical mobile phase for tropane analogs can be a gradient system of acetonitrile and water, both containing a small amount of an acid like trifluoroacetic acid.[9]
-
-
Sample Preparation:
-
Dilute a small aliquot of the final radiolabeled this compound product in the mobile phase.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC column.
-
Monitor the elution profile with both the UV and radioactivity detectors.
-
The retention time of the radioactive peak corresponding to this compound should be confirmed with a non-radioactive standard.
-
-
Calculation:
-
Calculate the radiochemical purity by integrating the area of the radioactive peak corresponding to this compound and dividing it by the total area of all radioactive peaks in the chromatogram.
Radiochemical Purity (%) = (Area of this compound peak / Total area of all radioactive peaks) x 100
-
Protocol 2: Radiochemical Purity Determination by TLC
While HPLC is preferred, thin-layer chromatography (TLC) can be used as a rapid quality control check.
-
TLC Plate Preparation:
-
Use an appropriate stationary phase, such as instant thin-layer chromatography (ITLC) strips.[7]
-
-
Mobile Phase:
-
Select a mobile phase that provides good separation between the radiolabeled this compound and potential impurities. The choice of solvent will depend on the specific radiolabel and the expected impurities.
-
-
Sample Application:
-
Spot a small amount of the radiolabeled this compound solution onto the origin of the TLC strip.[7]
-
-
Development:
-
Analysis:
-
After development, remove the strip and allow it to dry.
-
Determine the distribution of radioactivity on the strip using a radiochromatogram scanner or by cutting the strip into sections and counting each section in a gamma counter.[7]
-
-
Calculation:
-
Calculate the Rf value for each radioactive spot. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
-
Determine the percentage of radioactivity associated with the this compound spot to calculate the radiochemical purity.
-
Visualizations
Caption: Workflow for the synthesis and quality control of radiolabeled this compound.
Caption: Troubleshooting logic for low radiochemical purity of this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Rapid detection of Parkinson's disease by SPECT with this compound: a selective ligand for dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a SPECT or PET imaging probe for dopamine neurons: I. Dopamine transporter binding in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [(11)C, (127)I] this compound: a highly selective ligand for PET imaging of dopamine transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of technetium-99m-labeled tropanes as dopamine transporter-imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 8. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.ymaws.com [cdn.ymaws.com]
Validation & Comparative
A Comparative Guide to Altropane and DaTscan for Parkinson's Disease Diagnosis
For Researchers, Scientists, and Drug Development Professionals
The accurate diagnosis of Parkinson's disease (PD), particularly in its early stages, remains a significant challenge. Molecular imaging techniques, specifically Single Photon Emission Computed Tomography (SPECT) targeting the dopamine transporter (DAT), have emerged as valuable tools to aid in the differential diagnosis of parkinsonian syndromes. This guide provides a detailed comparison of two key radiopharmaceuticals used for this purpose: Altropane ([¹²³I]IACFT) and DaTscan™ ([¹²³I]ioflupane).
Mechanism of Action: Targeting the Dopamine Transporter
Both this compound and DaTscan are cocaine analogs that function as radioligands for the presynaptic dopamine transporter.[1][2] In a healthy brain, these tracers bind to DATs in the striatum (caudate nucleus and putamen). In individuals with Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a significant reduction in DAT density in the striatum. This reduction in tracer binding can be visualized and quantified using SPECT imaging, providing an objective marker of dopaminergic deficit.[1][3]
Performance Data
While no direct head-to-head clinical trials comparing this compound and DaTscan in the same patient cohort are readily available in the published literature, data from separate studies provide insights into their diagnostic performance. It is important to note that direct comparison of these values should be done with caution due to potential differences in study design, patient populations, and imaging protocols.
| Performance Metric | This compound ([¹²³I]IACFT) | DaTscan™ ([¹²³I]ioflupane) |
| Sensitivity | 96.4%[4] | 79% - 97%[5] |
| Specificity | 100%[4] | 97% - 98%[5] |
| Overall Accuracy | 98%[4] | 84% - 98%[5] |
| Binding Affinity (Kᵢ for DAT) | ~5.33 nM (K D)[2] | High affinity[6] |
| DAT:SERT Selectivity | 28-fold[2] | ~10-fold[7] |
| Time to Imaging Post-Injection | Within 1 hour[3] | 3 to 6 hours[8] |
Note: The performance data for this compound and DaTscan are derived from separate clinical studies and are not from a direct comparative trial.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of research findings. Below are typical experimental protocols for SPECT imaging with this compound and DaTscan.
This compound SPECT Imaging Protocol
A notable advantage of this compound is the rapid accumulation in the striatum, allowing for a shorter time between injection and imaging.[3]
-
Patient Preparation:
-
Thyroid blockade is recommended to minimize uptake of free [¹²³I]iodide. This typically involves oral administration of potassium iodide (e.g., Lugol's solution) prior to radiotracer injection.[9]
-
Patients should be well-hydrated.
-
A review of concomitant medications is necessary to identify any drugs that may interfere with DAT binding (e.g., certain stimulants and antidepressants).[9]
-
-
Radiopharmaceutical Administration:
-
A sterile, pyrogen-free solution of [¹²³I]this compound is administered intravenously.
-
Dosages used in clinical trials have ranged from 5 to 8 mCi (185 to 296 MBq).[9]
-
-
Image Acquisition:
-
Image Processing and Analysis:
-
Images are reconstructed using standard algorithms with attenuation and scatter correction.
-
Striatal DAT availability is assessed, often through semi-quantitative analysis comparing striatal uptake to a reference region with negligible DAT density (e.g., the occipital cortex). The outcome is typically expressed as a binding potential (BP) or striatal binding ratio (SBR).
-
DaTscan SPECT Imaging Protocol
The protocol for DaTscan involves a longer waiting period between injection and imaging to allow for optimal target-to-background signal.[8]
-
Patient Preparation:
-
Radiopharmaceutical Administration:
-
A dose of 3 to 5 mCi (111 to 185 MBq) of [¹²³I]ioflupane is administered intravenously.[8]
-
-
Image Acquisition:
-
SPECT imaging is performed 3 to 6 hours after the injection.[8]
-
A SPECT gamma camera equipped with high-resolution collimators is used.
-
Data is acquired over 360 degrees, with parameters set for the 159 keV energy peak of ¹²³I.
-
-
Image Processing and Analysis:
-
Image reconstruction is performed with appropriate corrections.
-
Visual interpretation of the images is the primary method for diagnosis, assessing the shape and intensity of the striatal signal. A normal scan shows a symmetric, comma- or crescent-shaped signal in both striata. In Parkinson's disease, there is typically a reduction of signal, particularly in the posterior putamen. Semi-quantitative analysis using SBR is also commonly employed.[10]
-
Summary and Conclusion
Both this compound and DaTscan are effective radiotracers for the visualization of the dopamine transporter system and aid in the diagnosis of Parkinson's disease by detecting a dopaminergic deficit. The primary distinction lies in their pharmacokinetic profiles, with this compound offering the potential for a significantly shorter imaging protocol.[3] While data from separate studies suggest high diagnostic accuracy for both agents, the absence of direct head-to-head comparative trials makes it difficult to definitively declare the superiority of one over the other.
For researchers and drug development professionals, the choice between these agents may depend on specific study requirements, such as the need for rapid imaging or the specific quantitative endpoints being investigated. The detailed protocols provided in this guide should serve as a valuable resource for designing and implementing studies utilizing these important diagnostic tools.
References
- 1. What is the mechanism of Ioflupane-I-123? [synapse.patsnap.com]
- 2. This compound, a SPECT or PET imaging probe for dopamine neurons: I. Dopamine transporter binding in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid detection of Parkinson's disease by SPECT with this compound: a selective ligand for dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. neurology.org [neurology.org]
- 6. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 7. A systematic review of the potential effects of medications and drugs of abuse on dopamine transporter imaging using [123I]I-FP-CIT SPECT in routine practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reference.medscape.com [reference.medscape.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Impact of DaTscan Imaging on Clinical Decision Making in Clinically Uncertain Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Validation Guide: Altropane SPECT vs. Postmortem Dopamine Transporter Analysis
This guide provides a comparative analysis of Altropane Single Photon Emission Computed Tomography (SPECT) as a biomarker for dopamine transporter (DAT) density against direct postmortem tissue analysis. The data presented herein is compiled from key studies to offer researchers, scientists, and drug development professionals a comprehensive overview of the validation and utility of this compound as an in vivo measure of DAT levels.
Introduction
The dopamine transporter is a critical protein in the regulation of dopamine neurotransmission and a key biomarker for the integrity of dopaminergic neurons, which are progressively lost in neurodegenerative conditions like Parkinson's disease (PD).[1][2] this compound, a cocaine analog, is a high-affinity and selective radioligand for the DAT.[3][4] When labeled with Iodine-123 ([¹²³I]), it allows for the in vivo visualization and quantification of DAT density in the brain using SPECT imaging.[3][4]
The ultimate validation of an in vivo imaging marker is its correlation with postmortem findings. This guide synthesizes data from studies performing postmortem DAT analysis using this compound and analogous tracers, and compares these findings with in vivo this compound SPECT imaging data from clinical studies.
Experimental Protocols
A validated imaging biomarker requires robust and reproducible experimental protocols. Below are summaries of the methodologies employed in key in vivo this compound SPECT imaging and postmortem DAT analysis studies.
In Vivo: [¹²³I]this compound SPECT Imaging Protocol
This protocol is based on studies designed to quantify DAT density in human subjects.
-
Subject Preparation:
-
Subjects are typically instructed to abstain from medications known to interfere with DAT binding for a specified period before the scan.[5]
-
To prevent uptake of free [¹²³I] by the thyroid gland, subjects are administered a thyroid-blocking agent (e.g., potassium iodide) prior to radiotracer injection.[5]
-
-
Radiotracer Administration:
-
A sterile, pyrogen-free solution of [¹²³I]this compound is administered intravenously. Doses in clinical studies have ranged from 5 to 8 mCi (185 to 296 MBq).[5]
-
-
SPECT Image Acquisition:
-
Dynamic SPECT imaging is initiated immediately following injection and can last for 1.5 to 2 hours.[3]
-
A multi-head SPECT camera equipped with high-resolution collimators is used to acquire sequential images of the brain.
-
-
Data Analysis and Quantification:
-
Images are reconstructed using standard algorithms with corrections for attenuation and scatter.
-
Regions of interest (ROIs) are drawn over the striatum (caudate and putamen) and a reference region with negligible DAT density, such as the occipital cortex.[3]
-
The primary outcome measure is the Binding Potential (BP), which is proportional to the density of available DAT sites (Bmax) divided by the equilibrium dissociation constant (KD). This can be calculated using kinetic modeling with arterial blood input or simplified reference tissue models.[3]
-
Postmortem: DAT Binding Analysis Protocol
This protocol outlines the methods used to measure DAT density in postmortem human brain tissue.
-
Tissue Acquisition and Preparation:
-
Human brains are harvested at autopsy with a short postmortem interval.
-
The brain is sectioned, and specific regions, such as the putamen, caudate nucleus, and nucleus accumbens, are dissected.[1]
-
Tissue is either fresh-frozen for cryosectioning (for autoradiography) or used to prepare tissue homogenates for binding assays.[1]
-
-
Homogenate Binding Assay:
-
Tissue is homogenized in a suitable buffer.
-
The homogenates are incubated with a radiolabeled ligand (e.g., [¹²⁵I]this compound) at various concentrations to determine total binding.[1]
-
Nonspecific binding is determined in parallel incubations containing a high concentration of a competing DAT inhibitor (e.g., mazindol).[1]
-
Specific binding is calculated as the difference between total and nonspecific binding.
-
Data are analyzed using Scatchard analysis to determine the maximal binding site density (Bmax) in pmol/g of tissue and the dissociation constant (KD) in nM.[1]
-
-
In Vitro Autoradiography:
-
Frozen brain sections are incubated with a fixed concentration of [¹²⁵I]this compound.[1]
-
Nonspecific binding is assessed on adjacent sections with the addition of a competing inhibitor.[1]
-
The sections are washed, dried, and apposed to autoradiographic film or a phosphor imaging screen.
-
The resulting images provide a high-resolution map of DAT distribution and density, which can be quantified using densitometry against standards of known radioactivity.[1]
-
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from key studies, providing a comparison between postmortem findings and in vivo imaging results.
Table 1: Postmortem [¹²⁵I]this compound Binding in Human Brain Tissue
| Brain Region | Subject Group | Bmax (pmol/g tissue) | KD (nM) |
| Putamen | Normal Controls (n=4) | 212 ± 41.1 | 4.96 ± 0.38 |
| Putamen | Parkinson's Disease (n=4) | Markedly Reduced | Not Reported |
| Putamen | Parkinson's Disease (n=4) | 0.48 ± 0.33 (Bound at 1nM) | Not Applicable |
| Putamen | Normal Controls (n=4) | 49.2 ± 8.1 (Bound at 1nM) | Not Applicable |
Data sourced from Madras et al. (1998). Bmax (maximal binding site density) and KD (dissociation constant) were determined in brain homogenates. The study demonstrated a profound reduction of this compound binding in the putamen of PD patients compared to healthy controls.[1]
Table 2: In Vivo [¹²³I]this compound SPECT Imaging in Human Subjects
| Brain Region | Subject Group | Binding Potential (BP) - Method 1 | Binding Potential (BP) - Method 2 |
| Striatum | Healthy Volunteers (n=7) | 1.83 ± 0.22 | 2.09 ± 0.20 |
| Striatum | Parkinson's Disease (n=8) | 0.83 ± 0.06 | 0.84 ± 0.07 |
Data sourced from Fischman et al. (1998). Binding Potential (BP) was calculated using two different methods and was significantly reduced in PD patients (p < 0.001). The results show a clear differentiation between healthy and diseased states using in vivo imaging.[3]
Table 3: Correlation of DAT SPECT with Postmortem Neuronal Counts (Using Analogous Tracer [¹²³I]β-CIT)
| Correlation Metric | Value (Spearman's rs) | p-value |
| Striatal Uptake vs. Neuromelanin+ SN Cell Count | 0.98 | < 0.0005 |
| Striatal Uptake vs. Tyrosine Hydroxylase+ SN Cell Count | 0.96 | < 0.0005 |
Data sourced from Colloby et al. (2014). This study, using a similar tropane-based SPECT ligand, established a very strong and highly significant correlation between the in vivo DAT imaging signal and the number of dopaminergic neurons in the substantia nigra (SN) determined postmortem.[6][7] This provides strong evidence for the validity of DAT SPECT as a direct measure of nigrostriatal integrity.[6][8]
Visualizations: Workflows and Relationships
The following diagrams illustrate the key processes involved in the validation of this compound SPECT.
Caption: Workflow for In Vivo this compound SPECT Imaging.
Caption: Workflow for Postmortem DAT Binding Analysis.
Caption: Logical Relationship for Validation.
Conclusion
The collective evidence provides a strong validation for this compound SPECT as a reliable in vivo biomarker for dopamine transporter density. Postmortem studies confirm that [¹²⁵I]this compound binds with high affinity and selectivity to the DAT and that this binding is dramatically reduced in the brains of Parkinson's disease patients.[1] In vivo [¹²³I]this compound SPECT studies mirror these findings, demonstrating a significant reduction in striatal binding potential in living PD patients compared to healthy controls.[3] Furthermore, studies with analogous DAT SPECT tracers have established a robust correlation between the imaging signal and postmortem dopaminergic cell counts, solidifying the link between what is measured in vivo and the underlying neuropathology.[6][7][8]
For researchers and drug development professionals, this compound SPECT represents a validated, non-invasive tool for assessing the integrity of the nigrostriatal dopamine system, enabling patient stratification, monitoring of disease progression, and evaluation of novel therapeutic interventions targeting the dopaminergic system.
References
- 1. This compound, a SPECT or PET imaging probe for dopamine neurons: III. Human dopamine transporter in postmortem normal and Parkinson's diseased brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine transporter SPECT imaging in Parkinson’s disease and parkinsonian disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid detection of Parkinson's disease by SPECT with this compound: a selective ligand for dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Correlation of striatal dopamine transporter imaging with post mortem substantia nigra cell counts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Imaging of the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Altropane and [18F]-FDOPA PET Imaging in Neurodegenerative Disorders
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Dopaminergic Imaging Agents
The in vivo imaging of the dopaminergic system is crucial for the early diagnosis and monitoring of neurodegenerative diseases, most notably Parkinson's disease. Positron Emission Tomography (PET) is a powerful molecular imaging technique that, with the use of specific radiotracers, allows for the quantification of various aspects of neurotransmission. This guide provides a detailed comparative study of two such tracers: Altropane, which targets the dopamine transporter (DAT), and [18F]-6-fluoro-L-dopa ([18F]-FDOPA), which measures dopamine synthesis. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions about the selection and application of these imaging agents in their work.
At a Glance: Key Performance and Mechanistic Differences
| Feature | This compound | [18F]-FDOPA |
| Target | Dopamine Transporter (DAT) | Aromatic L-amino acid decarboxylase (AADC) activity |
| Biological Process Imaged | Integrity of presynaptic dopaminergic terminals | Dopamine synthesis capacity |
| Primary Clinical Application | Differential diagnosis of parkinsonian syndromes | Diagnosis and monitoring of Parkinson's disease |
| Imaging Modality | PET or SPECT | PET |
Quantitative Data Summary
The following tables summarize the quantitative data on the binding characteristics and diagnostic performance of this compound and [18F]-FDOPA. It is important to note that while both PET and SPECT ligands for this compound exist, much of the head-to-head comparative data with [18F]-FDOPA involves [123I]-Altropane for SPECT.
Table 1: Radiotracer Binding and Affinity
| Parameter | This compound | [18F]-FDOPA |
| Binding Affinity (IC50) | 6.62 ± 0.78 nM (for DAT)[1] | Not applicable (enzymatic trapping) |
| Selectivity | High for DAT over serotonin transporters (25-fold)[1] | Dependent on AADC enzyme specificity |
| Binding Kinetics | Reversible[1] | Irreversible trapping[2] |
Table 2: Diagnostic Performance in Parkinson's Disease
| Metric | [123I]-Altropane SPECT | [18F]-FDOPA PET |
| Sensitivity | Potentially higher in early Parkinson's disease in some cases[3] | Moderate (73%) in one study[4] |
| Specificity | High | High (91%) in one study[4] |
| Positive Predictive Value | Not explicitly reported in direct comparisons | High (92%) in one study[4] |
| Striatal Uptake Reduction in PD | Markedly reduced, especially in the posterior putamen[5] | Significantly reduced in the striatum[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized experimental protocols for this compound and [18F]-FDOPA PET imaging.
This compound PET/SPECT Imaging Protocol
-
Patient Preparation: No specific dietary restrictions are typically required. Patients should be informed about the procedure and provide informed consent. For women of childbearing potential, a negative pregnancy test is required[7].
-
Radiotracer Administration: A dose of approximately 5-8 millicuries of radiolabeled this compound is administered intravenously[7].
-
Uptake Period: A dynamic acquisition can begin immediately after injection, with maximal accumulation in the striatum typically observed within 30 minutes[1].
-
Image Acquisition: Dynamic SPECT or PET images are acquired for 1.5-2 hours[5].
-
Data Analysis: The binding potential (BP) for striatal DAT sites is calculated. This can be achieved using kinetic modeling with an arterial input function or simplified reference tissue models using a region with low DAT density, such as the occipital cortex, as a reference[5].
[18F]-FDOPA PET Imaging Protocol
-
Patient Preparation: Patients are typically required to fast for at least 4 hours prior to the scan. In some protocols, patients are premedicated with carbidopa (150-200 mg orally) one hour before tracer injection to inhibit peripheral AADC and increase brain uptake of [18F]-FDOPA[6].
-
Radiotracer Administration: An intravenous injection of approximately 10 mCi of [18F]-FDOPA is administered[8].
-
Uptake Period: A static acquisition is typically performed 90 minutes post-injection[9]. Dynamic imaging can also be performed, starting from the time of injection for up to 125 minutes[8].
-
Image Acquisition: A static brain PET scan of 10-20 minutes is common for clinical diagnosis[9].
-
Data Analysis: Quantification is often performed by calculating the striatal-to-occipital ratio (SOR) from the standardized uptake values (SUVs) in the striatum and a reference region like the occipital cortex[10]. Kinetic analysis using graphical methods like the Patlak plot can also be applied to dynamic scan data to determine the influx rate constant (Ki)[8].
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the distinct biological pathways targeted by this compound and [18F]-FDOPA, as well as a generalized experimental workflow for a comparative imaging study.
Discussion and Conclusion
This compound and [18F]-FDOPA PET imaging provide complementary information about the integrity of the dopaminergic system. This compound, by binding to the dopamine transporter, offers a direct measure of the density of presynaptic dopaminergic nerve terminals[11]. In contrast, [18F]-FDOPA provides an index of dopamine synthesis capacity by measuring the activity of the AADC enzyme[12].
The choice between these two tracers depends on the specific research or clinical question. For the differential diagnosis between conditions with and without presynaptic dopaminergic deficit, both tracers have demonstrated high diagnostic accuracy[13]. However, some evidence suggests that DAT imaging, such as with this compound, may be more sensitive in detecting early-stage Parkinson's disease[3]. This is potentially due to compensatory upregulation of AADC activity in the early stages of the disease, which might mask the initial neuronal loss when using [18F]-FDOPA[10].
Conversely, [18F]-FDOPA can be valuable for monitoring disease progression and the effects of therapeutic interventions aimed at modifying dopamine synthesis. Furthermore, [18F]-FDOPA has applications beyond parkinsonian syndromes, including in oncology for imaging neuroendocrine tumors[14].
References
- 1. [(11)C, (127)I] this compound: a highly selective ligand for PET imaging of dopamine transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual time point method for the quantification of irreversible tracer kinetics: A reference tissue approach applied to [18F]-FDOPA brain PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is this compound SPECT more sensitive to fluoroDOPA PET for detecting early Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [18F]FDOPA Imaging for Parkinson's Disease · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. Rapid detection of Parkinson's disease by SPECT with this compound: a selective ligand for dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. 18F-FDOPA PET for the diagnosis of parkinsonian syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification methods comparison in brain 18F-FDOPA PET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. isotopia-global.com [isotopia-global.com]
- 13. d-nb.info [d-nb.info]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
Cross-Validation of Altropane Imaging with Clinical Rating Scales in Parkinsonian Syndromes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Altropane imaging results with established clinical rating scales for the assessment of Parkinsonian syndromes. This compound, a radiopharmaceutical agent, is utilized in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) to visualize the density of dopamine transporters (DAT) in the brain. A reduction in DAT density is a hallmark of Parkinson's disease (PD) and related neurodegenerative disorders. Cross-validation with standardized clinical rating scales, such as the Unified Parkinson's Disease Rating Scale (UPDRS) and the Hoehn and Yahr (H&Y) scale, is crucial for establishing the clinical relevance of imaging findings.
Data Presentation: Quantitative Correlation
The following tables summarize the quantitative correlation between this compound imaging metrics and clinical rating scale scores from published studies. It is important to note that the strength of the correlation can vary depending on the imaging modality (SPECT or PET), the specific imaging tracer used (e.g., ¹¹C-Altropane for PET or ¹²³I-labeled analogs for SPECT), and the patient population studied.
| Imaging Metric | Clinical Scale | Correlation Coefficient (r) | Study Population | Key Findings |
| ¹¹C-Altropane PET (Putamen DAT concentration) | UPDRS Motor Score (Part III) | r² = 0.40 | Patients with Lewy Body Diseases (including PD) | Lower dopamine transporter concentration in the putamen was significantly associated with worse motor function. |
| ¹¹C-Altropane PET (Putamen DAT concentration) | Hoehn & Yahr (H&Y) Stage | r² = 0.59 | Patients with Lewy Body Diseases (including PD) | A strong correlation was observed between reduced dopamine transporter levels in the putamen and more advanced disease stages. |
| ¹¹C-Altropane PET (Caudate DAT concentration) | UPDRS Motor Score (Part III) | r² = 0.24 | Patients with Lewy Body Diseases (including PD) | A weaker but still significant correlation was found between caudate dopamine transporter concentration and motor symptom severity. |
| ¹¹C-Altropane PET (Caudate DAT concentration) | Hoehn & Yahr (H&Y) Stage | r² = 0.24 | Patients with Lewy Body Diseases (including PD) | The association between caudate dopamine transporter levels and disease stage was also significant, though less pronounced than in the putamen. |
Experimental Protocols
This compound SPECT Imaging Protocol
The following provides a generalized experimental workflow for this compound SPECT imaging in a clinical research setting. Specific parameters may vary between institutions and studies.
-
Patient Preparation:
-
Patients are typically instructed to abstain from medications that may interfere with dopamine transporter binding for a specified period before the scan.
-
Thyroid blockade is administered (e.g., potassium iodide) to prevent uptake of free radioiodine by the thyroid gland.
-
-
Radiotracer Administration:
-
A sterile, pyrogen-free solution of an Ioflupane (¹²³I) compound (a derivative of this compound) is administered intravenously. The typical dose is around 185 MBq (5 mCi).
-
-
Image Acquisition:
-
Image acquisition commences approximately 3-6 hours after radiotracer injection to allow for optimal striatal uptake and clearance from surrounding tissues.
-
A SPECT gamma camera system equipped with high-resolution collimators is used.
-
Data is acquired over 360 degrees in a step-and-shoot or continuous rotation mode.
-
-
Image Reconstruction and Analysis:
-
Acquired projection data are reconstructed using filtered back-projection or iterative reconstruction algorithms.
-
Attenuation correction is applied.
-
Regions of interest (ROIs) are drawn over the striatum (caudate and putamen) and a reference region with negligible DAT density (e.g., occipital cortex).
-
The specific binding ratio (SBR) or binding potential (BP) is calculated, providing a quantitative measure of DAT density.
-
Clinical Rating Scales Assessment
Unified Parkinson's Disease Rating Scale (UPDRS):
The UPDRS is a comprehensive tool used to assess the severity and progression of Parkinson's disease. It is divided into four parts:
-
Part I: Non-Motor Experiences of Daily Living: Assesses cognitive impairment, mood, and other non-motor symptoms.
-
Part II: Motor Experiences of Daily Living: Evaluates the patient's perception of their difficulties with daily motor tasks.
-
Part III: Motor Examination: A clinician-administered examination of motor function, including tremor, rigidity, bradykinesia, and postural instability. Each item is scored on a 0-4 scale (0=normal, 4=severe).
-
Part IV: Motor Complications: Assesses complications of therapy, such as dyskinesias and motor fluctuations.
Hoehn and Yahr (H&Y) Scale:
The H&Y scale is a staging system used to describe the progression of motor disability in Parkinson's disease. It consists of five stages:
-
Stage 1: Unilateral involvement only.
-
Stage 2: Bilateral involvement without impairment of balance.
-
Stage 3: Mild to moderate bilateral disease; some postural instability; physically independent.
-
Stage 4: Severe disability; still able to walk or stand unassisted.
-
Stage 5: Wheelchair-bound or bedridden unless aided.
Mandatory Visualization
Caption: Experimental workflow for cross-validation.
Caption: this compound's mechanism of action.
A Comparative Guide to Altropane and Other Dopamine Transporter Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Altropane with other prominent dopamine transporter (DAT) imaging agents. The information presented is supported by experimental data to assist researchers and clinicians in selecting the appropriate imaging tool for their specific needs.
Introduction to Dopamine Transporter Imaging
The dopamine transporter (DAT) is a presynaptic protein crucial for regulating dopamine levels in the brain by facilitating the reuptake of dopamine from the synaptic cleft.[1][2] The density of DAT is a key indicator of the health of dopaminergic neurons, which are significantly impacted in neurodegenerative disorders such as Parkinson's disease.[2] Molecular imaging techniques, particularly Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), utilize radiolabeled ligands that bind to DAT, allowing for in vivo visualization and quantification of its availability.[3] This guide focuses on this compound and its comparison with other widely used DAT imaging agents, including Ioflupane ([¹²³I]FP-CIT, DaTscan), [⁹⁹mTc]-TRODAT-1, and [¹⁸F]-DOPA.
Comparative Performance of DAT Imaging Agents
The ideal DAT imaging agent possesses high binding affinity and selectivity for the dopamine transporter over other monoamine transporters, favorable pharmacokinetics allowing for rapid brain uptake and clearance from non-target tissues, and the ability to be labeled with readily available radioisotopes for either SPECT or PET imaging.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and other selected DAT imaging agents.
| Imaging Agent | Radioisotope(s) | Modality | Binding Affinity (Ki/IC50/Kd, nM) | Selectivity (DAT vs. SERT) |
| This compound | ¹²³I, ¹¹C | SPECT, PET | IC50: 6.62 ± 0.78[4]Kd: 5.33 ± 0.55[5] | ~25-28 fold[4][6] |
| Ioflupane ([¹²³I]FP-CIT, DaTscan) | ¹²³I | SPECT | Ki: ~10-20 | ~2.8 fold[6] |
| [⁹⁹mTc]-TRODAT-1 | ⁹⁹mTc | SPECT | Ki: ~12.3 | High (specific ratio not consistently reported) |
| [¹⁸F]-DOPA | ¹⁸F | PET | N/A (Tracer of dopamine synthesis) | N/A (Measures L-DOPA decarboxylation) |
Note: Binding affinities and selectivity can vary depending on the experimental conditions and tissue preparations used.
Mechanism of Action and Signaling Pathway
DAT imaging agents are primarily cocaine analogs that bind to the dopamine transporter.[6] this compound, Ioflupane, and TRODAT-1 all function by this mechanism. In contrast, [¹⁸F]-DOPA is an analog of L-DOPA, the precursor to dopamine, and its uptake and subsequent decarboxylation to [¹⁸F]-dopamine reflect the functional integrity of the presynaptic dopaminergic nerve terminals.[7][8]
Caption: Dopamine signaling at the synapse and the site of action for DAT imaging agents.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of findings across different studies. Below are representative protocols for key experiments involving DAT imaging agents.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of a compound for the dopamine transporter.
References
- 1. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. radiopaedia.org [radiopaedia.org]
- 4. [(11)C, (127)I] this compound: a highly selective ligand for PET imaging of dopamine transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient purification and metabolite analysis of radiotracers using high-performance liquid chromatography and on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of FLUORODOPA F-18? [synapse.patsnap.com]
- 8. European Nuclear Medicine Guide [nucmed-guide.app]
Assessing the Test-Retest Reliability of Dopamine Transporter SPECT Imaging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Single Photon Emission Computed Tomography (SPECT) imaging of the dopamine transporter (DAT) is a crucial tool in the differential diagnosis of parkinsonian syndromes and in research evaluating the progression of neurodegenerative diseases. The reliability of these imaging techniques is paramount for both clinical confidence and the integrity of longitudinal studies. While specific test-retest reliability data for Altropane SPECT is not extensively available in the published literature, this guide provides a comparative assessment of the test-retest reliability of widely used alternative DAT SPECT tracers. The data presented here, from studies on [¹²³I]FP-CIT (Ioflupane, marketed as DaTscan) and [¹²³I]-β-CIT, serves as a benchmark for the expected performance of DAT SPECT imaging agents.
Comparative Test-Retest Reliability of DAT SPECT Tracers
The following table summarizes the quantitative data on the test-retest reliability of [¹²³I]FP-CIT and [¹²³I]-β-CIT SPECT imaging from various studies. The key metrics include the test-retest variability (TRV), which indicates the percentage difference between two scans of the same subject, and the intraclass correlation coefficient (ICC), a measure of reliability.
| Tracer | Patient Population | Brain Region | Analysis Method | Test-Retest Variability (%) | Reliability (ICC/rho) | Reference |
| [¹²³I]FP-CIT | Healthy Controls | Striatum | ROI | 7.25 | 0.99 | [1] |
| Healthy Controls | Striatum | VOI | 7.47 | 0.95 | [1] | |
| Parkinson's Disease | Striatum | ROI | 7.90 | 1.00 | [1] | |
| Parkinson's Disease | Striatum | VOI | 7.36 | 0.96 | [1] | |
| Normal Controls | Striatum | - | 3.05 ± 2.46 | - | [2] | |
| Parkinson's Disease | Striatum | - | 9.03 ± 1.86 | - | [2] | |
| [¹²³I]-β-CIT | Healthy Controls | Striatum | V3" Ratio | 12.8 ± 8.9 | - | [3] |
| Healthy Controls | Striatum | % Striatal Uptake | 7.0 ± 3.9 | - | [3] | |
| Parkinson's Disease | Striatum | V3" Ratio | 16.8 ± 13.3 | - | [3] | |
| Parkinson's Disease | Striatum | % Striatal Uptake | 6.8 ± 3.4 | - | [3] |
ROI: Region of Interest; VOI: Volume of Interest; V3" Ratio: Ratio of specific striatal to non-displaceable uptake.
Experimental Protocols
The methodologies employed in test-retest reliability studies for DAT SPECT imaging share a common framework designed to minimize variability unrelated to the tracer's performance. Below are generalized experimental protocols based on the cited studies for [¹²³I]FP-CIT and [¹²³I]-β-CIT.
[¹²³I]FP-CIT SPECT Protocol (General)
A study evaluating the reliability of [¹²³I]FP-CIT SPECT involved repeated scans in both healthy controls and patients with Parkinson's disease.[1]
-
Participants: The study included 6 healthy control subjects and 10 patients with Parkinson's disease.[1]
-
Radiotracer Administration: An injection of [¹²³I]FP-CIT was administered to the participants.[1]
-
Scan Interval: The time between the test and retest scans is a critical parameter and is typically several days to weeks.
-
Image Acquisition: SPECT scans were performed 3 hours after the injection of the radiotracer.[1]
-
Image Analysis: The scintigraphic data was analyzed using two different protocols: a conventional region of interest (ROI) analysis and a fully automatic, operator-independent volume of interest (VOI) protocol.[1] The ratio of striatal-to-nonspecific uptake was the primary outcome measure.
[¹²³I]-β-CIT SPECT Protocol (General)
A study on the reproducibility of [¹²³I]-β-CIT SPECT measurements was conducted on Parkinson's disease patients and healthy controls.[3]
-
Participants: The study involved seven patients with Parkinson's disease and seven healthy control subjects.[3]
-
Radiotracer Administration: Participants received an injection of 360 MBq (9.7 mCi) of [¹²³I]-β-CIT.[3]
-
Scan Interval: The two [¹²³I]-β-CIT SPECT scans were separated by a period of 7 to 21 days.[3]
-
Image Acquisition: Imaging was performed 24 hours after the injection of the radiotracer.[3]
-
Image Analysis: Two outcome measures were evaluated: the ratio of specific striatal to nondisplaceable uptake (V3") and the total specific striatal uptake as a percentage of the injected dose (%SSU).[3] Test-retest variability was calculated as the absolute difference between the test and retest values, divided by their mean.[3]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a test-retest reliability study of a SPECT imaging agent.
Caption: General workflow for a SPECT test-retest reliability study.
References
- 1. Imaging of dopamine transporters with iodine-123-FP-CIT SPECT in healthy controls and patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Test/retest reproducibility of iodine-123-betaCIT SPECT brain measurement of dopamine transporters in Parkinson's patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Altropane and Its Analogs: Binding Kinetics at the Dopamine Transporter
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the binding characteristics of Altropane and related compounds, crucial for the development of diagnostics and therapeutics for neurological disorders.
This compound, a potent and selective ligand for the dopamine transporter (DAT), has emerged as a significant tool in the study of dopaminergic systems, particularly in the context of Parkinson's disease and other neurological conditions.[1] Its utility as a radiopharmaceutical agent for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging stems from its high affinity and selectivity for DAT.[2] This guide provides a comparative analysis of the binding kinetics of this compound and its analogs, supported by experimental data and detailed methodologies.
Comparative Binding Affinity of this compound and Analogs
The binding affinity of a ligand to its target is a critical parameter in drug development, indicating the strength of the interaction. For this compound and its analogs, the affinity for the dopamine transporter is typically measured by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). Lower values of Kd or Ki indicate a higher binding affinity.
The following table summarizes the binding affinities of this compound and several of its analogs for the dopamine transporter, as determined by in vitro radioligand binding assays.
| Compound | Modification | Binding Affinity (Ki/Kd in nM) | Target | Reference |
| This compound (E-isomer) | - | 6.62 ± 0.78 (IC50) | Dopamine Transporter (DAT) | [3] |
| This compound (Z-isomer) | Isomer | 52.6 ± 0.3 (IC50) | Dopamine Transporter (DAT) | [3] |
| [¹²⁵I]this compound | Radiolabeled | 5.33 ± 0.55 (Kd) | Dopamine Transporter (DAT) | [3] |
| GA 2-99 | N-substituted benztropine analog | 5.59 | Dopamine Transporter (DAT) | [4] |
| GA 1-69 | N-substituted benztropine analog | 29.2 | Dopamine Transporter (DAT) | [4] |
| Compound 6d | N-fluoropyridyl derivative | 4.1 | Dopamine Transporter (DAT) | [5] |
| Compound 6a | 2-amino-6-bromopyrine derivative | 5.6 | Dopamine Transporter (DAT) | [5] |
Experimental Protocols: In Vitro Dopamine Transporter Binding Assay
The determination of binding kinetics for this compound and its analogs relies on established in vitro assays. A standard method is the radioligand binding assay using cell membranes expressing the dopamine transporter.
Objective: To determine the binding affinity (Ki or Kd) of test compounds for the dopamine transporter.
Materials:
-
Cell membranes prepared from cells stably expressing the human dopamine transporter (hDAT).
-
Radioligand, such as [³H]-Nomifensine or [¹²⁵I]this compound.[6]
-
Test compounds (this compound and its analogs).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing hDAT are thawed and resuspended in binding buffer. The protein concentration is determined using a standard protein assay.
-
Assay Setup: The assay is performed in a 96-well plate. For each test compound, a series of dilutions is prepared.
-
Incubation: To each well, the following are added in order: binding buffer, cell membranes, radioligand at a concentration near its Kd, and the test compound at various concentrations. For determining total binding, only buffer is added instead of the test compound. For non-specific binding, a high concentration of a known DAT inhibitor (e.g., cocaine) is added.
-
Equilibrium: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.[7]
-
Counting: The filters are placed in scintillation vials, a scintillation cocktail is added, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation. For saturation binding experiments to determine Kd, increasing concentrations of the radioligand are used.
Visualizing the Experimental Workflow and Dopamine Transporter Signaling
To better understand the experimental process and the biological context of this compound's action, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for in vitro dopamine transporter binding assay.
Caption: Mechanism of dopamine reuptake and inhibition by this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Rapid detection of Parkinson's disease by SPECT with this compound: a selective ligand for dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a SPECT or PET imaging probe for dopamine neurons: I. Dopamine transporter binding in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of novel N-fluoropyridyl derivatives of tropane as potential PET imaging agents for the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
Altropane as a Surrogate Marker for Parkinson's Disease Progression: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Altropane's performance as a surrogate marker for Parkinson's disease (PD) progression against other alternatives, supported by experimental data and detailed methodologies.
Parkinson's disease, a progressive neurodegenerative disorder, is characterized by the loss of dopamine-producing neurons in the substantia nigra region of the brain.[1] The development of reliable surrogate markers is crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions.[2][3] this compound, a radiolabeled phenyltropane derivative, has emerged as a promising imaging agent that binds with high affinity to dopamine transporters (DAT), providing a quantitative measure of dopaminergic neuron integrity.[1][4][5]
This guide compares this compound with other established and emerging surrogate markers for Parkinson's disease, focusing on imaging agents and biochemical markers.
Comparison of Surrogate Markers for Parkinson's Disease
The following table summarizes the key characteristics and performance metrics of this compound compared to other common surrogate markers for Parkinson's disease.
| Marker | Type | Method | Target | Key Performance Metrics | Advantages | Disadvantages |
| This compound ([¹²³I]IACFT) | Imaging Agent | SPECT/PET | Dopamine Transporter (DAT) | High accuracy (98%), sensitivity (96.4%), and specificity (100%) for early PD diagnosis.[6] Significant reduction in binding in PD patients compared to healthy controls.[7] | High selectivity for DAT, allowing for rapid and accurate quantification.[8] Can distinguish between Parkinsonian syndromes and other movement disorders.[5] | Requires specialized imaging facilities. Exposure to radiation. |
| DaTSCAN™ ([¹²³I]ioflupane, FP-CIT) | Imaging Agent | SPECT | Dopamine Transporter (DAT) | High accuracy in diagnosing neurodegenerative Parkinsonism (sensitivity: 95%, specificity: 90%).[9] | Widely used and validated for clinical diagnosis.[9] | Similar to this compound, requires specialized equipment and involves radiation exposure. |
| [¹⁸F]-DOPA | Imaging Agent | PET | L-amino acid decarboxylase (AADC) activity | Considered a gold standard for assessing dopamine synthesis and storage. Shows a pattern of loss in PD similar to DAT imaging.[8] | Provides a measure of presynaptic dopaminergic function beyond just DAT density. | More expensive and less available than SPECT agents. |
| α-Synuclein | Biochemical | Immunoassay (e.g., ELISA, Luminex) | α-Synuclein protein aggregates in CSF, blood, and other tissues | Levels of oligomeric and phosphorylated α-synuclein are reported to be increased in the CSF of PD patients.[10] | Minimally invasive if measured in blood or saliva. Potential to track molecular pathology directly.[11] | Inconsistent results across studies, challenges with assay standardization, and overlap with other synucleinopathies.[11] |
| DJ-1 | Biochemical | Immunoassay | DJ-1 protein in CSF and blood | Some studies report elevated levels in the CSF of PD patients, but findings are conflicting.[11] | Potential as a marker of oxidative stress, a key pathogenic mechanism in PD. | Lack of consistent data and validation as a reliable progression marker.[11] |
| Uric Acid | Biochemical | Colorimetric Assay | Uric acid levels in plasma and CSF | Higher levels are inversely correlated with the risk and progression of PD.[3] | Readily and inexpensively measured. | Influenced by diet and other medical conditions, limiting its specificity as a PD biomarker.[3] |
Experimental Protocols
This compound SPECT Imaging Protocol
This protocol is a generalized summary based on clinical trial methodologies.[8][12]
-
Patient Preparation:
-
Thyroid blockade is initiated prior to this compound administration to minimize thyroid uptake of free radioiodine.
-
Patients are instructed to abstain from medications that may interfere with DAT binding for a specified period before the scan.
-
-
Radiotracer Administration:
-
Imaging Acquisition:
-
Image Analysis:
-
Acquired images are reconstructed using standard algorithms.
-
Regions of interest (ROIs) are drawn over the striatum (caudate and putamen) and a reference region with negligible DAT density (e.g., occipital cortex).
-
The binding potential (BP), a measure of DAT density, is calculated. A common method involves the ratio of specific to non-displaceable binding at equilibrium.
-
α-Synuclein Immunoassay Protocol (Example: ELISA)
-
Sample Collection and Processing:
-
Cerebrospinal fluid (CSF) is collected via lumbar puncture.
-
Samples are centrifuged to remove cellular debris and stored at -80°C until analysis.
-
-
ELISA Procedure:
-
A microplate is coated with a capture antibody specific for α-synuclein.
-
The plate is blocked to prevent non-specific binding.
-
CSF samples and standards are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is added, and the resulting colorimetric change is measured using a microplate reader.
-
The concentration of α-synuclein in the samples is determined by comparison to the standard curve.
-
Visualizing the Role of this compound
The following diagrams illustrate the mechanism of this compound and its application in diagnosing Parkinson's disease.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Emerging Candidate Biomarkers for Parkinson’s Disease: a Review [aginganddisease.org]
- 3. Emerging Candidate Biomarkers for Parkinson’s Disease: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The Importance of Technology Transfer | Better World [autm.net]
- 6. | BioWorld [bioworld.com]
- 7. This compound, a SPECT or PET imaging probe for dopamine neurons: III. Human dopamine transporter in postmortem normal and Parkinson's diseased brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid detection of Parkinson's disease by SPECT with this compound: a selective ligand for dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Proposed Roadmap for Parkinson’s Disease Proof of Concept Clinical Trials Investigating Compounds Targeting Alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biomarkers in Parkinson's disease: Advances and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. This compound Dose for Imaging Patients With Suspected Parkinson's Disease | Clinical Research Trial Listing [centerwatch.com]
A Head-to-Head Comparison of Altropane and MIBG Scintigraphy in Neurological and Oncological Imaging
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular imaging, Altropane and Metaiodobenzylguanidine (MIBG) scintigraphy stand out as powerful diagnostic tools, each with a distinct yet occasionally overlapping clinical utility. This guide provides a comprehensive head-to-head comparison of these two radiopharmaceuticals, delving into their mechanisms of action, experimental protocols, and diagnostic performance, supported by quantitative data.
At a Glance: this compound vs. MIBG Scintigraphy
| Feature | This compound Scintigraphy | MIBG Scintigraphy |
| Primary Target | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) |
| Primary Application | Diagnosis of Parkinsonian Syndromes | Diagnosis and staging of neuroendocrine tumors, Cardiac sympathetic imaging for Parkinson's disease |
| Radiolabel | Iodine-123 (¹²³I) | Iodine-123 (¹²³I) or Iodine-131 (¹³¹I) |
| Imaging Modality | Single-Photon Emission Computed Tomography (SPECT) | Planar Scintigraphy or SPECT |
| Area of Imaging | Brain (Striatum) | Whole body or specific region (e.g., heart, abdomen) |
Mechanism of Action
This compound: This radiotracer is a potent dopamine reuptake inhibitor that binds with high affinity and selectivity to the dopamine transporter (DAT) located on the presynaptic terminals of dopaminergic neurons.[1][2] In conditions like Parkinson's disease, there is a significant loss of these neurons in the striatum, leading to a reduced density of DAT.[1][2] When radiolabeled with ¹²³I, this compound allows for the visualization and quantification of this dopaminergic deficit via SPECT imaging, aiding in the early and accurate diagnosis of Parkinsonian syndromes.[1]
MIBG: Metaiodobenzylguanidine is a structural and functional analog of norepinephrine (noradrenaline).[3] It is taken up and stored in presynaptic adrenergic nerve terminals and neurosecretory granules of neuroendocrine cells via the norepinephrine transporter (NET).[3][4] This mechanism allows for the imaging of tissues with high sympathetic innervation or those derived from the neural crest. Its applications include the detection and staging of neuroendocrine tumors such as pheochromocytoma and neuroblastoma, as well as the assessment of cardiac sympathetic innervation, which is often impaired in Parkinson's disease.[3][5]
Signaling and Uptake Pathways
The following diagram illustrates the distinct uptake mechanisms of this compound and MIBG at the neuronal level.
Experimental Protocols
A standardized protocol is crucial for reproducible and comparable results. The following tables outline the typical experimental procedures for this compound and MIBG scintigraphy.
This compound SPECT Imaging Protocol for Parkinson's Disease
| Step | Procedure | Details |
| 1. Patient Preparation | Thyroid Blockade | Administration of potassium iodide or perchlorate to block thyroid uptake of free radioiodine. |
| Medication Review | Discontinuation of medications that may interfere with DAT binding for at least 12 hours prior to the scan.[6] | |
| 2. Radiotracer Administration | Dosage | Intravenous injection of 5-8 mCi (185-296 MBq) of ¹²³I-Altropane.[6][7] |
| 3. Imaging | Timing | SPECT imaging is initiated 15-20 minutes after radiotracer injection.[7] |
| Acquisition | Dynamic or static SPECT images of the brain are acquired for approximately 30-120 minutes.[1][7] | |
| 4. Image Analysis | Quantification | Striatal-to-occipital or striatal-to-cerebellar ratios are calculated to quantify DAT density. Visual assessment by blinded readers is also common.[1][7] |
MIBG Cardiac Scintigraphy Protocol for Parkinson's Disease
| Step | Procedure | Details |
| 1. Patient Preparation | Thyroid Blockade | Administration of a stable iodine solution to block thyroid uptake of radioiodine. |
| Medication Review | Discontinuation of medications that can interfere with MIBG uptake (e.g., tricyclic antidepressants, sympathomimetics).[4] | |
| 2. Radiotracer Administration | Dosage | Intravenous injection of approximately 111 MBq of ¹²³I-MIBG.[4] |
| 3. Imaging | Timing | Planar images of the chest are acquired at an early phase (15-30 minutes post-injection) and a delayed phase (3-4 hours post-injection).[3][4][8] |
| Acquisition | Anterior planar images are standard for quantitative analysis.[4] | |
| 4. Image Analysis | Quantification | The heart-to-mediastinum (H/M) ratio is calculated for both early and delayed images. The washout rate may also be determined.[3][8] |
Head-to-Head Comparison Workflow
The logical workflow for a comparative study assessing the diagnostic utility of this compound and MIBG scintigraphy in a cohort of patients with parkinsonism is depicted below.
Diagnostic Performance
While direct head-to-head trials are scarce, the diagnostic performance of each modality has been extensively studied within their primary applications.
This compound in Differentiating Parkinsonian Syndromes
This compound SPECT imaging has demonstrated high accuracy in differentiating neurodegenerative parkinsonism (like Parkinson's disease) from non-degenerative conditions (like essential tremor). Studies have reported high sensitivity and specificity for detecting a dopamine transporter deficit.[9][10]
| Performance Metric | Value | Reference |
| Sensitivity | >90% | [9] |
| Specificity | >90% | [9] |
MIBG in Differentiating Parkinson's Disease from Atypical Parkinsonian Syndromes
Cardiac MIBG scintigraphy is particularly useful in distinguishing Parkinson's disease (which typically shows reduced cardiac MIBG uptake) from atypical parkinsonian syndromes like Multiple System Atrophy (MSA) and Progressive Supranuclear Palsy (PSP), where cardiac sympathetic innervation is generally preserved.[11][12]
A meta-analysis of 13 studies involving 845 patients reported the following pooled diagnostic performance for differentiating PD from other neurodegenerative parkinsonism:[5]
| Imaging Phase | Sensitivity | Specificity |
| Early H/M Ratio | 82.6% | 89.2% |
| Delayed H/M Ratio | 89.7% | 82.6% |
For early-stage Parkinson's disease (Hoehn-Yahr stage 1 or 2), the delayed H/M ratio showed a sensitivity of 94.1% and a specificity of 80.2%.[5] Another study reported that follow-up MIBG scintigraphy can increase diagnostic sensitivity to 89.5% from an initial 72.2%.[13]
Conclusion
This compound and MIBG scintigraphy are valuable molecular imaging techniques with distinct primary targets and applications. This compound provides a direct measure of the integrity of the nigrostriatal dopaminergic system, making it a highly accurate tool for the diagnosis of Parkinsonian syndromes. MIBG, on the other hand, offers a broader diagnostic scope, from oncological imaging of neuroendocrine tumors to the assessment of cardiac sympathetic denervation, which provides crucial information for the differential diagnosis of Parkinson's disease from atypical parkinsonian syndromes.
For researchers and clinicians, the choice between this compound and MIBG will depend on the specific clinical question. In cases of suspected Parkinson's disease versus a non-degenerative tremor, this compound (or another DAT imaging agent) is the more direct and established method. For the differential diagnosis between Parkinson's disease and atypical parkinsonian syndromes, both DAT imaging and cardiac MIBG scintigraphy provide valuable, and often complementary, information. Future head-to-head comparative studies are warranted to further delineate the precise roles and potential synergies of these two important imaging modalities in the complex landscape of neurodegenerative diseases.
References
- 1. Rapid detection of Parkinson's disease by SPECT with this compound: a selective ligand for dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a SPECT or PET imaging probe for dopamine neurons: III. Human dopamine transporter in postmortem normal and Parkinson's diseased brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Manual and semi-automated approaches to MIBG myocardial scintigraphy in patients with Parkinson’s disease [frontiersin.org]
- 5. 123I-MIBG myocardial scintigraphy for differentiating Parkinson's disease from other neurodegenerative parkinsonism: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Dose for Imaging Patients With Suspected Parkinson's Disease | Clinical Research Trial Listing [centerwatch.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Optimal Protocol and Clinical Usefulness of 123I-MIBG Cardiac Scintigraphy for Differentiation of Parkinson’s Disease and Dementia with Lewy Body from Non-Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroimaging Techniques in Differentiating Parkinson’s Disease from Drug-Induced Parkinsonism: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine transporter imaging as a diagnostic tool for parkinsonism and related disorders in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Neuroimaging on Differentiation of Parkinson’s Disease and Its Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopamine transporter SPECT imaging in Parkinson’s disease and parkinsonian disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Initial Versus Follow-up Sequential Myocardial 123I-MIBG Scintigraphy to Discriminate Parkinson Disease From Atypical Parkinsonian Syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
Altropane Uptake and Neuropsychological Performance: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of findings on the correlation between Altropane uptake, a marker for dopamine transporter (DAT) availability, and performance on various neuropsychological tests. The data presented is compiled from key studies investigating dopaminergic system integrity in neurodegenerative diseases.
Quantitative Data Summary
The following table summarizes the significant correlations observed between this compound uptake in specific brain regions and scores from various neuropsychological assessments. The data is primarily derived from studies on Lewy body diseases, which currently offer the most detailed correlational findings.
| Brain Region | Neuropsychological Test/Domain | Subject Group | Correlation Finding |
| Caudate Nucleus | Clinical Dementia Rating Scale-Sum of Boxes (CDR-SB) | Dementia with Lewy Bodies (DLB) | Reduced this compound uptake is associated with worse scores (greater impairment)[1][2]. |
| Visuospatial Skills | Dementia with Lewy Bodies (DLB) | Lower this compound uptake correlates with poorer performance[1][2]. | |
| Anterior Cingulate | Semantic Memory and Language | Dementia with Lewy Bodies (DLB) | Higher this compound uptake is associated with greater impairment[1][2]. |
Experimental Protocols
The methodologies outlined below are based on a key study investigating the link between this compound uptake and cognitive function.
Study Population: The study included individuals diagnosed with non-demented Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and healthy control subjects (HCS)[1][2].
Imaging Protocol:
-
Radioligand: ¹¹C-Altropane was utilized for Positron Emission Tomography (PET) imaging[1][2]. This compound is a cocaine analog that demonstrates high selectivity for the dopamine transporter (DAT) over other monoamine transporters, making it a specific marker for dopamine neurons[1][3].
-
Image Acquisition: PET scans were acquired to measure the regional DAT concentration[1].
-
Image Analysis: The concentration of DAT was estimated by the specific binding of this compound, calculated as the standardized uptake value ratio (SUVR)[1]. The reference region used was the pericalcarine cortex due to its low DAT concentration[1]. Partial volume correction was applied to the data[1].
Neuropsychological Assessment: A comprehensive battery of neuropsychological tests was administered to all participants. The scores from these tests were used to calculate composite scores for several cognitive domains, including:
-
Semantic Memory and Language
-
Episodic Memory
-
Executive Function
-
Visuospatial Skills[1]
Statistical Analysis: The relationship between regional DAT concentration (measured by this compound uptake) and neuropsychological performance was analyzed to determine significant correlations[1].
Visualizations
The following diagrams illustrate the experimental workflow and the hypothesized relationship between this compound uptake and cognitive function.
Caption: Experimental workflow from participant recruitment to data analysis.
Caption: Hypothesized relationship between dopaminergic degeneration and cognitive scores.
References
- 1. Striatal and extrastriatal dopamine transporter levels relate to cognition in Lewy body diseases: an 11C this compound positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Striatal and extrastriatal dopamine transporter levels relate to cognition in Lewy body diseases: an (11)C this compound positron emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Altropane
For researchers, scientists, and drug development professionals, ensuring laboratory safety extends beyond experiments to the proper handling and disposal of all chemical compounds. Altropane, a tropane alkaloid, requires specific procedures to ensure its safe and effective disposal, minimizing environmental impact and protecting laboratory personnel. This guide provides essential, step-by-step instructions for the proper disposal of this compound, grounded in established chemical degradation methods.
Core Disposal Principle: Alkaline Hydrolysis
The primary and recommended method for the disposal of this compound in a laboratory setting is through alkaline hydrolysis. This compound, being an ester of a tropane alkaloid, can be effectively broken down into less toxic, more easily disposable components by reaction with a strong base, such as sodium hydroxide (NaOH). This process, known as saponification, cleaves the ester bond, yielding the corresponding alcohol (a tropane derivative) and the sodium salt of the carboxylic acid.
Quantitative Data on Tropane Alkaloid Degradation
The following table summarizes key quantitative data from studies on the degradation of tropane alkaloids, providing a basis for the recommended disposal protocol.
| Degradation Method | Compound | Conditions | Efficiency/Rate |
| Alkaline Hydrolysis | Cocaine | NaOH, 55°C | 98-99% hydrolysis efficiency.[1][2] |
| Atropine | Varies with pH and temperature | Half-life is dependent on hydroxyl ion concentration.[3][4][5] | |
| Thermal Degradation | Tropane Alkaloids | Baking at 190°C | 94-100% degradation. |
| Atropine/Scopolamine | GC-MS Inlet at 275°C | Barely detectable after thermal stress.[6] |
Experimental Protocol: Disposal of this compound via Alkaline Hydrolysis
This protocol details the step-by-step methodology for the safe disposal of this compound in a laboratory setting.
Materials:
-
This compound waste (solid or in solution)
-
Sodium hydroxide (NaOH) pellets or solution (e.g., 1 M or 10 M)
-
Water (distilled or deionized)
-
Appropriate reaction vessel (e.g., borosilicate glass beaker or flask)
-
Stir plate and stir bar
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
pH meter or pH strips
-
Neutralizing agent (e.g., dilute hydrochloric acid)
-
Waste container for neutralized solution
Procedure:
-
Preparation and Safety Precautions:
-
Perform all steps in a well-ventilated fume hood.
-
Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
-
Dissolving this compound:
-
If the this compound waste is in solid form, dissolve it in a minimal amount of a suitable solvent (e.g., ethanol or water). If it is already in a non-basic aqueous solution, proceed to the next step.
-
-
Alkaline Hydrolysis:
-
To the this compound solution, slowly add a concentrated solution of sodium hydroxide (e.g., 10 M NaOH) or solid NaOH pellets with stirring until the final concentration of NaOH is at least 1 M. The addition of NaOH is exothermic, so add it slowly to control the temperature of the solution.
-
Gently heat the mixture to approximately 55-60°C with continuous stirring. This temperature is based on effective hydrolysis of related tropane alkaloids and helps to accelerate the reaction without vigorous boiling.
-
Maintain the reaction at this temperature for a minimum of 4-6 hours to ensure complete hydrolysis of the this compound. For higher concentrations of this compound, a longer reaction time may be necessary.
-
-
Neutralization:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the basic solution by slowly adding a dilute acid, such as 1 M hydrochloric acid (HCl), while monitoring the pH with a pH meter or pH strips. Add the acid dropwise with continuous stirring.
-
The target pH for the final solution should be between 6.0 and 8.0.
-
-
Final Disposal:
-
Once the solution is neutralized, it can be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always check your institution's specific guidelines for the disposal of neutralized chemical waste.
-
If local regulations prohibit drain disposal of such solutions, transfer the neutralized waste to a designated hazardous waste container for collection by your institution's environmental health and safety department.
-
Visualization of the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound via alkaline hydrolysis.
By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, contributing to a secure research environment.
References
- 1. A hydrolysis procedure for the analysis of total cocaine residues in wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. The kinetics of the hydrolysis of atropine. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
